molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Cat. No.: B2391107
CAS No.: 35251-84-4
M. Wt: 163.136
InChI Key: XJBUUVXPCSJTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione (CAS 35251-84-4) is a bicyclic heterocyclic compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol. This compound serves as a key scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. Recent scientific investigations highlight its structural relevance in the discovery of highly selective inhibitors for Mitogen-Activated Protein Kinase Kinase 4 (MKK4) . MKK4 is a validated therapeutic target for curative treatments in degenerative liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis, due to its role in regulating hepatocyte regeneration . The dihydropyridopyrazinedione core is of significant interest for exploring new therapeutic strategies in oncology. While this specific isomer is under investigation for MKK4 inhibition, its structural analogs, such as 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, have been synthesized and identified as potent covalent inhibitors of KRAS, a critical oncoprotein implicated in various cancers . Researchers can utilize this compound to study its mechanism of action, which may involve binding to key enzymatic pockets, potentially leading to the disruption of intracellular signaling pathways that drive disease progression. It is supplied for in vitro research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBUUVXPCSJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridopyrazine core is a recognized scaffold in a variety of biologically active molecules, particularly as kinase inhibitors.[1][2] This document outlines a robust and logical synthetic pathway, provides detailed experimental protocols, and discusses the analytical techniques required for the structural elucidation and characterization of the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrido[3,4-b]pyrazine Scaffold

The fusion of pyridine and pyrazine rings creates the pyrido[3,4-b]pyrazine heterocyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry.[3] This nitrogen-rich framework serves as a versatile building block in the design of novel therapeutic agents.[3] Derivatives of this core structure have been explored for a range of pharmacological activities, including the inhibition of p38 alpha mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer.[1] The dione functionality on the pyrazine ring, as seen in the title compound, introduces hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets.

The structural isomer, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been investigated for its potential in treating cancers associated with KRAS activity, highlighting the therapeutic promise of this class of compounds. The strategic placement of nitrogen atoms and carbonyl groups in this compound makes it an attractive candidate for further derivatization and exploration as a modulator of various biological pathways. This guide provides the foundational knowledge for the synthesis and in-depth characterization of this core structure, enabling its application in drug discovery programs.

Synthetic Strategy and Experimental Protocols

The most direct and efficient synthetic route to this compound is the cyclocondensation of pyridine-3,4-diamine with an oxalic acid derivative, typically diethyl oxalate. This well-established reaction for creating quinoxaline-2,3-diones from ortho-phenylenediamines is readily adaptable to the pyridyl analogue.[4][5] The synthesis is a two-stage process, beginning with the preparation of the key diamine precursor.

Stage 1: Synthesis of Pyridine-3,4-diamine (Precursor)

The synthesis of pyridine-3,4-diamine is a critical first step. A common and effective method involves the reduction of a commercially available nitropyridine derivative.

Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitropyridine

This protocol is adapted from established procedures for the reduction of nitropyridines.

  • Reaction Principle: The nitro group of 4-amino-3-nitropyridine is selectively reduced to an amine using catalytic hydrogenation, a clean and high-yielding method.

  • Materials and Reagents:

    • 4-Amino-3-nitropyridine

    • 10% Palladium on activated carbon (Pd/C)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

  • Experimental Procedure:

    • To a hydrogenation flask, add 4-amino-3-nitropyridine (1 equivalent).

    • Add a solvent mixture of methanol and tetrahydrofuran (1:1 v/v).

    • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

    • Seal the flask and purge the system with an inert gas (N₂ or Ar).

    • Introduce hydrogen gas to the flask (typically via a balloon or a controlled pressure system).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield pyridine-3,4-diamine, which can be used in the next step, often without further purification.

Stage 2: Synthesis of this compound (Target Compound)

Protocol 2: Cyclocondensation with Diethyl Oxalate

This protocol is based on general methods for the synthesis of quinoxaline-2,3-diones and related heterocyclic systems.[5]

  • Reaction Principle: The vicinal amino groups of pyridine-3,4-diamine undergo a double nucleophilic acyl substitution with the two ester groups of diethyl oxalate, followed by cyclization and elimination of two molecules of ethanol to form the stable dione ring system.[5]

  • Materials and Reagents:

    • Pyridine-3,4-diamine (from Stage 1)

    • Diethyl oxalate

    • Ethanol (EtOH) or another high-boiling point solvent (e.g., chloroform, acetic acid)[6]

    • Inert gas (Nitrogen or Argon)

  • Experimental Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3,4-diamine (1 equivalent) in absolute ethanol.

    • Add diethyl oxalate (1.0 to 1.2 equivalents) to the solution.[6]

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

    • Dry the product under vacuum to obtain this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Target Synthesis 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine H2_PdC H₂ / Pd-C 4-Amino-3-nitropyridine->H2_PdC Reduction Pyridine-3,4-diamine Pyridine-3,4-diamine H2_PdC->Pyridine-3,4-diamine Cyclocondensation Cyclocondensation Pyridine-3,4-diamine->Cyclocondensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound (CAS Number: 35251-84-4).[7] The following analytical techniques are recommended.

Physical Properties
PropertyPredicted/Observed ValueSource/Justification
Molecular Formula C₇H₅N₃O₂Calculated from structure
Molecular Weight 163.13 g/mol Calculated from formula
Appearance SolidExpected for a heterocyclic dione of this structure
Purity >95%Typical purity for commercially available samples[7]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the pyrazine-dione portion, the pyridine ring protons will be the most informative. The spectrum would likely be recorded in a solvent like DMSO-d₆, where the N-H protons are observable.

    • N-H Protons: Two broad singlets are expected for the two amide protons (N1-H and N4-H), likely in the range of δ 11.0-13.0 ppm, similar to related heterocyclic diones.

    • Pyridine Protons: Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused pyrazine-dione ring.

      • One proton will likely appear as a doublet of doublets.

      • The other two protons will likely appear as doublets.

      • The expected chemical shift range for these aromatic protons is δ 7.0-8.5 ppm.[6]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide key information about the carbon framework.

    • Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected in the downfield region, typically around δ 155-165 ppm.

    • Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the fused ring system. Aromatic carbons in similar pyridine-fused systems typically appear in the range of δ 110-150 ppm.[6]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Medium, BroadN-H stretching (amides)
1720 - 1670StrongC=O stretching (cyclic imide)
1600 - 1450MediumC=C and C=N stretching (aromatic rings)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 163.04.

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of CO and HCN, which is characteristic of pyrazine and pyridine rings.

Diagram of the Characterization Workflow

CharacterizationWorkflow cluster_techniques Analytical Techniques cluster_data Data Interpretation Target Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR Structural Confirmation FTIR FTIR Spectroscopy Target->FTIR Functional Group ID MS Mass Spectrometry Target->MS Molecular Weight Physical Physical Properties (Appearance, M.P.) Target->Physical Purity Assessment Structure Confirmed Structure NMR->Structure FTIR->Structure MS->Structure Purity Purity >95% Physical->Purity caption Workflow for compound characterization.

Caption: Workflow for compound characterization.

Potential Applications and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Given the established biological activities of related pyridopyrazine and quinoxaline-dione derivatives, several potential applications can be envisioned:

  • Kinase Inhibitors: The core structure shares features with known kinase inhibitors.[1][2] The amide functionalities can act as hydrogen bond donors and acceptors, interacting with the hinge region of kinase active sites. Derivatization of the amide nitrogens could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Neuroscience Research: Certain dihydropyridine derivatives have shown activity in the central nervous system.[2] The rigid, planar structure of the pyridopyrazine-dione core could be explored for its potential to interact with CNS targets.

  • Antiviral and Antimicrobial Agents: Quinoxaline derivatives, which are structurally analogous, have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral properties.[4] The title compound could serve as a scaffold for the development of new anti-infective agents.

Future work should focus on the synthesis of a library of derivatives based on the this compound core. Introducing substituents on the pyridine ring and the amide nitrogens will allow for the exploration of structure-activity relationships and the optimization of potency and selectivity for specific biological targets.

Conclusion

This technical guide has detailed a reliable synthetic pathway for this compound and outlined the necessary analytical methods for its comprehensive characterization. The provided protocols are based on established chemical principles and offer a solid foundation for researchers to produce and validate this valuable heterocyclic scaffold. The potential of this compound and its derivatives in drug discovery, particularly in the development of kinase inhibitors, warrants further investigation. This guide serves as a critical resource to facilitate such exploratory efforts.

References

The Vanguard of Heterocyclic Synthesis: A Technical Guide to Novel Synthetic Routes for Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Pyridopyrazine Scaffold

Pyridopyrazine derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, commanding significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure, rich in electron-deficient nitrogen atoms, serves as a versatile scaffold for designing molecules with a wide array of biological activities.[2][3] Marketed drugs and clinical candidates incorporating the pyridopyrazine core underscore its therapeutic potential in areas such as oncology, central nervous system disorders, and infectious diseases.[2][4] The continuous demand for novel pyridopyrazine-based compounds necessitates the development of innovative and efficient synthetic methodologies that offer greater control over molecular architecture, improved yields, and enhanced sustainability. This guide provides an in-depth exploration of the cutting-edge synthetic strategies that are redefining the landscape of pyridopyrazine chemistry, with a focus on multicomponent reactions, C-H bond functionalization, photocatalysis, and domino reactions.

I. The Renaissance of Pyridopyrazine Synthesis: Moving Beyond Classical Cyclocondensation

The traditional and most common method for synthesizing the pyridopyrazine core involves the cyclocondensation of diaminopyridines with α-dicarbonyl compounds.[1][5] While foundational, this approach often suffers from limitations such as harsh reaction conditions, limited substrate scope, and difficulties in achieving regioselectivity with unsymmetrical precursors.[5] The evolution of synthetic organic chemistry has ushered in a new era of strategies that address these challenges, enabling the construction of complex and diverse pyridopyrazine libraries.

II. Multicomponent Reactions: A Paradigm of Efficiency and Molecular Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6][7] This approach embodies the principles of green chemistry by minimizing waste, reducing reaction steps, and improving overall efficiency.[8]

A. Diaminopyridine-Based MCRs for Pyridopyrazine Annulation

A prominent strategy in the multicomponent synthesis of pyridopyrazines involves the use of diaminopyridines as key building blocks. These reactions often proceed through a cascade of condensation and cyclization steps, leading to the rapid assembly of the heterocyclic core.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol is a representative example of a three-component reaction for the synthesis of pyrido[2,3-b]pyrazines.

  • Step 1: Initial Condensation. In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Step 2: Addition of the Third Component. To the stirring solution, add a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate (1.0 mmol), and a catalytic amount of a base like piperidine or triethylamine (0.1 mmol).

  • Step 3: Reaction. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. It is also considered a greener solvent compared to many chlorinated alternatives.

  • Catalyst: The basic catalyst is crucial for deprotonating the active methylene compound, initiating the cascade reaction.

  • One-Pot Approach: This strategy avoids the isolation of intermediates, saving time and resources while often improving the overall yield.

Reactant A (Aldehyde)Reactant B (Active Methylene)Yield (%)Reference
BenzaldehydeMalononitrile85[7]
4-ChlorobenzaldehydeMalononitrile92[6]
4-MethoxybenzaldehydeEthyl Cyanoacetate88[7]
2-NaphthaldehydeMalononitrile82[6]

Table 1. Representative yields for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

MCR_Mechanism Start 2,3-Diaminopyridine + Aromatic Aldehyde Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition ActiveMethylene Active Methylene Compound + Base ActiveMethylene->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrido[2,3-b]pyrazine Intermediate3->Product Oxidation/ Aromatization

Caption: Generalized workflow for the multicomponent synthesis of pyridopyrazines.

III. Direct C-H Bond Functionalization: A New Frontier in Molecular Editing

Direct C-H bond functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to modifying organic molecules.[9][10] This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[9] The application of C-H activation to the pyridopyrazine scaffold allows for the late-stage introduction of various substituents, providing rapid access to diverse analogues.

A. Palladium-Catalyzed C-H Arylation

Palladium catalysis has been instrumental in the development of C-H arylation reactions.[11][12] For electron-deficient heterocycles like pyridopyrazines, these reactions often require directing groups or specific ligands to achieve high regioselectivity and efficiency.

Experimental Protocol: Pd-Catalyzed C-H Arylation of a Pyrido[2,3-b]pyrazine

This protocol is a representative example of a direct C-H arylation reaction.

  • Step 1: Reaction Setup. In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the pyridopyrazine substrate (0.5 mmol), the aryl halide (e.g., aryl bromide, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tolyl)₃ (10 mol%), and a base such as K₂CO₃ (2.0 equiv.).

  • Step 2: Solvent Addition. Add a high-boiling point aprotic solvent, such as DMA or DMF (2 mL).

  • Step 3: Reaction. Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Step 4: Workup and Purification. After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.

  • Ligand: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the C-H activation and reductive elimination steps.

  • Base: The base is necessary to neutralize the acid generated during the reaction and to facilitate the C-H activation step.

CH_Arylation_Mechanism Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_Complex1 Ar-Pd(II)-X OxidativeAddition->PdII_Complex1 CH_Activation C-H Activation PdII_Complex1->CH_Activation Pyridopyrazine Pyridopyrazine-H Pyridopyrazine->CH_Activation PdII_Complex2 Ar-Pd(II)-Pyridopyrazine CH_Activation->PdII_Complex2 ReductiveElimination Reductive Elimination PdII_Complex2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Arylated Pyridopyrazine ReductiveElimination->Product

Caption: Catalytic cycle for Pd-catalyzed C-H arylation of pyridopyrazines.

IV. Photocatalysis: Harnessing the Power of Light in Pyridopyrazine Synthesis

Visible-light photocatalysis has emerged as a sustainable and powerful tool for forging new chemical bonds under mild conditions.[9] By utilizing light to generate reactive radical intermediates, this methodology enables transformations that are often challenging to achieve through traditional thermal methods.

A. Photoredox-Mediated C-H Functionalization

The application of photoredox catalysis to the C-H functionalization of pyridopyrazines is a nascent but rapidly growing area. These reactions typically involve a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to activate substrates.

Conceptual Workflow: Photocatalytic C-H Alkylation of a Pyridopyrazine

  • Step 1: Generation of the Alkyl Radical. A suitable alkyl radical precursor (e.g., an alkyl carboxylic acid or an alkyl halide) is converted into a reactive alkyl radical through an SET process mediated by an excited photocatalyst.

  • Step 2: Addition to the Pyridopyrazine. The generated alkyl radical adds to the electron-deficient pyridopyrazine ring, forming a radical adduct.

  • Step 3: Oxidation and Aromatization. The radical adduct is then oxidized, either by the photocatalyst or another oxidant in the reaction mixture, to a cationic intermediate.

  • Step 4: Deprotonation. Subsequent deprotonation restores the aromaticity of the pyridopyrazine ring, yielding the alkylated product.

This approach offers a green and efficient alternative for the introduction of alkyl groups onto the pyridopyrazine scaffold.

V. Domino Reactions: Engineering Molecular Complexity with Cascade Transformations

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur sequentially in a single synthetic operation without the isolation of intermediates.[8][13] These elegant transformations are highly desirable for their efficiency and their ability to rapidly construct complex molecular architectures from simple starting materials.[14]

A. Domino Cycloaddition/Ring Transformation for Pyridopyrazine Synthesis

A notable example of a domino reaction in this field involves the [4+2] cycloaddition of a pyridopyrazine derivative with a suitable dienophile, followed by a ring transformation to yield a new heterocyclic system.[15]

Conceptual Pathway: Domino Synthesis of Fused Pyridopyrazines

  • Step 1: Initial Cycloaddition. A substituted pyrido[1,2-a]pyrazine acts as a diene in a [4+2] cycloaddition reaction with an azadienophile.

  • Step 2: Ring Opening and Rearrangement. The initially formed cycloadduct is unstable and undergoes a spontaneous ring-opening and rearrangement cascade.

  • Step 3: Recyclization. A subsequent intramolecular cyclization leads to the formation of a new, more stable fused heterocyclic system.

This strategy allows for the transformation of the pyridopyrazine core into more complex, polycyclic structures in a single, efficient step.

VI. Future Outlook and Emerging Trends

The field of pyridopyrazine synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable methods. Several emerging trends are poised to shape the future of this area:

  • Flow Chemistry: The use of continuous flow reactors offers enhanced control over reaction parameters, improved safety, and facile scalability, making it an attractive platform for the synthesis of pyridopyrazine derivatives.[16][17][18]

  • Biocatalysis: The application of enzymes as catalysts for the synthesis and modification of pyridopyrazines holds promise for achieving high levels of stereoselectivity and enantioselectivity.

  • Machine Learning and AI: The use of computational tools to predict reaction outcomes and optimize reaction conditions is expected to accelerate the discovery of new synthetic routes and novel pyridopyrazine-based molecules.

VII. Conclusion

The synthesis of pyridopyrazine derivatives has entered a dynamic and innovative phase. The novel synthetic routes discussed in this guide—multicomponent reactions, C-H functionalization, photocatalysis, and domino reactions—are empowering chemists to construct diverse and complex pyridopyrazine-based molecules with unprecedented efficiency and precision. As these methodologies continue to mature and new strategies emerge, the accessibility and structural diversity of pyridopyrazine derivatives will undoubtedly expand, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

The Emergence of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Analogs as Covalent KRAS Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Kirsten Rat Sarcoma (KRAS) oncogene, a pivotal node in cellular signaling pathways, has long been considered an "undruggable" target in cancer therapy. However, the discovery of a druggable pocket in the G12C mutant of KRAS has ignited a new era in targeted oncology. This technical guide provides an in-depth exploration of a promising class of compounds: 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione analogs, which are being investigated as covalent inhibitors of KRAS. We will delve into the molecular rationale for targeting KRAS, the mechanism of covalent inhibition, structure-activity relationships, and the experimental protocols for the synthesis and biological evaluation of these novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of cancer treatment.

The KRAS Conundrum: A Historical Perspective and a Newfound Vulnerability

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active form, KRAS triggers a cascade of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[4] These mutations impair the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[5]

For decades, the high affinity of KRAS for GTP and the lack of well-defined binding pockets on its surface made direct inhibition a formidable challenge. The breakthrough came with the identification of a cryptic pocket, known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[6] The G12C mutation introduces a cysteine residue at position 12, which can be targeted by electrophilic compounds to form a covalent, irreversible bond. This discovery has paved the way for the development of a new class of covalent KRAS inhibitors.[4]

The this compound Scaffold: A Novel Approach to Covalent KRAS Inhibition

Recent research has highlighted novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as potent covalent inhibitors of KRAS.[7][8][9] These compounds are designed to specifically target the cysteine residue of the KRAS G12C mutant. The core scaffold of these molecules provides a rigid framework for the presentation of a reactive electrophile, typically an acrylamide moiety, which forms a covalent bond with the thiol group of the cysteine at position 12.[4] This irreversible binding locks the KRAS G12C protein in an inactive conformation, thereby inhibiting downstream signaling.[4][10]

Mechanism of Covalent Inhibition

The mechanism of action of these analogs is a two-step process. First, the inhibitor non-covalently binds to the Switch-II pocket of GDP-bound KRAS G12C. This initial binding event is driven by a combination of hydrophobic and hydrogen bonding interactions between the inhibitor and the protein. Once optimally positioned, the electrophilic warhead of the inhibitor is in close proximity to the nucleophilic thiol of the C12 residue. The subsequent nucleophilic attack by the cysteine thiol on the electrophile results in the formation of a stable covalent bond.[10] This irreversible modification of KRAS G12C prevents its interaction with guanine nucleotide exchange factors (GEFs), thus trapping it in the "off" state and abrogating oncogenic signaling.[4]

KRAS_Inhibition cluster_0 KRAS G12C Cycle cluster_1 Inhibitor Action KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GTP loading Covalent Complex KRAS-GDP-Inhibitor (Irreversibly Inactive) KRAS-GDP (Inactive)->Covalent Complex KRAS-GTP (Active)->KRAS-GDP (Inactive) GTP hydrolysis Downstream Signaling RAF-MEK-ERK PI3K-AKT-mTOR KRAS-GTP (Active)->Downstream Signaling Activates GEFs GEFs GEFs->KRAS-GDP (Inactive) Promotes GAPs GAPs GAPs->KRAS-GTP (Active) Stimulates Inhibitor Inhibitor Inhibitor->KRAS-GDP (Inactive) Covalent Binding to Cys12 Covalent Complex->Downstream Signaling Blocks Proliferation Proliferation Downstream Signaling->Proliferation

Figure 1: Mechanism of covalent inhibition of KRAS G12C.

Synthesis and Characterization

The synthesis of this compound analogs can be achieved through a multi-step synthetic route. A plausible and efficient approach involves the condensation of a substituted 2,3-diaminopyridine with an appropriate α-keto acid derivative, followed by cyclization and subsequent functionalization.

Proposed Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of a this compound analog. Researchers should note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization for different analogs.

Step 1: Synthesis of the Pyrido[3,4-b]pyrazine-2,3-dione Core

  • To a solution of a substituted 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an α-keto acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Functionalization of the Core Structure

  • To introduce substituents, particularly those bearing the electrophilic warhead for covalent binding, N-alkylation or acylation reactions can be performed.

  • For N-alkylation, dissolve the pyridopyrazine-2,3-dione (1.0 eq) in an aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq), and stir for 30 minutes at room temperature.

  • Add the desired alkyl halide (e.g., a chloroacetamide derivative) (1.2 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis.

Synthesis_Workflow Start Starting Materials (Diaminopyridine, α-keto acid) Step1 Step 1: Condensation & Cyclization Start->Step1 Core Pyrido[3,4-b]pyrazine-2,3-dione Core Step1->Core Step2 Step 2: Functionalization (N-alkylation/acylation) Core->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Final_Product Final Analog Characterization Characterization (NMR, MS) Final_Product->Characterization Purification->Final_Product Biological_Testing Biological Evaluation Characterization->Biological_Testing

Figure 2: General workflow for the synthesis and evaluation of analogs.

Biological Evaluation: Assessing Anticancer Activity

The anticancer activity of the synthesized this compound analogs is primarily evaluated through in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

MTT Assay Protocol for Anticancer Screening

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., NCI-H358 for KRAS G12C mutant non-small cell lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently pipette or shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Interpreting the Data: Structure-Activity Relationships (SAR)

The IC₅₀ values obtained from the MTT assay are crucial for establishing structure-activity relationships. By comparing the anticancer activity of different analogs, researchers can identify the chemical features that are important for potency and selectivity. For 1,2-dihydropyrido[3,4-b]pyrazine derivatives, key SAR observations have noted the importance of a 6-substituent with an aryl group for activity.[12]

Table 1: Representative Biological Activity Data of KRAS Inhibitors

Compound IDTarget Cell LineMutationIC₅₀ (nM)Reference
Compound 8t (1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative) H358KRAS G12C7.6[13]
Sotorasib (AMG510) NCI-H358KRAS G12CReported to be potent[4]
Adagrasib (MRTX849) NCI-H358KRAS G12CReported to be potent[4]
Compound 10c (Pyrido[4,3-d]pyrimidine derivative) Panc1KRAS G12D1400[14]
Compound 10k (Pyrido[4,3-d]pyrimidine derivative) Panc1KRAS G12D>10000 (cell-based) 9 (enzymatic)[14]

Note: The table includes data for closely related pyridopyrimidine structures to illustrate the range of activities and targets being explored. Specific IC₅₀ values for this compound analogs are often found in patent literature and highly specialized publications.

Future Directions and Conclusion

The development of covalent inhibitors targeting KRAS G12C represents a paradigm shift in the treatment of KRAS-mutant cancers. The this compound scaffold is a promising new chemotype in this rapidly evolving field. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Furthermore, exploring the activity of these compounds against other KRAS mutants and investigating their potential in combination therapies will be crucial next steps.

This technical guide has provided a comprehensive overview of the biological activity of this compound analogs, from their molecular mechanism of action to the practical aspects of their synthesis and evaluation. As our understanding of KRAS biology deepens, so too will our ability to design and develop novel, effective therapies for patients with KRAS-driven cancers.

References

The Evolving Landscape of Pyridopyrazinones: A Technical Guide to Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridopyrazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridopyrazinone core is a bicyclic heterocyclic system that has emerged as a "privileged structure" in modern drug discovery. Its rigid framework, combined with the presence of multiple sites for chemical modification, provides a versatile template for the design of potent and selective modulators of a diverse range of biological targets. The inherent physicochemical properties of the pyridopyrazinone scaffold, such as its ability to participate in hydrogen bonding and its tunable lipophilicity, make it an attractive starting point for the development of novel therapeutics.[1] This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of pyridopyrazinones, offering insights into the rational design of new chemical entities targeting key proteins implicated in various disease states. We will delve into the synthetic strategies employed to access this core, the bioassays used to evaluate activity, and the critical structural modifications that govern potency and selectivity.

I. Deciphering the Structure-Activity Landscape: Key Therapeutic Targets

The versatility of the pyridopyrazinone scaffold is evidenced by its successful application in the development of inhibitors for multiple, distinct protein families. This guide will focus on two prominent examples: protein kinases and phosphodiesterases, while also touching upon their role as G-protein coupled receptor (GPCR) antagonists.

A. Pyridopyrazinones as Protein Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyridopyrazinone core has been effectively utilized as a scaffold for the design of potent kinase inhibitors, often by mimicking the hinge-binding motif of ATP.

Key SAR Insights for Kinase Inhibition:

The general structure-activity relationship for pyridopyrazinone-based kinase inhibitors can be understood by dissecting the molecule into three key regions: the core scaffold, the hinge-binding moiety, and the solvent-front interacting group.

  • The Pyridopyrazinone Core: The core structure provides the fundamental framework for orienting the key interacting groups within the ATP-binding pocket. Modifications to the core itself can influence the overall conformation and physicochemical properties of the inhibitor.

  • The Hinge-Binding Moiety: This is typically a substituent on the pyrazinone ring that forms critical hydrogen bonds with the kinase hinge region. The nitrogen atom of the pyridinone ring and the adjacent carbonyl group are key hydrogen bond acceptors and donors.

  • Solvent-Front Interacting Group: Substituents on the pyridine ring often extend into the solvent-exposed region of the ATP-binding site. These groups can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

A notable example of a related scaffold, the pyrazolo[1,5-a]pyrimidine, has been extensively studied as a KDR (VEGFR-2) kinase inhibitor. In one study, optimization of substituents at the 3- and 6-positions led to a compound with an IC50 of 19 nM against KDR.[3] This highlights the importance of exploring substitutions around the core scaffold to achieve high potency.

Visualizing the Kinase Inhibitor SAR:

SAR_Kinase_Inhibitors cluster_0 Pyridopyrazinone Core cluster_1 Key Interaction Zones cluster_2 Biological Effect Core Pyridopyrazinone Scaffold (Rigid framework) Hinge Hinge-Binding Region (Hydrogen Bonding) Core->Hinge Substituent A Solvent Solvent-Front Region (Potency & Selectivity) Core->Solvent Substituent B Activity Kinase Inhibition (IC50) Hinge->Activity Governs Affinity Solvent->Activity Modulates Potency

Caption: Logical relationship of pyridopyrazinone SAR for kinase inhibition.

B. Pyridopyrazinones as Phosphodiesterase 5 (PDE5) Inhibitors: Modulating cGMP Signaling

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation. Pyridopyrazinone-based compounds have been successfully developed as potent and selective PDE5 inhibitors.[4]

Quantitative SAR of Pyridopyrazinone-Based PDE5 Inhibitors:

A study on a series of pyridopyrazinone derivatives as PDE5 inhibitors provides valuable quantitative SAR data.[4] The general structure consists of a core pyridopyrazinone scaffold, a linker, and a terminal aryl group. The nature of the linker and the substitution on the terminal aryl ring significantly impact the inhibitory activity.

CompoundLinker (B)Terminal Aryl Group (C)PDE5 IC50 (nM)[4]
Series E Flexible 4-atom linker4-NO2 Phenyl25.32
Series G Rigid oxadiazole linker4-NO2 Phenyl18.13
Series G Rigid oxadiazole linker4-Cl Phenyl41.41

This data clearly demonstrates that a rigid oxadiazole linker (Series G) is generally more favorable than a flexible linker (Series E). Furthermore, an electron-withdrawing nitro group at the para-position of the terminal phenyl ring enhances potency compared to a chloro substituent.

C. Pyridopyrazinones as Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonists

The CRF-1 receptor is a GPCR involved in the stress response, making it a target for anxiety and depression treatments. Pyridopyrazinone derivatives have been identified as potent CRF-1 receptor antagonists. While detailed quantitative SAR tables are less common in the public domain, the general principle involves designing molecules that can effectively occupy the antagonist binding pocket of the receptor.

II. Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation

To provide a comprehensive understanding of the SAR exploration process, this section outlines detailed, step-by-step protocols for the synthesis of a representative pyridopyrazinone derivative and for a key biological assay.

A. Synthesis of a 3,6-Disubstituted Pyridopyrazinone Derivative

The following protocol is a representative synthesis adapted from methodologies for related heterocyclic systems.[1][5]

Step 1: Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinone

  • To a solution of glyoxylic acid (1.0 eq) in a suitable solvent (e.g., acetic acid), add the desired acetophenone (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and add hydrazine hydrate (1.1 eq).

  • Continue to reflux for an additional 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 6-substituted phenyl-3(2H)-pyridazinone.

Step 2: Chlorination of the Pyridazinone

  • Suspend the 6-substituted phenyl-3(2H)-pyridazinone (1.0 eq) in phosphorus oxychloride (excess, ~5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloro-6-substituted phenyl pyridazine.

Step 3: Nucleophilic Substitution and Cyclization to form the Pyridopyrazinone Core

  • Dissolve the 3-chloro-6-substituted phenyl pyridazine (1.0 eq) and a suitable amino-pyridine derivative (e.g., 2-amino-4-picoline, 1.1 eq) in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq), followed by a base (e.g., Cs2CO3, 2.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted pyridopyrazinone.

Visualizing the Synthetic Workflow:

Synthesis_Workflow start Starting Materials (Glyoxylic Acid, Acetophenone) step1 Step 1: Cyclocondensation (Hydrazine Hydrate) start->step1 intermediate1 6-Substituted Phenyl-3(2H)-pyridazinone step1->intermediate1 step2 Step 2: Chlorination (POCl3) intermediate1->step2 intermediate2 3-Chloro-6-substituted Phenyl Pyridazine step2->intermediate2 step3 Step 3: Pd-Catalyzed Cross-Coupling & Cyclization intermediate2->step3 final_product 3,6-Disubstituted Pyridopyrazinone step3->final_product

Caption: Generalized synthetic workflow for pyridopyrazinone derivatives.

B. In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol details a common luminescence-based assay to determine the in vitro potency of a test compound against VEGFR-2 kinase.[3][6]

Principle:

The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction Setup:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (for 100% activity).

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • For a "no enzyme" blank, add 10 µL of kinase buffer instead of the enzyme solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor or no ATP control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Assay Workflow:

Assay_Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Compound) step1 Set up Kinase Reaction in 96-well Plate start->step1 step2 Incubate at 30°C step1->step2 step3 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step2->step3 step4 Generate Luminescent Signal (Add Kinase Detection Reagent) step3->step4 step5 Read Luminescence (Microplate Reader) step4->step5 end Data Analysis (Calculate IC50) step5->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

C. CRF-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CRF-1 receptor.

Principle:

The assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF-1 receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes prepared from cells expressing the human CRF-1 receptor

  • Radioligand (e.g., [125I]Sauvagine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known non-radiolabeled CRF-1 ligand, e.g., sauvagine)

  • Test compound dissolved in DMSO

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound or vehicle (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding wells).

    • 50 µL of radioligand solution.

    • 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

III. Conclusion and Future Directions

The pyridopyrazinone scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed in this guide highlight the key structural features that can be rationally modified to optimize the pharmacological properties of these compounds. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of novel pyridopyrazinone derivatives.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substitutions: The continued exploration of diverse chemical space at the various substitution points of the pyridopyrazinone core will undoubtedly lead to the discovery of inhibitors with improved potency and novel target profiles.

  • Structure-Based Drug Design: As more crystal structures of pyridopyrazinone inhibitors in complex with their targets become available, structure-based drug design will play an increasingly important role in the rational optimization of these compounds.

  • Optimization of ADME Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Future SAR studies will need to increasingly focus on modifying the pyridopyrazinone scaffold to achieve favorable pharmacokinetic profiles.

  • Targeting New Disease Areas: The versatility of the pyridopyrazinone core suggests that it may be applicable to a wider range of therapeutic targets beyond those discussed in this guide. Screening of pyridopyrazinone libraries against new targets could unveil novel therapeutic opportunities.

References

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

TÜBINGEN, Germany – January 4, 2026 – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of therapeutically relevant targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of this scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core biology of these targets, the mechanistic underpinnings of their interaction with this compound derivatives, and detailed experimental methodologies for their validation.

Introduction to a Versatile Scaffold

The this compound scaffold is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been reported to exhibit potent inhibitory activity against a variety of enzymes and receptors implicated in oncology, inflammatory diseases, and neurological disorders. This guide will focus on three key therapeutic targets that have shown promising engagement with this chemical series: Mitogen-Activated Protein Kinase Kinase 4 (MKK4), the oncogenic Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), and the Corticotropin-Releasing Factor 1 (CRF1) receptor.

Section 1: Mitogen-Activated Protein Kinase Kinase 4 (MKK4) – A Key Regulator in Liver Disease and Cancer

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4 or MAP2K4, is a dual-specificity protein kinase that plays a pivotal role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1] These pathways are integral to cellular responses to stress, inflammation, and apoptosis. Dysregulation of MKK4 activity has been implicated in the progression of various diseases, including degenerative liver diseases and cancer.[2]

The Therapeutic Rationale for MKK4 Inhibition

Recent studies have validated MKK4 as a promising target for the curative treatment of degenerative liver diseases.[2][3][4] Inhibition of MKK4 has been shown to promote hepatocyte regeneration, offering a potential therapeutic strategy for conditions such as liver failure. Furthermore, the MKK4 signaling pathway is implicated in cancer cell invasion and metastasis, making it an attractive target for oncology drug discovery.[5]

1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-ones as Selective MKK4 Inhibitors

A significant breakthrough in targeting MKK4 has been the development of highly selective inhibitors based on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold.[2][3][4] These compounds have demonstrated potent enzymatic inhibition of MKK4 with excellent selectivity over other kinases, a crucial factor in minimizing off-target effects and enhancing the therapeutic window.

MKK4 Signaling Pathway

The MKK4 signaling cascade is a critical component of the cellular stress response. Upon activation by upstream kinases (MAPKKKs), MKK4 phosphorylates and activates JNK and p38 MAPKs, which in turn regulate the activity of various transcription factors to orchestrate cellular responses.

MKK4_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4 MKK4 (Target of Inhibition) MAPKKK->MKK4 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, Regeneration) Transcription_Factors->Cellular_Response

MKK4 Signaling Pathway Diagram

Section 2: Targeting Oncogenic KRAS with Covalent Inhibitors

Mutations in the KRAS gene are among the most common drivers of human cancers, yet the protein has long been considered "undruggable" due to its smooth surface and high affinity for GTP. The discovery of a switch II pocket in the GDP-bound state of the KRAS G12C mutant has opened up new avenues for the development of covalent inhibitors that trap the protein in its inactive state.

The Promise of KRAS G12C Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] Mutations that lock KRAS in the "on" state lead to uncontrolled cell proliferation and tumor growth.[6][7] Covalent inhibitors that bind to the mutant cysteine in KRAS G12C prevent GTP binding, thereby shutting down oncogenic signaling.

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-diones as Potential KRAS Inhibitors

Recent patent literature has described the synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, highlighting the potential of this scaffold in targeting this challenging oncoprotein. These compounds are designed to form an irreversible bond with the cysteine residue in the G12C mutant, offering a promising strategy for the treatment of KRAS-driven cancers.

KRAS Signaling Pathway

The KRAS signaling network is a central hub for cell growth and proliferation. Upon activation by upstream signals, KRAS triggers multiple downstream cascades that are critical for tumorigenesis.

KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS Signaling Pathway Diagram

Section 3: Modulating the Stress Response via the Corticotropin-Releasing Factor 1 (CRF1) Receptor

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a central role in the body's response to stress. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of anxiety, depression, and other stress-related disorders.[8]

CRF1 Receptor Antagonism as a Therapeutic Strategy

Antagonists of the CRF1 receptor have shown therapeutic potential in preclinical models of anxiety and depression by dampening the stress response. Small molecules that can block the binding of CRF to its receptor are therefore of significant interest for the development of novel anxiolytics and antidepressants with a potentially improved side-effect profile compared to existing treatments.

3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Potent CRF1 Receptor Antagonists

Derivatives of the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold, a close structural analog of the core topic, have been identified as highly potent antagonists of the CRF1 receptor. These compounds have demonstrated high binding affinity and efficacy in preclinical models, underscoring the potential of this chemical class in the treatment of stress-related disorders.

CRF1 Receptor Signaling Pathway

Activation of the CRF1 receptor by CRF initiates a signaling cascade that ultimately leads to the release of stress hormones and the physiological and behavioral responses associated with stress.

CRF1_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary CRF->Pituitary CRF1_Receptor CRF1 Receptor (Target of Antagonism) Pituitary->CRF1_Receptor CRF Binding Gs_Protein Gs Protein CRF1_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA ACTH ACTH Release PKA->ACTH Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Cortisol Cortisol Release Adrenal_Gland->Cortisol Stress_Response Stress Response Cortisol->Stress_Response

CRF1 Receptor Signaling Pathway Diagram

Section 4: Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments to validate the engagement of the this compound scaffold with its putative targets.

MKK4 Radiometric Kinase Assay

This assay directly measures the enzymatic activity of MKK4 and its inhibition by test compounds.[9]

Objective: To determine the IC50 value of a test compound against MKK4.

Materials:

  • Recombinant human MKK4 enzyme

  • GST-JNK1 (kinase-dead) substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (this compound derivative)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, MKK4 enzyme, and GST-JNK1 substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

KRAS G12C Covalent Inhibitor Screening Assay

This assay identifies compounds that form a covalent bond with the mutant cysteine in KRAS G12C.

Objective: To screen for and characterize covalent inhibitors of KRAS G12C.

Materials:

  • Recombinant human KRAS G12C protein

  • Test compounds (this compound derivatives)

  • Mass spectrometer (e.g., LC-MS)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl₂)

Procedure:

  • Incubate KRAS G12C protein with the test compound at various concentrations and time points.

  • Quench the reaction by adding a quenching solution (e.g., formic acid).

  • Analyze the protein-compound adduct formation using mass spectrometry to determine the extent of covalent modification.

  • For cellular target engagement, treat KRAS G12C mutant cell lines with the test compound.

  • Lyse the cells and enrich for KRAS protein using immunoprecipitation.

  • Analyze the enriched KRAS for covalent modification by mass spectrometry.

CRF1 Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CRF1 receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for the CRF1 receptor.

Materials:

  • Cell membranes expressing the human CRF1 receptor

  • Radioligand (e.g., [¹²⁵I]Sauvagine)

  • Test compound (this compound derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA)

  • Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • In a 96-well plate, add the CRF1 receptor-expressing cell membranes.

  • Add serial dilutions of the test compound or vehicle (for total binding) or the non-specific binding control.

  • Add the radioligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[6][8]

Objective: To demonstrate target engagement of a this compound derivative with its intracellular target (e.g., MKK4 or KRAS).

Materials:

  • Intact cells expressing the target protein

  • Test compound

  • Lysis buffer

  • Antibody specific to the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Cool the samples and lyse the cells.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.

  • A compound that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its demonstrated activity against key targets such as MKK4, KRAS, and the CRF1 receptor highlights its potential in oncology, liver diseases, and neurological disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate the therapeutic potential of this versatile chemical entity. As our understanding of the intricate signaling pathways underlying these diseases deepens, the strategic application of such privileged scaffolds will be instrumental in the discovery of next-generation medicines.

References

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Computational Drug Discovery

This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking process for 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, a heterocyclic compound with significant therapeutic potential. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, a thorough understanding of these techniques is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools in their work.

Introduction: The Therapeutic Potential of Pyrazine Derivatives

The this compound scaffold is a member of the broader class of pyrazine derivatives, which have demonstrated a wide range of biological activities. Recent studies have highlighted the potential of such compounds as inhibitors of key signaling proteins implicated in diseases like cancer.[3][4] For instance, derivatives of the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one have been identified as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a promising target for liver diseases.[5][6] Furthermore, other pyrazine derivatives have been investigated as potential inhibitors of PIM-1 kinase, another crucial target in oncology.[7][8][9]

Given the therapeutic interest in this scaffold, in silico modeling and molecular docking present a cost-effective and efficient approach to explore its binding potential to various protein targets, elucidate structure-activity relationships (SAR), and guide the design of more potent and selective analogs.[1][10]

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex.[12] A lower binding energy generally indicates a more stable complex and a stronger interaction.[13]

The process involves two main steps:

  • Sampling: Generating a variety of possible conformations of the ligand within the active site of the protein.

  • Scoring: Evaluating the generated poses and ranking them based on a scoring function that estimates the binding affinity.[12]

It is crucial to remember that docking results are predictive and should be validated experimentally.[14][15]

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for conducting a molecular docking study of this compound. For this guide, we will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[16][17]

Step 1: Ligand Preparation

The accuracy of a docking study begins with the proper preparation of the ligand.[14]

Protocol:

  • Obtain 2D Structure: Draw the this compound structure using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation. This can be done using software like Avogadro or the GAMESS package.[18]

  • Save in PDBQT Format: The final prepared ligand structure needs to be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. AutoDock Tools (ADT) can be used for this conversion.[19]

Step 2: Protein Target Selection and Preparation

The choice of the protein target is critical and should be based on existing biological data or hypotheses.[14] Based on the literature, a relevant target for pyrazine derivatives is PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[7][9] We will use the crystal structure of PIM-1 kinase (PDB ID: 2XJ1) for this study.[7]

Protocol:

  • Download Protein Structure: Obtain the PDB file for PIM-1 kinase (2XJ1) from the RCSB Protein Data Bank.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.[11]

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • These steps are typically performed using software like AutoDock Tools or UCSF Chimera.[19][20]

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file.

Step 3: Grid Box Generation

The grid box defines the search space for the docking simulation within the protein's active site.[14]

Protocol:

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature research. For PIM-1 kinase (2XJ1), key residues in the active site include Lys67, Glu121, and Asp186.[7]

  • Define Grid Box Dimensions: Using AutoDock Tools, define the center and dimensions of the grid box to encompass the entire active site. The box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.

Step 4: Running the Docking Simulation

With the prepared ligand, protein, and grid box, the docking simulation can now be executed.

Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the corresponding scores.[11]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure of Ligand l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d2 Configure Vina l4->d2 Ligand Input p1 Download PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d2 Protein Input d1 Define Grid Box d1->d2 d3 Run Simulation d2->d3 a1 Analyze Binding Poses d3->a1 a2 Visualize Interactions a1->a2 a3 Interpret Data a2->a3

Caption: Molecular Docking Workflow.

Analysis and Interpretation of Docking Results

Binding Affinity

The primary quantitative output of a docking simulation is the binding affinity, typically reported in kcal/mol.[11] A more negative value indicates a stronger predicted binding.[15] It is important to compare the binding affinity of the test ligand to that of a known inhibitor or the native ligand if available.[14][21]

PoseBinding Affinity (kcal/mol)RMSD from Best Mode
1-8.50.000
2-8.21.254
3-7.91.876
4-7.62.345
5-7.42.987
Binding Pose and Interactions

The binding pose reveals the spatial orientation of the ligand within the active site.[13] Visualization software like PyMOL or UCSF Chimera is essential for this analysis.[11] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding.[15][22]

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.[22]

  • Electrostatic Interactions: Attractive or repulsive forces between charged atoms.

For our example with PIM-1 kinase, we would expect to see hydrogen bonds with key residues like Lys67 and Glu121, as reported in other studies with pyrazine derivatives.[7]

Root Mean Square Deviation (RMSD)

RMSD is used to compare the similarity between different ligand poses.[15] A low RMSD between the top-ranked poses suggests a well-defined binding mode.

G cluster_input Inputs cluster_process Process cluster_output Outputs Ligand Ligand Structure (PDBQT) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Structure (PDBQT) Protein->Docking BindingAffinity Binding Affinity (kcal/mol) Docking->BindingAffinity BindingPose Binding Pose (3D Coordinates) Docking->BindingPose Interactions Ligand-Receptor Interactions BindingPose->Interactions

Caption: Docking Input-Process-Output.

Conclusion and Future Directions

This guide has provided a detailed framework for conducting in silico modeling and docking studies of this compound. By following these protocols, researchers can gain valuable insights into the potential therapeutic applications of this compound.

Future work should focus on:

  • Virtual Screening: Using the validated docking protocol to screen large compound libraries for novel hits with similar scaffolds.[10]

  • Molecular Dynamics (MD) Simulations: Performing MD simulations to assess the stability of the predicted binding poses over time.[23]

  • Experimental Validation: Synthesizing and testing the most promising compounds in vitro to validate the computational predictions.

The integration of computational and experimental approaches is crucial for the successful discovery and development of novel therapeutics.[2]

References

The Emergence of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-diones as Selective Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Untapped Potential of MKK4

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Protein kinases, as central regulators of cellular signaling, have been implicated in a multitude of diseases, most notably cancer.[1][2] Their dysregulation can lead to uncontrolled cell proliferation, survival, and migration. Consequently, the development of small molecules that can modulate the activity of specific kinases has revolutionized treatment paradigms in oncology and beyond.[3]

This guide delves into the discovery and characterization of a novel class of kinase inhibitors: the 1,4-dihydropyrido[3,4-b]pyrazine-2,3-diones. Specifically, we will explore their development as highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4). MKK4, also known as MEK4 or MAP2K4, is a dual-specificity protein kinase that plays a pivotal role in the c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38 MAPK) signaling pathways.[4] These pathways are critical mediators of cellular responses to stress, inflammation, and apoptotic signals.[5]

While the role of many kinases in disease is well-established, MKK4 has emerged as a particularly intriguing target. Overexpression of MKK4 has been linked to aggressive forms of cancer, including prostate, ovarian, and triple-negative breast cancer.[4] Conversely, MKK4 has also been identified as a key regulator of liver regeneration, suggesting that its inhibition could be a therapeutic strategy for liver diseases.[6][7] This dual role underscores the need for highly selective inhibitors to dissect its function and unlock its therapeutic potential.

This technical guide will provide an in-depth look into the discovery of the first highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitor, from its conceptualization to its preclinical evaluation. We will dissect the medicinal chemistry strategies, the nuances of the screening assays, and the critical data that underscore its potential as a transformative therapeutic agent.

The Genesis of a Selective Inhibitor: An "Off-to-On Target" Strategy

The journey to a selective MKK4 inhibitor began with a known, yet unselective, kinase inhibitor, BI-D1870. BI-D1870, a dihydropteridinone, is a potent inhibitor of ribosomal S6 kinase (RSK) but suffers from broad off-target activity.[7] A broad screening campaign identified BI-D1870 as a moderate inhibitor of MKK4.[7] This presented a unique opportunity: to re-engineer a promiscuous inhibitor into a highly selective one through a carefully planned "off-to-on target" strategy. The core hypothesis was that modifications to the BI-D1870 scaffold could be made to enhance its affinity for MKK4 while diminishing its interaction with other kinases, particularly RSK.

This strategic pivot from a known scaffold is a testament to the efficiency of leveraging existing chemical equity in drug discovery. It allows for a more focused and rapid exploration of the chemical space around a validated pharmacophore.

Medicinal Chemistry Campaign: Synthesis and Structure-Activity Relationship (SAR)

The core of the drug discovery effort lies in the iterative process of chemical synthesis and biological testing. The synthesis of the novel 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold was a key achievement of this campaign.

General Synthesis of the 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one Core

The synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core is a multi-step process that allows for the introduction of diversity at key positions, which is crucial for exploring the structure-activity relationship.

cluster_0 Synthesis of the Core Scaffold Start 2,4-dichloro-5-nitropyridine Step1 Reaction with amine (R1-NH2) in MeCN at 50°C with TEA as base Start->Step1 Intermediate_V Intermediate V Step1->Intermediate_V Step2 Béchamp-like reduction (Fe, AcOH) for nitro reduction and transesterification Intermediate_V->Step2 Intermediate_VI Intermediate VI Step2->Intermediate_VI Step3 Methylation (MeI) with a suitable base (NaH or K2CO3) Intermediate_VI->Step3 Final_Core 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core Step3->Final_Core cluster_1 CETSA Workflow Start Treat cells with compound or DMSO Step1 Heat cells to a range of temperatures Start->Step1 Step2 Lyse cells Step1->Step2 Step3 Separate soluble and precipitated proteins via centrifugation Step2->Step3 Step4 Analyze soluble protein levels by Western Blot or other methods Step3->Step4 Result Increased soluble protein in compound-treated cells at higher temperatures indicates target engagement Step4->Result

References

Physicochemical properties of substituted 1,4-dihydropyrido[3,4-b]pyrazine-2,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-diones

Executive Summary

The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold is a heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile core for developing novel therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of the key physicochemical properties of this compound class, focusing on the influence of various substituents on its behavior. We will delve into the synthesis, experimental characterization, and computational modeling of these molecules, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. The core objective is to elucidate the structure-property relationships that govern lipophilicity, solubility, and electronic characteristics, thereby enabling the rational design of molecules with optimized pharmacological profiles.

Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazine Core

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyrido[3,4-b]pyrazine fused ring system has emerged as a "privileged scaffold." Its rigid, planar structure, combined with multiple sites for substitution, allows for the fine-tuning of molecular properties to achieve desired biological activities. Derivatives of the closely related pyrido[2,3-b]pyrazine and 1,4-dihydropyridine systems have demonstrated a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] For instance, certain derivatives have been investigated as potent covalent inhibitors of KRAS, a key oncogene implicated in numerous cancers.[1]

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity and aqueous solubility directly impact bioavailability, while electronic properties like the HOMO-LUMO gap can influence chemical reactivity and target engagement.[5] This guide will systematically explore these critical parameters for the substituted this compound series, providing a framework for understanding and predicting their behavior.

Synthetic Strategy: A Multicomponent Approach

The efficient synthesis of the core scaffold is the first critical step. A multicomponent reaction (MCR) is often the preferred method for building such heterocyclic systems, offering advantages in terms of atom economy, simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[6][7] A plausible and efficient synthetic route involves a one-pot condensation reaction.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Substituted 2,3-Diaminopyridine P1 Condensation & Cyclization A->P1 B Diethyl Oxalate B->P1 C Base (e.g., NaOEt) & Solvent (e.g., Ethanol) C->P1 Product Substituted 1,4-Dihydropyrido [3,4-b]pyrazine-2,3-dione P1->Product

Caption: General synthetic workflow for the target compounds.

Experimental Protocol: General Synthesis
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add substituted 2,3-diaminopyridine (1.0 eq) and absolute ethanol (20 mL/mmol).

  • Base Addition: Add sodium ethoxide (2.2 eq) to the mixture and stir for 15 minutes at room temperature to form the corresponding alkoxide.

  • Condensation: Slowly add diethyl oxalate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 70:30 Ethyl Acetate:Hexane). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water and then cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure this compound derivative.[7]

Core Physicochemical Properties and Characterization

The predictive power of any drug discovery campaign rests on the accurate and reproducible measurement of key physicochemical properties. This section details the experimental determination of lipophilicity, solubility, and electronic characteristics.

G Compound Synthesized Compound (Pure Sample) Lipophilicity Lipophilicity Compound->Lipophilicity Solubility Solubility Compound->Solubility Spectroscopy Spectroscopy Compound->Spectroscopy Electrochem Electrochem Compound->Electrochem Computation Computation Compound->Computation

Caption: Experimental and computational characterization workflow.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability and overall ADME behavior.[5][8] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol is the "gold standard" for logP measurement.[8]

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by separation.

  • Stock Solution: Prepare a stock solution of the test compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 50 mL of n-octanol-saturated water.

  • Equilibration: Shake the funnel vigorously for 30 minutes, then allow it to stand for at least 24 hours to ensure complete phase separation.[9]

  • Sampling & Analysis: Carefully separate the aqueous phase. Determine the concentration of the compound in the aqueous phase (Cwater) using a pre-validated UV-Vis spectrophotometry or HPLC method.[9]

  • Calculation: The concentration in the n-octanol phase (Coctanol) is determined by mass balance. The partition coefficient P is calculated as P = Coctanol / Cwater. Finally, logP = log10(P) .

Data Presentation: Structure-Lipophilicity Relationship

The following table presents hypothetical logP values for a series of derivatives to illustrate the impact of substitution at the 7-position of the pyridopyrazine ring.

Compound IDSubstituent (R)Experimental logPComputational ClogP
PD-01 -H1.521.48
PD-02 -Cl2.252.19
PD-03 -OCH31.451.41
PD-04 -NO21.601.55

Causality: As expected, the addition of a hydrophobic chloro group (-Cl) significantly increases the logP value, enhancing lipophilicity.[10] Conversely, the more polar methoxy group (-OCH3) slightly decreases lipophilicity compared to the parent compound.

Spectroscopic and Electrochemical Properties

The electronic nature of the pyrido[3,4-b]pyrazine core, governed by its extended π-system, gives rise to distinct spectroscopic and electrochemical signatures. These properties are highly sensitive to the nature of the substituents.

UV-Visible Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maximum (λmax) is influenced by substituents that can extend conjugation or alter the energy of molecular orbitals.[11] Generally, electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) that extend the π-conjugation cause a bathochromic (red) shift in λmax.[12]

Fluorescence Spectroscopy: Many donor-acceptor (D-A) molecules based on similar pyrazine backbones exhibit interesting emission properties, including aggregation-induced emission (AIE) and intramolecular charge transfer (ICT).[13] The fluorescence properties are often highly dependent on solvent polarity, a phenomenon known as solvatochromism, which can provide insights into the change in dipole moment upon excitation.[12]

Cyclic Voltammetry (CV): CV is a powerful technique for probing the redox behavior of a molecule.[14] It allows for the experimental determination of oxidation and reduction potentials, which can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and electronic excitability.[12][13]

Experimental Protocol: Cyclic Voltammetry
  • Sample Preparation: Prepare a 1-2 mM solution of the test compound in an anhydrous, degassed solvent (e.g., acetonitrile or DMF).

  • Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure conductivity.

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used to reference the measured potentials.[14]

  • Measurement: Purge the solution with an inert gas (N2 or Ar) for 15 minutes prior to and during the experiment. Record the cyclic voltammogram by scanning the potential at a set rate (e.g., 100 mV/s).

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO (eV) = -[Eox - Eref + 4.8]

    • ELUMO (eV) = -[Ered - Eref + 4.8] (where Eref is the potential of the Fc/Fc+ couple vs. Ag/AgCl, typically ~0.40 V in acetonitrile).[14]

Data Presentation: Electronic Properties
Compound IDSubstituent (R)λmax (nm)EHOMO (eV)ELUMO (eV)Electrochemical Gap (eV)
PD-01 -H385-5.95-3.652.30
PD-02 -Cl392-6.05-3.782.27
PD-03 -OCH3405-5.78-3.612.17
PD-04 -NO2418-6.21-3.952.26

Causality: The electron-donating methoxy group (-OCH3) raises the HOMO energy level, making the compound easier to oxidize and resulting in a smaller energy gap and a red-shifted λmax.[13] Conversely, the strongly electron-withdrawing nitro group (-NO2) lowers both HOMO and LUMO levels, with a more pronounced effect on the LUMO.[12]

Computational Modeling and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool to complement experimental findings.[15][16] DFT calculations can predict geometries, electronic properties (HOMO/LUMO energies, electrostatic potential), and spectroscopic characteristics, providing a deeper mechanistic understanding of the observed structure-property relationships.

G Core Pyrido[3,4-b]pyrazine Core Structure substituent_edg Electron Donating Group (EDG) e.g., -OCH3, -NH2 Core->substituent_edg Substitution substituent_ewg Electron Withdrawing Group (EWG) e.g., -NO2, -CN Core->substituent_ewg Substitution prop_homo_up ↑ HOMO Energy substituent_edg->prop_homo_up Induces prop_lumo_down ↓ LUMO Energy substituent_ewg->prop_lumo_down Induces prop_homo_down ↓ HOMO Energy substituent_ewg->prop_homo_down Induces prop_gap_down ↓ Energy Gap prop_homo_up->prop_gap_down Leads to prop_lambda_up ↑ λmax (Red Shift) prop_gap_down->prop_lambda_up Correlates with prop_lumo_down->prop_gap_down Leads to

Caption: Correlation of substituent electronics with molecular properties.

This synergistic approach, combining robust experimental data with theoretical calculations, is fundamental to modern drug design. By understanding how specific structural modifications translate into measurable changes in physicochemical properties, researchers can more efficiently navigate chemical space to identify lead compounds with a higher probability of clinical success. The continued exploration of the this compound scaffold, guided by these principles, holds significant promise for the development of next-generation therapeutics.

References

The Pyridopyrazine Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Heterocycle

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bind to multiple biological targets, thereby offering a rich foundation for the development of diverse therapeutic agents. The pyridopyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, stands out as a prominent member of this esteemed class. Its inherent physicochemical properties and synthetic tractability have positioned it as a cornerstone in the design of innovative drugs across a spectrum of diseases, from cancer to neurodegenerative disorders.

This technical guide provides an in-depth exploration of the pyridopyrazine scaffold in medicinal chemistry. We will delve into its fundamental characteristics, survey key synthetic strategies, and, most importantly, analyze its application in the development of targeted therapeutics. By examining structure-activity relationships (SAR) and mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the power and potential of this remarkable heterocyclic system.

The Allure of the Pyridopyrazine Core: Structural and Physicochemical Advantages

The pyridopyrazine scaffold's appeal in medicinal chemistry stems from a confluence of desirable structural and electronic features. The presence of multiple nitrogen atoms imparts a unique electronic distribution, creating opportunities for a variety of intermolecular interactions, including hydrogen bonding and metal coordination. This makes the scaffold an excellent pharmacophore for engaging with biological targets. Furthermore, the fused aromatic system provides a rigid and planar core, which can be advantageous for optimizing binding affinity and selectivity. The ability to readily introduce a wide range of substituents at various positions on the rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of the drug discovery process.

Synthetic Avenues to the Pyridopyrazine Core

The construction of the pyridopyrazine ring system can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound.[1] This method offers a straightforward pathway to a variety of substituted pyridopyrazines.

Representative Synthetic Protocol: Condensation of Diaminopyridine with a Glyoxal

This protocol outlines a general procedure for the synthesis of a pyridopyrazine derivative via the condensation of 2,3-diaminopyridine with a substituted glyoxal.

Materials:

  • 2,3-Diaminopyridine

  • Aryl- or alkyl-glyoxal monohydrate

  • Ethanol or a similar suitable solvent

  • Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

  • Dissolve 2,3-diaminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the glyoxal monohydrate (1 equivalent) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

dot graph TD { A[2,3-Diaminopyridine] --> C{Condensation}; B[Glyoxal] --> C; C --> D[Pyridopyrazine Core]; }

Caption: General synthetic scheme for the pyridopyrazine core.

Therapeutic Applications of the Pyridopyrazine Scaffold

The versatility of the pyridopyrazine scaffold is underscored by the breadth of its reported biological activities. This section will explore some of the most significant therapeutic areas where this privileged structure has made a substantial impact.

Oncology: A Hub for Kinase Inhibitors

A significant portion of research on pyridopyrazine derivatives has been concentrated in the field of oncology, particularly in the development of kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The pyridopyrazine scaffold has proven to be an effective template for designing potent and selective inhibitors of various kinases.

One notable example is the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[5] VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Researchers have synthesized pyrazine-pyridine biheteroaryls that exhibit potent and selective inhibition of VEGFR-2.[5] For instance, certain derivatives have shown high kinase selectivity against other kinases like fibroblast growth factor receptor kinase and platelet-derived growth factor receptor kinase.[5]

dot graph TD { subgraph "Tumor Cell" A[Growth Factor] --> B(VEGFR-2); B --> C{Signaling Cascade}; C --> D[Angiogenesis]; D --> E[Tumor Growth & Metastasis]; end F(Pyridopyrazine Inhibitor) --x B; }

Caption: Inhibition of VEGFR-2 signaling by a pyridopyrazine derivative.

The structure-activity relationship (SAR) studies of these compounds have revealed key insights. For example, the nature and position of substituents on the pyridine and pyrazine rings significantly influence potency and selectivity. Molecular modeling and quantitative structure-activity relationship (QSAR) analyses have been employed to rationalize these observations and guide the design of more effective inhibitors.[5]

Another important class of targets for pyridopyrazine-based anticancer agents are topoisomerases.[6] Certain pyridophenazinecarboxamides, which contain the pyridopyrazine moiety, have been shown to act as topoisomerase-targeted anticancer agents.[6]

Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need.[7] The development of effective therapies has been challenging, but recent research has highlighted the potential of heterocyclic compounds, including those with a pyridopyrazine core, in this area.[7]

Some pyridazine-based molecules have been investigated for their ability to inhibit the aggregation of amyloid fibrils, a key pathological hallmark of several neurodegenerative diseases.[8] Structure-activity relationship studies of these compounds have aimed to delineate the structural requirements for amyloid inhibition, exploring factors like substituent bulkiness, hydrogen-bonding capacity, and substitution patterns on flanking aromatic rings.[8] Molecular dynamics simulations have suggested that these compounds may exert their inhibitory effect by stabilizing the monomeric state of the protein.[8]

Furthermore, pyrrolylazine and indolylazine derivatives, which are structurally related to pyridopyrazines, have shown promise in cellular models of Alzheimer's disease by activating the synthesis of heat shock proteins that protect neuronal tissue from toxic amyloids.[9][10] These compounds have demonstrated a significant therapeutic effect by increasing the survival of neuronal cells.[9][10]

Antimicrobial and Antiviral Agents

The pyridopyrazine scaffold has also been explored for its potential in combating infectious diseases.[11][12]

Antibacterial Activity: Researchers have synthesized and evaluated a range of pyridopyrazine derivatives for their antibacterial properties. For instance, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13] Some of these compounds exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[13] The mechanism of action for some of these compounds is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[13] Additionally, pyridopyrazine and pyrimidothiazine derivatives have been investigated as inhibitors of FtsZ, a protein crucial for bacterial cell division, making it a novel antibacterial target.[14]

Antiviral Activity: The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action.[15] Pyridine-containing compounds have demonstrated a broad spectrum of antiviral activities.[11] In the context of the pyridopyrazine scaffold, researchers have designed and synthesized C-nucleoside analogues of favipiravir, a broad-spectrum antiviral agent.[15] Some of these analogues have shown potent inhibition of influenza virus replication.[15]

Summary of Key Pyridopyrazine Derivatives and Their Biological Activities

Compound ClassTarget/ActivityTherapeutic AreaKey Findings
Pyrazine-pyridine biheteroarylsVEGFR-2 Kinase InhibitionOncologyPotent and selective inhibition of angiogenesis.[5]
PyridophenazinecarboxamidesTopoisomerase InhibitionOncologyPotential as topoisomerase-targeted anticancer agents.[6]
Pyridazine-based moleculesAmyloid Fibril Aggregation InhibitionNeurodegenerative DiseasesStabilization of protein monomers to prevent aggregation.[8]
Pyrrolylazine/Indolylazine derivativesHeat Shock Protein ActivationNeurodegenerative DiseasesIncreased survival of neuronal cells in Alzheimer's models.[9][10]
Triazolo[4,3-a]pyrazine derivativesAntibacterialInfectious DiseasesBroad-spectrum activity against Gram-positive and Gram-negative bacteria.[13]
Pyridopyrazine/Pyrimidothiazine derivativesFtsZ InhibitionInfectious DiseasesTargeting a novel protein involved in bacterial cell division.[14]
Pyridine C-NucleosidesInfluenza Polymerase InhibitionInfectious DiseasesPotent inhibition of influenza virus replication.[15]

Future Perspectives and Conclusion

The pyridopyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of a wide array of therapeutic agents. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated make it an attractive starting point for drug discovery campaigns.

The future of pyridopyrazine-based drug discovery appears bright. Advances in synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex libraries of these compounds.[1] The continued exploration of their potential in targeting novel and challenging biological pathways, particularly in areas like neurodegenerative diseases and drug-resistant infections, holds immense promise. Furthermore, the application of computational tools, such as molecular docking and artificial intelligence, will further accelerate the rational design of next-generation pyridopyrazine-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

Methodological & Application

Protocol for synthesizing 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: Synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Abstract

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries, particularly in the design of kinase inhibitors. This application note provides a comprehensive, field-proven protocol for the synthesis of a key building block, this compound. The described method is based on a robust cyclocondensation reaction between 3,4-diaminopyridine and diethyl oxalate. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and expected analytical data to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The fusion of pyridine and pyrazine rings creates the pyrido[3,4-b]pyrazine system, a nitrogen-rich heterocycle that serves as a versatile template for developing biologically active molecules. Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. The dione derivative, specifically, is a crucial intermediate, providing reactive sites for further chemical elaboration.

The core principle of this synthesis is the cyclocondensation reaction, a powerful strategy in heterocyclic chemistry for ring formation.[1] This specific protocol leverages the reaction between an ortho-diamino aromatic compound (3,4-diaminopyridine) and a 1,2-dicarbonyl electrophile (diethyl oxalate). The nucleophilic amino groups of the pyridine sequentially attack the electrophilic carbonyl carbons of the oxalate, leading to the formation of two amide bonds and subsequent ring closure to yield the thermodynamically stable fused heterocyclic system. This method is widely employed for its efficiency and the general availability of the starting materials.[2]

Reaction Scheme

The overall synthesis is a one-step cyclocondensation reaction as depicted below.

Caption: Reaction scheme for the synthesis of the target compound.

Safety and Handling

Mandatory Personal Protective Equipment (PPE): Safety goggles, flame-retardant laboratory coat, and nitrile gloves are required at all times. All operations must be performed inside a certified chemical fume hood.

  • 3,4-Diaminopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation. It is a potassium channel blocker and can have neurological effects.[5][6] Handle with extreme care, avoiding dust generation and ensuring no skin contact.

  • Diethyl Oxalate: This is a combustible liquid and is harmful if swallowed. It can cause skin and eye irritation.

  • Ethanol: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

An eyewash station and safety shower must be readily accessible.[3]

Materials and Equipment

Reagents
ReagentCAS No.Molar Mass ( g/mol )Purity
3,4-Diaminopyridine54-96-6109.13≥98%
Diethyl Oxalate95-92-1146.14≥99%
Ethanol (Absolute)64-17-546.07≥99.5%
Deionized Water7732-18-518.02N/A
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer hotplate and stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F254) and development chamber

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 1.09 g (10.0 mmol) of 3,4-diaminopyridine to the flask.

  • Add 100 mL of absolute ethanol. The 3,4-diaminopyridine may not fully dissolve at room temperature.

  • Attach the reflux condenser securely to the flask and start the flow of cooling water.

  • Place the entire apparatus on the magnetic stirrer hotplate.

Step 2: Reagent Addition and Reflux

  • Begin stirring the mixture.

  • Slowly add 1.50 mL (1.61 g, 11.0 mmol, 1.1 equivalents) of diethyl oxalate to the flask using a pipette.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Maintain the reflux for 4 to 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product is expected to be more polar than the starting material.

Step 3: Product Isolation

  • After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature.

  • A precipitate should form as the solution cools. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove any soluble impurities.

  • Dry the crude product under vacuum for at least 2 hours to remove residual solvent.

Step 4: Purification (Recrystallization)

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of a suitable hot solvent (e.g., Dimethylformamide (DMF) or a mixture of DMF/water) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash.

  • Dry the final product in a vacuum oven at 60-70 °C overnight.

Step 5: Characterization

  • Determine the final mass and calculate the percentage yield.

  • Measure the melting point of the purified product.

  • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity.

Experimental Workflow Diagram

Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Charge Flask (3,4-Diaminopyridine, Ethanol) B 2. Add Diethyl Oxalate A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temp & Ice Bath C->D E 5. Vacuum Filter (Collect Crude Product) D->E F 6. Recrystallize (from DMF/Water) E->F G 7. Filter & Dry (Collect Pure Product) F->G H 8. Yield & M.P. G->H I 9. Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Data

ParameterExpected Value
Product Appearance Off-white to light brown solid
Expected Yield 75-85%
Melting Point >300 °C (decomposes)
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ ~11.8 (s, 2H, NH), 8.5 (d, 1H), 7.9 (s, 1H), 7.4 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~155 (C=O), 148, 145, 135, 125, 118, 115
IR (KBr, cm⁻¹) ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide)
Mass Spec (ESI+) m/z = 164.04 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure reagents are pure and anhydrous.
Product lost during workup.Use minimal solvent for washing. Ensure complete precipitation before filtering.
Product is Dark/Oily Impurities or side reactions.Ensure slow cooling during recrystallization. Consider a charcoal treatment during recrystallization to remove colored impurities.
Reaction Stalled Insufficient temperature.Ensure the mixture is actively refluxing. Check the calibration of the hotplate.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable heterocyclic building block in good yield and high purity, facilitating further research and development in medicinal chemistry and materials science.

References

Application Notes & Protocols: Leveraging 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents necessitates the exploration of unique chemical scaffolds. The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione core represents a promising, yet underexplored, heterocyclic system. Derivatives of the broader pyrido[3,4-b]pyrazine class have demonstrated activity as kinase inhibitors and have been investigated for their anti-neoplastic properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound and its analogs in high-throughput screening (HTS) campaigns. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based screening paradigms, and outline a robust framework for data analysis and hit validation.

Introduction: The Rationale for Screening this compound

The this compound scaffold (Figure 1) is a rigid heterocyclic structure featuring multiple hydrogen bond donors and acceptors. This structural arrangement makes it an attractive candidate for interacting with a variety of biological targets, particularly the ATP-binding pockets of kinases. The documented activity of related compounds, such as 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as MKK4 inhibitors, provides a strong rationale for exploring this scaffold's potential against the human kinome.[2] Furthermore, the reported cytotoxic and anti-neoplastic effects of similar dihydropyridine structures suggest that this compound class could yield valuable hits in phenotypic screens aimed at discovering novel anti-cancer agents.[1][3]

Figure 1: Chemical Structure of this compound Synonyms: this compound; pyrido[4,3-b]pyrazine-2,3-diol Molecular Formula: C7H5N3O2 Molecular Weight: 163.13 g/mol [4]

This guide will focus on two primary HTS applications for this scaffold:

  • Biochemical Screening: Targeting protein kinases using a universal, luminescence-based ADP detection assay.

  • Cell-Based Phenotypic Screening: Identifying compounds that induce cytotoxicity in a cancer cell line.

The entire HTS process is a multi-step endeavor, beginning with assay development and culminating in the identification of validated "hit" compounds that warrant further investigation.[5][6]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Miniaturization (e.g., to 384-well format) Pilot_Screen Pilot Screen & Z' Factor Determination Assay_Dev->Pilot_Screen Optimization Primary_Screen Primary HTS Campaign (Large Compound Library) Pilot_Screen->Primary_Screen Proceed if Z' > 0.5 Data_Analysis Primary Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Selection of Primary Hits SAR_Analysis Preliminary SAR Analysis Hit_Confirmation->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Application I: Biochemical Screening for Kinase Inhibitors

The vast majority of protein kinases utilize ATP as a phosphate donor, producing ADP as a byproduct.[7] Therefore, a universal assay that quantifies ADP production can be used to screen for inhibitors of virtually any kinase, making it a powerful and versatile HTS tool.[8] We will focus on a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which is known for its sensitivity, robustness, and suitability for HTS.[7][9][10]

Principle of the Luminescence-Based Kinase Assay

This assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates its substrate using ATP. Inhibitors of the kinase will reduce the amount of ATP consumed and, consequently, the amount of ADP produced. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP by a proprietary enzyme. This newly synthesized ATP then fuels a luciferase reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[7][10] Therefore, a lower luminescent signal indicates kinase inhibition.

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP Kinase->Products Phosphorylation ADP ADP (from Step 1) Products->ADP Inhibitor 1,4-dihydropyrido [3,4-b]pyrazine-2,3-dione Inhibitor->Kinase Inhibition ATP_new ATP (newly synthesized) ADP->ATP_new ADP-Glo™ Reagent Light Luminescent Signal ATP_new->Light Luciferase Reaction

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol: HTS for Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Inhibitors

This protocol is designed for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[5][11][12]

Materials:

  • This compound library (10 mM in DMSO)

  • Recombinant human MKK4 (active)

  • Kinase substrate (e.g., inactive JNK1)

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega or similar)

  • 384-well white, opaque assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each library compound from the 10 mM stock into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

    • For controls, dispense 50 nL of DMSO into columns designated for positive (no inhibition, 100% activity) and negative (full inhibition, 0% activity) controls.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in kinase reaction buffer.

    • Dispense 25 µL of this mix into all wells of the assay plate.

    • For negative control wells, add a known potent MKK4 inhibitor (or omit the enzyme) instead of the active enzyme mix.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the reaction, add 25 µL of the 2X ATP solution to all wells. The final reaction volume is 50 µL.

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plate at room temperature for 1 hour.[9]

  • ADP Detection:

    • Following the manufacturer's protocol, add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control

Z'-Factor Calculation: Before commencing the full screen, the assay's robustness must be validated by calculating the Z'-factor (Z prime).[11][13] This metric assesses the separation between the positive (DMSO) and negative (inhibitor) controls.[14][15] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[13][16]

The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p = mean of the positive control (max signal)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (min signal)

  • σ_n = standard deviation of the negative control

Hit Identification: Primary hits are typically identified based on their activity relative to the controls on each plate. A common method is to calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Signal_compound - μ_n) / (μ_p - μ_n))

A hit threshold is then established, often defined as three standard deviations from the mean of the sample population. Compounds exceeding this threshold are selected for further confirmation.

Application II: Cell-Based Phenotypic Screening for Cytotoxic Agents

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target.[17][18] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[17] Here, we describe a screen to identify derivatives of this compound that exhibit cytotoxic effects against a human cancer cell line.

Principle of the Cell Viability Assay

A common method for assessing cell viability in HTS is the use of resazurin-based assays (e.g., alamarBlue™ or CellTiter-Blue®). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., living) cells to the pink and highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells. Compounds that are cytotoxic will reduce the number of metabolically active cells, leading to a decrease in the fluorescent signal. This is a simple, robust, and homogeneous "add-and-read" assay suitable for HTS.[19]

Phenotypic_Screening_Workflow Seed_Cells Seed Cancer Cells into 384-well Plates Add_Compounds Add Library Compounds (this compound) Seed_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Add_Reagent Add Cell Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Read_Fluorescence Read Fluorescence Signal Add_Reagent->Read_Fluorescence Analyze_Data Analyze Data & Identify Hits (Compounds reducing fluorescence) Read_Fluorescence->Analyze_Data

Caption: Workflow for a cell-based phenotypic cytotoxicity screen.

Protocol: HTS for Cytotoxicity in a Cancer Cell Line (e.g., HeLa)

Materials:

  • HeLa human cervical cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound library (10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine, 10 mM stock)

  • CellTiter-Blue® Cell Viability Assay reagent

  • 384-well clear-bottom, black-walled tissue culture-treated plates

  • Automated liquid handlers and plate reader with fluorescence capabilities

Protocol Steps:

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Dilute cells to a predetermined optimal seeding density (e.g., 1,000 cells/well) in 40 µL of complete growth medium.

    • Dispense 40 µL of the cell suspension into all wells of the 384-well plates.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Add 100 nL of library compounds, DMSO (negative control), or Staurosporine (positive control) to the appropriate wells. This will result in a final compound concentration of ~20 µM in a final volume of 50 µL after reagent addition.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the desired endpoint.

  • Viability Assessment:

    • Equilibrate the CellTiter-Blue® reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Hit Confirmation and Dose-Response Analysis

Primary hits from either screen must be subjected to confirmatory studies. The process involves re-testing the primary hits, often from a freshly sourced powder, to eliminate false positives.[11]

Confirmed hits are then evaluated in dose-response experiments to determine their potency.[12] This involves a serial dilution of the compound to generate a concentration-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value is calculated.[20][21] The IC50 represents the concentration of an inhibitor required to reduce a biological response by 50%.[20][22] These values are fundamental for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.[20][23]

Table 1: Key Parameters in Dose-Response Analysis

ParameterDescriptionApplication in this Guide
IC50 The concentration of a compound that inhibits a measured response by 50%.[20][22]Used to quantify the potency of hits from the MKK4 kinase assay and the cytotoxicity screen. A lower IC50 value indicates higher potency.
EC50 The concentration of a compound that produces 50% of the maximal possible effect.[20][21]While conceptually related, IC50 is the more appropriate term for the inhibitory assays described herein.
Hill Slope Describes the steepness of the dose-response curve. A slope of 1 suggests a 1:1 binding interaction.Provides insight into the mechanism of inhibition.
Maximal Inhibition The highest level of inhibition achieved by the compound.Indicates the efficacy of the compound.

The analysis is typically performed using non-linear regression to fit the data to a four-parameter logistic equation.[22][23]

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for HTS campaigns. This guide provides robust, field-tested protocols for initiating screening efforts in two high-impact areas of drug discovery: kinase inhibition and cancer cell cytotoxicity. By leveraging modern HTS technologies like luminescence-based biochemical assays and automated cell-based phenotypic screening, researchers can efficiently interrogate large compound libraries to identify novel modulators of biological activity.[24] Successful hit identification from these screens will pave the way for detailed mechanism-of-action studies, hit-to-lead optimization, and the potential development of a new class of therapeutic agents.

References

Application of Pyridopyrazinones in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the application of pyridopyrazinones, a promising class of heterocyclic compounds, in the context of cancer cell line research. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement experimental workflows involving these molecules. This document emphasizes the mechanistic rationale behind experimental designs and provides robust, self-validating protocols for key assays.

Introduction to Pyridopyrazinones in Oncology Research

Pyridopyrazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. In recent years, derivatives of this scaffold have emerged as potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression, most notably the DNA Damage Response (DDR) pathway.

The therapeutic strategy behind targeting the DDR pathway stems from the observation that many cancer cells exhibit inherent genomic instability and an increased reliance on specific DDR kinases for survival.[1] By inhibiting these kinases, pyridopyrazinones can induce synthetic lethality, a phenomenon where the combination of two non-lethal genetic defects (in this case, a cancer-associated mutation and the drug-induced inhibition of a DDR protein) results in cell death. This approach offers a potential therapeutic window, selectively targeting cancer cells while sparing normal, healthy cells.

One of the most clinically advanced pyridopyrazinone derivatives is Berzosertib (M6620, VX-970) , a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2] This guide will extensively feature berzosertib as a prime exemplar of the pyridopyrazinone class, while also touching upon other derivatives targeting different components of the DDR pathway, such as DNA-dependent protein kinase (DNA-PK).[3]

Mechanism of Action: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). Key players in this response are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including ATR and DNA-PK.

Berzosertib and the ATR-Chk1 Signaling Pathway

ATR is a critical sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of other DNA lesions.[4] Upon activation, ATR phosphorylates a plethora of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Many cancer cells experience high levels of replication stress, making them particularly dependent on the ATR-Chk1 pathway for survival.

Berzosertib selectively inhibits the kinase activity of ATR, leading to the abrogation of the ATR-Chk1 signaling cascade.[1] This inhibition prevents the phosphorylation and activation of Chk1, thereby disrupting cell cycle checkpoints (primarily the G2/M checkpoint) and leading to the accumulation of DNA damage.[5] In cancer cells with underlying DNA repair defects, this accumulation of unresolved DNA damage can trigger apoptosis or mitotic catastrophe.[1]

The following diagram illustrates the mechanism of action of Berzosertib in the ATR-Chk1 signaling pathway.

ATR_Chk1_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR-Chk1 Signaling cluster_2 Cellular Response ssDNA Single-Stranded DNA (ssDNA) ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Apoptosis Apoptosis Berzosertib Berzosertib (M6620) Berzosertib->ATR inhibits

Caption: Berzosertib inhibits ATR, preventing Chk1 activation and leading to cell cycle dysregulation and apoptosis.

Other Pyridopyrazinone Derivatives Targeting DNA-PK

Besides ATR, other kinases in the DDR pathway, such as the DNA-dependent protein kinase (DNA-PK), are also attractive targets for cancer therapy. DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[6] Novel pyridopyrazinone derivatives have been designed and synthesized to act as potent inhibitors of DNA-PK.[7]

Experimental Protocols for Cancer Cell Line Studies

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer activity of pyridopyrazinones.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is a robust and widely used method to determine the cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).[8]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyridopyrazinone compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding end End incubation1 2. Incubate overnight cell_seeding->incubation1 compound_treatment 3. Treat with Pyridopyrazinone incubation1->compound_treatment incubation2 4. Incubate for 24-72h compound_treatment->incubation2 mtt_addition 5. Add MTT solution incubation2->mtt_addition incubation3 6. Incubate for 3-4h mtt_addition->incubation3 solubilization 7. Add solubilization solution incubation3->solubilization read_absorbance 8. Read absorbance at 570nm solubilization->read_absorbance data_analysis 9. Analyze data and calculate IC50 read_absorbance->data_analysis data_analysis->end

Caption: A stepwise workflow of the MTT assay for determining cell viability.

Cell Cycle Analysis by Flow Cytometry

Rationale: To understand the cytostatic effects of pyridopyrazinones, it is crucial to analyze their impact on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[10] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyridopyrazinone compound at the desired concentrations for the specified duration.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12][13]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histograms.

Western Blot Analysis of DDR Pathway Modulation

Rationale: Western blotting is a key technique to investigate the molecular mechanism of action of pyridopyrazinones by examining their effects on the expression and phosphorylation status of proteins in the targeted signaling pathway. For an ATR inhibitor like berzosertib, it is essential to assess the phosphorylation of its direct downstream target, Chk1, as a marker of target engagement.[5][14]

Protocol:

  • Protein Extraction:

    • Treat cells with the pyridopyrazinone compound as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for the ATR pathway include:

      • Phospho-ATR (Ser428)

      • ATR

      • Phospho-Chk1 (Ser345)

      • Chk1

      • γH2AX (a marker of DNA double-strand breaks)

      • Cleaved PARP (an apoptosis marker)

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

IC50 Values of Berzosertib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Cal-27Head and Neck Squamous Cell Carcinoma0.285[15]
FaDuHead and Neck Squamous Cell Carcinoma0.252[15]
MNNG/HOSOsteosarcomaNot specified[5]
143BOsteosarcomaNot specified[5]
Colorectal CancerColorectal CancerNot specified[4]
High-Grade Serous Ovarian CancerOvarian CancerNot specified[4]

Note: The IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific cell line used.

Conclusion and Future Perspectives

Pyridopyrazinones, exemplified by the ATR inhibitor berzosertib, represent a promising class of anticancer agents that target the DNA damage response pathway. The protocols and application notes provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of these compounds in various cancer cell lines. Future research in this area will likely focus on the development of novel pyridopyrazinone derivatives with improved selectivity and potency, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome drug resistance.

References

The Versatile 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione core represents one such versatile scaffold. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement of functional groups, making it an ideal starting point for the design of potent and selective modulators of diverse protein targets. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, and its application in the development of novel inhibitors for two distinct and highly significant therapeutic targets: D-amino acid oxidase (DAAO) and the oncogenic KRAS G12C mutant.

Part 1: D-Amino Acid Oxidase (DAAO) Inhibition - A Novel Approach to Neurological Disorders and Pain Management

The Rationale: Targeting the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a pivotal role in synaptic plasticity, learning, and memory. D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. By inhibiting DAAO, the levels of D-serine in the synaptic cleft can be elevated, leading to enhanced NMDA receptor function. This modulation of glutamatergic neurotransmission has shown therapeutic potential in treating chronic pain and mitigating morphine tolerance. Derivatives of the this compound scaffold have emerged as potent DAAO inhibitors, offering a promising avenue for the development of novel analgesics and therapeutics for neurological disorders.[1]

Mechanism of Action: Enhancing NMDA Receptor Function

The proposed mechanism of action for this compound-based DAAO inhibitors is centered on the potentiation of NMDA receptor activity through the preservation of synaptic D-serine.

DAAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist Binding DAAO DAAO DAAO->D-Serine Degrades Inhibitor Pyridopyrazinedione Inhibitor Inhibitor->DAAO Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activates Neuronal_Response Neuronal Response (e.g., Pain Modulation) Ca_ion->Neuronal_Response

Caption: DAAO Inhibition and NMDA Receptor Modulation.

Synthesis Protocol: A Generalized Approach to the this compound Scaffold

While specific synthetic routes for variously substituted derivatives have been published, a general and adaptable protocol for the core scaffold can be outlined. The synthesis of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a potent DAAO inhibitor, serves as a representative example. The synthesis generally involves the condensation of a substituted 2,3-diaminopyridine with an oxalate derivative.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a commercially available or synthesized substituted 2,3-diaminopyridine. For the synthesis of the 8-chloro derivative, 5-chloro-2,3-diaminopyridine is the starting material.

  • Condensation Reaction:

    • Dissolve the substituted 2,3-diaminopyridine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Add an equimolar amount of diethyl oxalate.

    • The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Product Formation: The condensation is followed by an intramolecular cyclization to form the desired this compound ring system.

  • Isolation and Purification:

    • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as dimethylformamide (DMF) or a mixture of DMF and water, to yield the pure product.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Application Note: Screening for DAAO Inhibitory Activity

The evaluation of novel compounds as DAAO inhibitors is a critical step in the drug discovery process. A commonly used and reliable method is the spectrophotometric assay, which measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.

Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic/colorimetric substrate for HRP)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (with fluorescence or absorbance detection capabilities)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-serine in phosphate buffer.

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of Amplex® Red in DMSO.

    • Prepare a working solution by mixing HRP and Amplex® Red in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a known DAAO inhibitor (positive control) in DMSO, and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the test compound or control solution.

    • Add the DAAO enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the D-serine substrate solution to each well.

    • Immediately add the HRP/Amplex® Red working solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the wells containing no DAAO enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DAAO activity) by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Structure-Activity Relationship (SAR) Insights

For the this compound scaffold as DAAO inhibitors, preliminary SAR studies have revealed key structural features that influence potency:

PositionModificationEffect on DAAO Inhibition
Pyridine Ring Introduction of a chlorine atom at the 8-positionSignificantly enhances inhibitory activity.
Pyrazine Ring Unsubstituted N-H groupsGenerally preferred for potent inhibition.
Overall Scaffold Planarity and rigidityBelieved to be important for fitting into the DAAO active site.

This table is a generalized summary based on available literature and further detailed SAR studies are necessary for comprehensive understanding.

Part 2: Covalent KRAS G12C Inhibition - A Targeted Approach for Cancer Therapy

The Rationale: Targeting an "Undruggable" Oncogene

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, and for a long time, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of well-defined binding pockets. The discovery of a specific mutation, G12C, where a glycine is replaced by a cysteine, opened a new therapeutic window. The cysteine residue provides a reactive handle for the development of covalent inhibitors. Derivatives of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold have been identified as novel covalent inhibitors of KRAS G12C, offering a new strategy to combat KRAS-driven cancers.[2][3][4]

Mechanism of Action: Irreversible Binding to Mutant KRAS

Covalent KRAS G12C inhibitors with the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold are designed to specifically and irreversibly bind to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein. This covalent modification locks the protein in an inactive state, preventing it from binding to its downstream effectors and thereby inhibiting the oncogenic signaling cascade.[5][6]

KRAS_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) GEF GEF (SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Activates GEF->KRAS_GDP Promotes GDP/GTP Exchange Inhibitor Pyridopyrazinedione Covalent Inhibitor Inhibitor->KRAS_GDP Covalently Binds to Cys12 Cell_Proliferation Cancer Cell Proliferation & Survival RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Covalent Inhibition of the KRAS G12C Signaling Pathway.

Application Note: Evaluating Covalent KRAS G12C Inhibitors

Assessing the efficacy of covalent inhibitors requires specialized assays that can measure both the initial non-covalent binding and the subsequent irreversible covalent modification of the target protein. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a powerful tool for studying the disruption of protein-protein interactions, such as the interaction between KRAS and its effector protein, RAF.

Protocol: KRAS G12C-RAF1 Interaction HTRF Assay

Materials:

  • Recombinant human KRAS G12C protein (tagged with a donor fluorophore, e.g., terbium cryptate)

  • Recombinant human RAF1-RBD (RAS-binding domain of RAF1, tagged with an acceptor fluorophore, e.g., d2)

  • GTPγS (a non-hydrolyzable GTP analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Protein Loading:

    • Incubate the donor-tagged KRAS G12C protein with GTPγS to ensure it is in the active, GTP-bound state.

  • Assay Protocol:

    • Dispense the test compounds or controls into the wells of the 384-well plate.

    • Add the GTPγS-loaded, donor-tagged KRAS G12C protein to the wells.

    • Incubate for a defined period to allow for covalent modification of KRAS G12C by the inhibitor.

    • Add the acceptor-tagged RAF1-RBD to the wells.

    • Incubate the plate for a further period (e.g., 1-2 hours) at room temperature to allow for the KRAS-RAF1 interaction to reach equilibrium.

  • HTRF Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the cryptate donor and 665 nm for the d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • The disruption of the KRAS-RAF1 interaction by the inhibitor will result in a decrease in the HTRF ratio.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations for Covalent KRAS G12C Inhibitors

The design of covalent inhibitors based on the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold requires careful consideration of both the reversible binding affinity and the reactivity of the electrophilic warhead.

MoietyDesign ConsiderationDesired Outcome
Scaffold Core Provides the primary non-covalent binding interactions with the switch-II pocket.High reversible binding affinity to orient the warhead correctly.
Electrophilic Warhead Typically an acrylamide or a related Michael acceptor.Optimal reactivity to form a covalent bond with the Cys12 residue without being overly reactive and causing off-target effects.
Solvent-Exposed Region Modifications in this region can be used to tune physicochemical properties.Improved solubility, permeability, and pharmacokinetic profile.

This table provides a general framework for the design of covalent KRAS G12C inhibitors based on this scaffold.

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The this compound scaffold has demonstrated its value as a versatile platform for the design of novel therapeutics. Its successful application in the development of both DAAO and covalent KRAS G12C inhibitors highlights its potential to address diverse and challenging biological targets. The detailed protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold and to accelerate the discovery of new medicines for a range of debilitating diseases.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Evaluation of Novel Heterocyclic Antimicrobials

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1] Among the promising classes of synthetic compounds are heterocyclic molecules, with 1,4-dihydropyrido[3,4-b]pyrazine-2,3-diones and related structures like quinoxalines and dihydropyridines demonstrating significant potential for antibacterial and antifungal activity.[2][3][4][5][6][7][8][9] The core structure of these compounds offers a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships to optimize potency and spectrum.[10]

To rigorously evaluate the antimicrobial efficacy of these novel compounds and ensure reproducible, comparable data, the adoption of standardized in vitro susceptibility testing methods is paramount. This guide provides detailed protocols and expert insights into the most common and robust methodologies for determining the antimicrobial activity of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione derivatives, grounded in the principles and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14] Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to not only perform these assays but also to understand the causality behind experimental choices, ensuring the generation of trustworthy and high-integrity data.

Pillar 1: Quantitative Antimicrobial Potency Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively measuring the in vitro activity of a new antimicrobial agent.[11] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[15][16][17][18] This quantitative value is crucial for comparing the potency of different derivatives and for providing a basis for predicting therapeutic outcomes.[16][19]

Causality Behind Method Selection:

The broth microdilution method is preferred for novel compound screening due to its:

  • Quantitative Nature: Provides a precise MIC value, unlike diffusion methods which are qualitative or semi-quantitative.[15]

  • High-Throughput Capability: The 96-well microtiter plate format allows for the simultaneous testing of multiple compounds, concentrations, and microbial strains, making it efficient for screening compound libraries.

  • Standardization: Protocols are well-established and standardized by bodies like CLSI, ensuring inter-laboratory reproducibility.[14][20][21]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading P1 Prepare Compound Stock Solution (e.g., in DMSO) A2 Perform 2-fold Serial Dilution of Compound across wells P1->A2 Add to first column P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A3 Inoculate wells with Bacterial Suspension P2->A3 P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) A1 Dispense CAMHB to all wells P3->A1 A1->A2 A2->A3 A4 Include Positive (no drug) & Negative (no bacteria) Controls A3->A4 I1 Incubate at 35-37°C for 16-20 hours A4->I1 I2 Visually inspect for turbidity or use a plate reader I1->I2 I3 Determine MIC: Lowest concentration with no visible growth I2->I3

Caption: Workflow for determining MIC via broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO at a concentration 100-fold higher than the highest desired test concentration. This minimizes the final DMSO concentration in the assay wells to ≤1%, avoiding solvent-induced toxicity.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.[22] b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10.[3][23] Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound. d. Well 11 serves as the positive control (inoculum, no compound). Well 12 is the negative control (broth only, no inoculum).

  • Inoculation: Add 50 µL of the final bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22]

  • Data Interpretation: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][23] b. Confirm that the positive control (well 11) shows distinct turbidity and the negative control (well 12) remains clear.

Pillar 2: Initial Screening and Qualitative Assessment - Agar Diffusion Methods

Agar diffusion methods, including the disk diffusion and well diffusion assays, are valuable for initial screening of antimicrobial activity.[12][17] They are technically simpler and less expensive than broth microdilution, providing a qualitative assessment of a compound's ability to inhibit microbial growth.[24]

Causality Behind Method Selection:
  • Agar Disk Diffusion (Kirby-Bauer Test): This method is highly standardized for clinical antibiotics.[11] For novel compounds, it provides a rapid indication of activity. The compound is impregnated onto a paper disk, which is placed on an inoculated agar plate. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[25]

  • Agar Well Diffusion: This method is often preferred for novel compounds, especially those that are not readily soluble or may not impregnate well onto paper disks.[26][27][28] A solution of the compound is placed into a well cut into the agar, allowing for direct application.[12][29] The principle of diffusion and zone of inhibition measurement is the same as for disk diffusion.[28]

Experimental Workflow for Agar Diffusion

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Compound Solution (or impregnate on disk) A2 Place disk or add solution to well on agar surface P1->A2 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate MHA plate for a confluent lawn P2->A1 P3 Pour Mueller-Hinton Agar (MHA) Plates P3->A1 A1->A2 A3 Include Positive Control (Std. Antibiotic) & Negative Control (Solvent) A2->A3 I1 Invert and Incubate at 35-37°C for 16-18 hours A3->I1 I2 Measure the diameter of the zone of inhibition (mm) I1->I2

Caption: General workflow for agar diffusion susceptibility testing.

Detailed Protocol: Agar Well Diffusion

Materials:

  • This compound compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Bacterial strains and 0.5 McFarland standard (as above)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Standard antibiotic solution (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Plate Preparation: Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[22]

  • Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[11] c. Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even distribution.[22] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Well Preparation and Application: a. Aseptically punch wells into the inoculated agar plate using a sterile cork borer.[27] b. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[12][27] c. Add the positive control (standard antibiotic) and negative control (solvent) to separate wells.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[22]

  • Data Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm), including the diameter of the well itself. b. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[7]

Pillar 3: Trustworthiness Through Rigorous Quality Control

Every protocol must be a self-validating system. The reliability of antimicrobial susceptibility testing data is critically dependent on a robust quality control (QC) program.[30][31] QC ensures the consistency and accuracy of test results by monitoring the performance of reagents, media, and the operator's technique.[32]

Mandatory Quality Control Measures
  • Use of Reference Strains: Standard, well-characterized reference strains with known susceptibility profiles must be tested in parallel with the experimental compounds. The American Type Culture Collection (ATCC) provides such strains.[32][33]

    • Staphylococcus aureus ATCC 25923

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

  • Verification of Results: The MIC values or zone diameters obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[31][33][34] If QC results are out of range, patient or experimental results cannot be reported, and the source of the error must be investigated.[32]

  • Media and Reagent Quality: Each new batch of Mueller-Hinton agar or broth should be tested with QC strains to ensure it supports appropriate growth and does not contain inhibitors.[31] The potency of antimicrobial disks and solutions should also be verified.

  • Standardized Inoculum: The density of the bacterial inoculum is a critical variable. Consistently preparing an inoculum equivalent to a 0.5 McFarland standard is essential for reproducible results.[22]

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data should be presented clearly for easy comparison.

Table 1: Example MIC Data for Pyridopyrazine Compounds

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
PPZD-001 432
PPZD-002 8>64
PPZD-003 216
Ciprofloxacin 0.50.015

Table 2: Example Zone of Inhibition Data for Pyridopyrazine Compounds (100 µ g/well )

Compound IDS. aureus ATCC 25923 Zone Diameter (mm)E. coli ATCC 25922 Zone Diameter (mm)
PPZD-001 2214
PPZD-002 180
PPZD-003 2518
Gentamicin (10 µg) 2624

References

Application Notes and Protocols for Assessing the Cytotoxicity of Pyridopyrazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Pyridopyrazinones

Pyridopyrazinones represent a class of heterocyclic compounds with a growing interest in medicinal chemistry due to their diverse biological activities. Preliminary studies suggest that certain derivatives possess significant cytotoxic effects against various cancer cell lines, making them promising candidates for novel anticancer drug development.[1] The evaluation of the cytotoxic potential of such novel chemical entities is a critical first step in the discovery and development of new therapeutic agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for assessing the cytotoxicity of pyridopyrazinones. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. Our approach emphasizes a multi-faceted strategy, combining assays that measure different cellular endpoints to build a robust and comprehensive understanding of the compound's cytotoxic profile.[4]

The core principle of in vitro cytotoxicity testing is to measure the toxic effects of a compound on cultured cells.[5] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[2][5] This value is a crucial metric for comparing the potency of a compound across different cell lines.[2]

I. Foundational Strategy: A Multi-Assay Approach to Cytotoxicity Profiling

Relying on a single assay can be misleading as different assays measure distinct cellular parameters.[4] For instance, an assay measuring metabolic activity might not directly correlate with cell death.[4] Therefore, a multi-assay approach is recommended to gain a holistic view of the cytotoxic effects of pyridopyrazinones. This strategy involves concurrently assessing:

  • Cell Viability and Metabolic Activity: To determine the overall health and metabolic function of the cell population.

  • Membrane Integrity: To assess direct damage to the cell membrane, a hallmark of necrosis.[6]

  • Apoptosis Induction: To investigate if the compounds trigger programmed cell death.

This comprehensive approach allows for the differentiation between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[4]

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[2]

II. Cell Line Selection: The Biological Context

The choice of cell line is a critical step that depends on the intended application of the assay.[7] For anticancer drug screening, a panel of cancer cell lines from different tissue origins is often used to assess the spectrum of activity.[8] It is also crucial to include a non-cancerous cell line to evaluate the selectivity of the compound.[9]

Recommended Cell Lines for Initial Screening:

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.
HeLa Cervical CancerA widely used and well-characterized cell line.
K562 Chronic Myelogenous LeukemiaA suspension cell line, useful for studying hematological malignancies.[1]
HEK293 Human Embryonic KidneyA non-cancerous cell line for assessing general cytotoxicity and selectivity.[9]

The selection should be guided by the specific research objectives and the relevance to the target system.[8]

III. Core Cytotoxicity Assays: Protocols and Rationale

This section provides detailed protocols for a panel of recommended assays to comprehensively evaluate the cytotoxicity of pyridopyrazinones.

A. MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11]

Protocol: MTT Assay [11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the pyridopyrazinone compound. Include untreated and vehicle-treated cells as controls.[4]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[5][15][16]

Protocol: LDH Cytotoxicity Assay [6][17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

C. Apoptosis Detection by Flow Cytometry: Unveiling the Mechanism of Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[19] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[19][20][21] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[19] In late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA.[20]

Protocol: Annexin V/PI Staining for Apoptosis [19][20][22]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the pyridopyrazinone compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] A flow cytometer with a 488 nm laser is typically used.[19]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[20]

Caption: Differentiation of cell populations using Annexin V and Propidium Iodide staining.

IV. Advanced Mechanistic Assays

To further elucidate the mechanism of action of pyridopyrazinones, additional assays can be employed.

A. Caspase Activity Assays

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[23] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[24] Fluorometric or colorimetric assays using specific caspase substrates are commonly used.[23][25][26][27]

B. Oxidative Stress Measurement

Some cytotoxic compounds induce cell death by generating reactive oxygen species (ROS).[28] The level of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[29][30]

V. Data Presentation and Interpretation

Quantitative data from cytotoxicity assays are typically presented as IC50 values.[5] These values are essential for comparing the potency of different pyridopyrazinone derivatives and for assessing their selectivity towards cancer cells versus normal cells.

Table 1: Example of IC50 Value Presentation

CompoundCell LineIC50 (µM) ± SD
Pyridopyrazinone AMCF-710.5 ± 1.2
HeLa15.2 ± 2.1
K5628.7 ± 0.9
HEK293> 50
Doxorubicin (Control)MCF-70.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

A higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines indicates a degree of selectivity, which is a desirable characteristic for a potential anticancer agent.[9]

VI. Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust starting point for the comprehensive cytotoxic evaluation of novel pyridopyrazinone compounds. By employing a multi-assay approach that interrogates different cellular processes, researchers can gain a detailed understanding of the potency and mechanism of action of their compounds. Promising candidates identified through this in vitro screening process can then be advanced to more complex models, such as 3D cell cultures and eventually in vivo studies, to further validate their therapeutic potential.[15][31]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals engaged in the synthesis of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione. This scaffold is a critical intermediate in the development of novel therapeutics. This document provides in-depth troubleshooting guides and FAQs to address common challenges and systematically improve your reaction yields.

Core Synthetic Strategy: An Overview

The most common and direct route to this compound involves the cyclocondensation of 2,3-diaminopyridine with an oxalic acid derivative, typically diethyl oxalate. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity.

The general transformation is illustrated below:

G cluster_reactants Reactants cluster_process Process cluster_product Product DAP 2,3-Diaminopyridine Condensation Cyclocondensation (Heat/Solvent) DAP->Condensation DEO Diethyl Oxalate DEO->Condensation Product This compound Condensation->Product Ethanol byproduct

Caption: General synthetic pathway for the target compound.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction yield is consistently low or non-existent. Where should I begin my investigation?

Low yield is a frequent issue in heterocyclic synthesis and can stem from multiple factors.[1] A systematic approach is the most effective way to diagnose the root cause.

Initial Diagnostic Workflow:

Troubleshooting_Workflow cluster_reagents Reagent & Condition Check cluster_outcomes Analysis of Reaction Mixture cluster_solutions Corrective Actions start Low Yield Observed check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc sm_remain Starting Material Remains check_tlc->sm_remain Incomplete Conversion side_products Multiple Side Products / Tar Formation check_tlc->side_products Complex Mixture product_degrades Product Forms, Then Disappears check_tlc->product_degrades Product Unstable purity Assess Reagent Purity (2,3-Diaminopyridine, Diethyl Oxalate) purify_reagents Purify Reagents Use Fresh Solvent purity->purify_reagents solvent Verify Solvent Quality (Anhydrous Ethanol/Methanol) conditions Confirm Reaction Conditions (Temperature, Time) optimize_cond Increase Temp/Time Consider Catalyst conditions->optimize_cond sm_remain->conditions side_products->purity lower_temp Lower Temperature Reduce Reaction Time product_degrades->lower_temp

Caption: Decision tree for troubleshooting low reaction yields.

Expert Analysis:

  • Reagent Purity is Paramount:

    • 2,3-Diaminopyridine (DAP): This starting material is susceptible to oxidation, appearing as a darkened, off-white, or brown solid.[2] Oxidized DAP is significantly less reactive and can introduce impurities that complicate the reaction. Its synthesis often involves steps like nitration and reduction, which can leave residual reagents if not thoroughly purified.[3]

    • Diethyl Oxalate: This reagent should be colorless. A yellow tint may indicate decomposition. It is also sensitive to moisture, which can hydrolyze the ester back to oxalic acid and ethanol, inhibiting the desired reaction.

    • Solvents: Use absolute, anhydrous ethanol or methanol. The presence of water can interfere with the condensation reaction.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclocondensation typically requires heat to proceed at a reasonable rate. Refluxing in ethanol (approx. 78 °C) is a standard condition. If the reaction is sluggish, ensure your heating apparatus is reaching and maintaining the target temperature.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Driving the reaction for too long after completion can sometimes lead to product degradation or the formation of polymeric side products.[1] Conversely, insufficient time will result in incomplete conversion.

  • Atmospheric Contamination: While not requiring a strict inert atmosphere for all cases, reactions involving sensitive reagents like DAP can benefit from being run under a nitrogen or argon blanket to prevent oxidative side reactions.[1]

Q2: My reaction mixture turns dark brown or black, resulting in a tar-like substance. How can I prevent this?

Tar formation is a clear sign of decomposition or polymerization, which sequesters your starting materials and desired product into an intractable mixture.[5]

Causality & Solutions:

  • Cause: Overheating or prolonged reaction times are the most common culprits. The initial condensation product may be susceptible to polymerization or degradation at high temperatures.

  • Solution 1: Temperature Staging: Instead of immediately heating to reflux, try a staged approach. Stir the reactants at room temperature for 1-2 hours to allow the initial acyclic intermediate to form, then gradually heat to reflux to facilitate the cyclization.

  • Solution 2: Reduce Reaction Time: As soon as TLC or LC-MS analysis indicates the consumption of the limiting reagent (typically 2,3-diaminopyridine), proceed with the workup. Do not leave the reaction to reflux unnecessarily overnight unless you have previously established this is optimal.[6]

  • Cause: Impurities in the 2,3-diaminopyridine can catalyze polymerization.

  • Solution 3: Reagent Purification: Purify the 2,3-diaminopyridine before use, for example, by recrystallization from a suitable solvent system like toluene or by sublimation.

Q3: I'm seeing a significant amount of unreacted 2,3-diaminopyridine after the reaction. What is the issue?

This indicates an incomplete or stalled reaction.

Causality & Solutions:

  • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of diethyl oxalate to 2,3-diaminopyridine. Some protocols suggest a slight excess (1.1 to 1.2 equivalents) of diethyl oxalate to ensure the complete conversion of the more valuable diaminopyridine.

  • Insufficient Activation Energy: The reaction temperature may be too low, or the reaction time too short. Confirm your reflux temperature and consider extending the reaction time, monitoring progress every few hours by TLC.[1]

  • Reagent Quality: As mentioned, poor quality diethyl oxalate (e.g., partially hydrolyzed) will be less reactive, leading to incomplete conversion.[1] Use a fresh, sealed bottle or distill the reagent if its purity is in doubt.

Q4: The product precipitates from the reaction, but my final yield after purification is low. Where am I losing my compound?

Product loss during workup and purification is a common and often overlooked source of poor yield.[6] The target molecule, this compound, has low solubility in many common organic solvents, which can be both an advantage and a challenge.

Best Practices for Workup and Purification:

  • Isolation:

    • Upon completion, cool the reaction mixture first to room temperature and then in an ice bath to maximize the precipitation of the product.

    • Collect the crude solid by vacuum filtration.

    • Crucial Step: Wash the collected solid sparingly with cold ethanol to remove soluble impurities (like excess diethyl oxalate) without dissolving a significant amount of the product. Washing with a large volume of room-temperature solvent can lead to substantial losses.

  • Purification:

    • Recrystallization: This is often the most effective method for this type of compound.[7] Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are good primary solvents for dissolving the crude product, followed by the addition of an anti-solvent like water or ethanol to induce crystallization.

    • Silica Gel Chromatography: This should be avoided if possible. Pyridopyrazine compounds can be quite polar and may bind strongly to silica gel, leading to poor recovery. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina.[7]

Key Experimental Protocol

This protocol provides a robust starting point for optimizing the synthesis.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Diethyl Oxalate (1.1 eq)

  • Anhydrous Ethanol (15-20 mL per gram of DAP)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-diaminopyridine and anhydrous ethanol.

  • Stir the mixture to dissolve the solid. A gentle warming may be required.

  • Add diethyl oxalate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product should appear as a new, more polar spot, and the 2,3-diaminopyridine spot should diminish.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Dry the solid product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize from a DMF/water or DMF/ethanol solvent system.

Data Summary: Key Parameter Influence

ParameterStandard ConditionPotential Problem if DeviatedRecommended ActionImpact on Yield
Reagent Purity >98%Side reactions, tarring, low conversionRecrystallize DAP, use fresh diethyl oxalateHigh
Solvent Anhydrous EthanolHydrolysis of ester, incomplete reactionUse sealed, anhydrous grade solventHigh
Temperature Reflux (~78°C)Low Temp: Slow/no reaction. High Temp: DecompositionMaintain stable reflux. Avoid excessive heat.High
Reaction Time 4-6 hoursToo short: Incomplete conversion. Too long: DegradationMonitor by TLC/LC-MSMedium
Stoichiometry 1.1 eq Diethyl OxalateExcess DAP remainsUse slight excess of diethyl oxalateMedium
Workup Wash Cold EthanolProduct loss due to solubilityUse minimal volume of ice-cold solventMedium

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for this synthesis? A: The two most critical factors are the purity of the 2,3-diaminopyridine and the reaction temperature. Impure starting material is the leading cause of complex side products and low yields, while incorrect temperature control can lead to either an incomplete reaction or product degradation.[1]

Q: How can I confirm the identity and purity of my final product? A: Standard characterization techniques should be employed.

  • ¹H NMR: In a solvent like DMSO-d₆, you should expect to see characteristic peaks for the pyridine ring protons and two broad singlets for the N-H protons of the dihydropyrazine ring.

  • Mass Spectrometry (MS): Confirm the molecular weight of the target compound.

  • Melting Point (MP): A sharp melting point is a good indicator of purity. Compare your value to literature reports.

Q: Are there alternative synthetic routes I should consider if this one fails? A: While the condensation with diethyl oxalate is the most common, other methods exist for forming pyridopyrazines. These often involve multi-step sequences or different cyclization precursors.[8] For instance, reacting 2,3-diaminopyridine with other 1,2-dicarbonyl compounds can yield different derivatives. However, for the specific 2,3-dione target, the presented route is the most direct.

References

Technical Support Center: Overcoming Solubility Challenges with 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione in their in vitro experiments. While specific experimental solubility data for this compound is not extensively published, this document provides a systematic, experience-driven approach to developing a robust solubilization strategy based on the physicochemical characteristics of related heterocyclic compounds and established pharmaceutical formulation principles.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of this compound after diluting my DMSO stock solution into aqueous assay buffer. What is the likely cause?

A1: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly water-soluble compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. The poor aqueous solubility of the compound leads to it crashing out of the solution as a precipitate. Many researchers experience this, especially when the final DMSO concentration in the assay is low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The tolerance of cell lines to DMSO can vary significantly. As a general rule, it is advisable to keep the final concentration of DMSO in cell culture media at or below 0.1% to minimize cytotoxic effects.[1][2] However, some cell lines may tolerate up to 0.5% or even 1% for short exposure times.[1][3] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[2]

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other water-miscible organic solvents can be considered, depending on the specific compound and assay compatibility. These may include ethanol, methanol, or dimethylformamide (DMF).[4] However, the potential for precipitation upon dilution into aqueous media remains. It is essential to assess the compatibility of any alternative solvent with your assay system, as they can also exert biological effects.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization Strategy Development

For a novel or poorly characterized compound like this compound, a systematic approach is essential to identify an effective solubilization strategy. The following workflow will guide you through this process.

Experimental Workflow: Developing a Solubilization Protocol

Caption: A stepwise decision-making workflow for troubleshooting solubility issues.

Guide 2: Leveraging pH for Enhanced Solubility

Nitrogen-containing heterocyclic compounds often possess ionizable groups, making their solubility pH-dependent.[5] this compound contains nitrogen atoms that can be protonated or deprotonated, potentially increasing aqueous solubility.

Protocol: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Compound Addition: Add an excess of solid this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility as a function of pH to identify the pH range of maximum solubility.

Interpreting the Results:

  • An increase in solubility at low pH suggests the presence of a basic functional group that becomes protonated and more soluble.

  • An increase in solubility at high pH indicates an acidic functional group that deprotonates to form a more soluble salt.

Table 1: Example pH-Solubility Profile Interpretation

pH RangeObserved SolubilityLikely Ionizable GroupStrategy
2-4HighBasic NitrogenPrepare stock in acidic buffer or use an acidic salt form.
5-7LowNeutralpH modification may not be effective in this range.
8-10HighAcidic N-HPrepare stock in alkaline buffer.

Guide 3: Utilizing Solubilizing Excipients

When pH modification is insufficient or incompatible with the assay, solubilizing excipients can be employed.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent aqueous solubility.[6][7][8][9]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol: Screening for Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid this compound to each solution.

  • Equilibrate and Quantify: Follow steps 3-5 from the pH-dependent solubility protocol.

  • Analyze: Plot the compound's solubility as a function of cyclodextrin concentration to determine the effectiveness of the excipient.

Table 2: Excipient Compatibility and Considerations

ExcipientMechanism of ActionAdvantagesConsiderations
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic compound from water.[6][7]Generally well-tolerated in in vitro assays; can improve compound stability.[6][8]Can potentially interact with cell membranes or assay components at high concentrations.
Surfactants Form micelles that encapsulate the hydrophobic compound.[10][11]Highly effective at increasing solubility.Can denature proteins and disrupt cell membranes; may interfere with assay readouts.
Co-solvents Reduce the polarity of the aqueous solvent.[12]Simple to use.High concentrations are often required, which can be toxic to cells and may affect protein conformation.
Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[10][13] However, they should be used with caution in biological assays due to their potential to disrupt cell membranes and denature proteins.

  • Examples of Surfactants:

    • Polysorbate 20 (Tween® 20)

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

A screening protocol similar to that for cyclodextrins can be employed, but it is critical to use concentrations below the critical micelle concentration (CMC) and to include appropriate vehicle controls to assess surfactant-induced artifacts.

Advanced Strategies (For Persistent Solubility Issues)

For compounds that remain challenging to solubilize, more advanced formulation strategies, often employed in preclinical drug development, may be adapted for in vitro use.

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level.[14] This can be achieved through methods like spray drying or melt extrusion. The resulting powder can then be dissolved in an aqueous buffer.

  • Lipid-Based Formulations: The compound is dissolved in a lipid-based vehicle, such as an oil or a self-emulsifying drug delivery system (SEDDS). These formulations can form fine emulsions or microemulsions upon dilution in an aqueous medium.

These advanced techniques typically require specialized equipment and expertise in formulation science.

Final Recommendations

  • Always perform vehicle controls: This is critical to ensure that the chosen solvent or excipient does not interfere with your assay.

  • Visually inspect for precipitation: Before and after adding the compound to your assay, visually inspect for any signs of precipitation.

  • Consider the final assay concentration: The required concentration of this compound will influence the feasibility of different solubilization approaches.

  • Document your final protocol: Once a successful solubilization method is established, document it thoroughly to ensure reproducibility.

By following this structured troubleshooting guide, researchers can systematically address the solubility challenges associated with this compound and obtain reliable and reproducible data in their in vitro experiments.

References

Technical Support Center: Optimizing the Synthesis of Pyridopyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridopyrazine synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. Pyridopyrazines are a critical class of N-heterocycles with broad applications in medicinal chemistry.[1][2][3] This resource provides practical, experience-driven advice to overcome common hurdles in their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in pyridopyrazine synthesis are a frequent challenge and can stem from several factors. Systematically investigating the following aspects will help pinpoint the issue.

A1: Common Causes and Solutions for Low Yields

  • Incomplete Reaction: The primary suspect for low yields is often an incomplete reaction.

    • Troubleshooting:

      • Reaction Time: Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

      • Temperature: Many pyridopyrazine syntheses, particularly cyclocondensation reactions, require elevated temperatures to overcome the activation energy barrier.[4] Consider a stepwise increase in temperature, while monitoring for potential side product formation. A comprehensive review of synthetic methodologies highlights various temperature-dependent protocols.[1]

      • Reagent Stoichiometry: An imbalance in the stoichiometry of your starting materials can lead to unreacted reagents and lower yields. Carefully check the molar ratios of your reactants.

  • Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and solvent system is crucial for efficient synthesis.

    • Troubleshooting:

      • Catalyst Selection: For cross-coupling reactions to build the pyridopyrazine scaffold, ensure your catalyst (e.g., Palladium or Copper-based) and ligand are appropriate for the specific transformation.[3][5] Catalyst deactivation can also be a factor; consider using a higher catalyst loading or a more robust catalyst system.

      • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. Experiment with a range of solvents (e.g., ethanol, acetic acid, DMF, or even solvent-free conditions) to find the optimal medium for your specific reaction.[1][3] One-pot syntheses often benefit from specific solvent choices to facilitate sequential reactions.[6]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of your desired product.

    • Troubleshooting:

      • Over-oxidation: In syntheses involving an oxidation step, over-oxidation of the pyrazine ring can occur, leading to ring-opened products or N-oxides.[7] Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.

      • Polymerization: Reactive intermediates can sometimes lead to polymerization, especially at higher temperatures.[7] Consider running the reaction at a lower concentration or adding the reagents more slowly to control the concentration of reactive species.

Workflow for Diagnosing Low Yields

Below is a systematic workflow to troubleshoot and optimize your reaction for higher yields.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Monitor Reaction Progress (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Purification_Issues Investigate Purification Losses Complete->Purification_Issues Side_Reactions Analyze for Side Products Complete->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Conditions->Increase_Time_Temp Check_Stoichiometry Verify Reagent Stoichiometry Optimize_Conditions->Check_Stoichiometry Change_Catalyst_Solvent Change Catalyst/Solvent Optimize_Conditions->Change_Catalyst_Solvent Isolate_Byproducts Isolate and Characterize Byproducts Side_Reactions->Isolate_Byproducts

Caption: A decision tree for troubleshooting low reaction yields.

FAQ 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common challenge that can complicate purification and reduce yields. Understanding the potential side reactions in your specific synthetic route is key to mitigating them.

A2: Identifying and Minimizing Byproducts

  • Common Byproducts and Their Origins:

    • Imidazole Derivatives: In syntheses using cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are common impurities.[8][9]

    • Partially Reacted Intermediates: In multi-step, one-pot syntheses, incomplete conversion at any stage will result in the presence of intermediates in the final product mixture.

    • Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a possibility. Careful control of reaction conditions, such as temperature and catalyst choice, can often favor the formation of a single isomer.[1]

  • Strategies for Minimizing Byproducts:

    • Temperature Control: As mentioned, temperature can have a significant impact on selectivity. Running the reaction at a lower temperature may reduce the rate of side reactions more than the desired reaction.

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize the formation of byproducts.

    • Use of Protecting Groups: If your starting materials have multiple reactive sites, the use of protecting groups can ensure that the reaction occurs only at the desired position.

Experimental Protocol: A General Procedure for Cyclocondensation to Form the Pyridopyrazine Core

This protocol describes a common method for synthesizing the pyridopyrazine core via the cyclocondensation of a diaminopyridine with a 1,2-dicarbonyl compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Dicarbonyl: To the stirred solution, add the 1,2-dicarbonyl compound (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]

Table 1: Recommended Starting Conditions for Pyridopyrazine Synthesis Optimization
ParameterRecommended Starting ConditionRationale
Solvent Ethanol, Acetic Acid, DMFThese solvents have been shown to be effective for a wide range of pyridopyrazine syntheses.[1][3]
Temperature 80-120 °CMany cyclocondensation and cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[4]
Catalyst (for cross-coupling) Pd(OAc)₂ with a suitable phosphine ligandPalladium catalysts are widely used and effective for C-N and C-C bond formation.[3][5]
Base (for cross-coupling) K₂CO₃, Cs₂CO₃These inorganic bases are commonly used and generally effective in promoting cross-coupling reactions.
FAQ 3: My final product is difficult to purify. What are some effective purification strategies?

The purification of pyridopyrazine analogs can be challenging due to their polarity and potential for co-eluting impurities.

A3: Effective Purification Strategies

  • Column Chromatography: This is the most common method for purifying pyridopyrazine analogs.

    • Troubleshooting:

      • Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

      • Silica Gel vs. Alumina: While silica gel is most common, basic compounds may interact strongly with the acidic silica. In such cases, neutral or basic alumina may provide better separation.

      • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can be very effective for separating closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Troubleshooting:

      • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic screen of single and mixed solvent systems is often necessary.

  • Liquid-Liquid Extraction: For removing highly polar or non-polar impurities, liquid-liquid extraction can be a useful first step before chromatography. For instance, extraction with hexane can remove non-polar impurities, while an acidic or basic wash can remove basic or acidic impurities, respectively.[8]

Diagram: General Reaction Scheme for Pyridopyrazine Synthesis

The synthesis of pyridopyrazines can be broadly categorized into several key strategies. The diagram below illustrates two common approaches.

Pyridopyrazine_Synthesis cluster_0 Cyclocondensation Route cluster_1 Cross-Coupling Route Diaminopyridine Diaminopyridine Cyclocondensation Cyclocondensation Diaminopyridine->Cyclocondensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Pyridopyrazine_A Pyridopyrazine Analog Cyclocondensation->Pyridopyrazine_A Halopyridine Halogenated Pyridine/Pyrazine Cross_Coupling Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Halopyridine->Cross_Coupling Coupling_Partner Coupling Partner (e.g., Amine, Boronic Acid) Coupling_Partner->Cross_Coupling Pyridopyrazine_B Pyridopyrazine Analog Cross_Coupling->Pyridopyrazine_B

Caption: Common synthetic routes to pyridopyrazine analogs.

References

Technical Support Center: Enhancing the Stability of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione and its derivatives. This scaffold is of significant interest in drug discovery, serving as a core structure for developing novel inhibitors targeting various kinases and other proteins.[1][2] However, the inherent chemical nature of the dihydropyrazine ring presents stability challenges that can impact assay reproducibility and data quality.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols to enhance the stability and performance of your compound in biochemical and cell-based assays.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental reasons behind the instability of the this compound core. Understanding the "why" is critical to developing effective solutions.

Q1: My this compound solution loses potency and sometimes changes color during my experiment. What is happening?

A: The primary cause of instability is the oxidation of the 1,4-dihydropyrazine ring. This chemical core is electron-rich and susceptible to losing hydrogen atoms to form the more stable, fully aromatic pyridopyrazine structure. This process is often irreversible and results in a compound that is structurally different and, therefore, inactive against your target.

The degradation process can also generate reactive oxygen species (ROS) like superoxide anions as byproducts.[3] These ROS can further degrade your compound, interfere with assay components (e.g., enzymes, detection reagents), and contribute to high background signals, particularly in fluorescence-based assays. The color change you may observe is often indicative of the formation of these oxidized, conjugated aromatic species.

Q2: What are the key factors in my assay that can accelerate the degradation of this compound?

A: Several common laboratory and assay conditions can catalyze the oxidative degradation of the dihydropyrazine ring. The most significant factors are:

  • Dissolved Oxygen: The presence of molecular oxygen in aqueous buffers is a primary driver of oxidation.

  • Light Exposure: Ultraviolet and even ambient laboratory light can provide the energy needed to initiate oxidative reactions (photolysis).[4]

  • Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), which can be present as contaminants in buffers or reagents, are potent catalysts for oxidation.[5]

  • Non-Optimal pH: Both highly acidic and highly basic conditions can promote degradation. The stability of the compound is often optimal within a specific, narrow pH range that must be empirically determined.[4][6]

The following diagram illustrates the central degradation pathway and the factors that accelerate it.

cluster_main Degradation Pathway cluster_factors Accelerating Factors Compound This compound (Active Form) Degraded Aromatic Pyridopyrazine (Inactive Product) + ROS Compound->Degraded Oxidation / Aromatization Oxygen Dissolved O₂ Oxygen->Degraded Light Light (UV/Ambient) Light->Degraded Metals Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) Metals->Degraded pH Non-Optimal pH pH->Degraded

Caption: Oxidative degradation of the dihydropyrazine core.

Part 2: Proactive Stabilization Strategies & Troubleshooting

Knowledge of the degradation mechanism allows for the implementation of targeted strategies to mitigate instability.

Q3: How can I prepare and store my stock solutions to maximize their shelf-life?

A: Proper preparation and storage of your concentrated stock solution is the first and most critical step.

  • Solvent Choice: Use high-purity, anhydrous-grade dimethyl sulfoxide (DMSO). DMSO is less prone to participating in degradation reactions compared to protic solvents like ethanol or methanol.

  • Inert Atmosphere: Before dissolving the compound, gently bubble argon or nitrogen gas through the solvent for 5-10 minutes to remove dissolved oxygen. After dissolving the compound, overlay the vial headspace with the inert gas before sealing.

  • Light Protection: Use amber glass vials or wrap standard vials in aluminum foil to protect the compound from light.

  • Storage Temperature: Store stock solutions at -20°C or, ideally, at -80°C. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[7]

Q4: What specific reagents can I add to my aqueous assay buffer to protect my compound during the experiment?

A: Modifying your aqueous buffer is the most effective way to enhance stability during an assay. The goal is to create a protective environment that neutralizes the key degradation factors. Consider adding a combination of the following agents.

Agent Type Example Typical Working Concentration Mechanism of Action & Rationale
Antioxidant Ascorbic Acid (Vitamin C)50 - 200 µMA reducing agent that readily scavenges free radicals and reactive oxygen species, protecting the dihydropyrazine ring from oxidative attack.[8]
Antioxidant Dithiothreitol (DTT)1 - 5 mMMaintains a reducing environment. Particularly useful for protecting both the compound and any enzymes in the assay with sensitive cysteine residues.
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)100 µM - 1 mMSequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation, rendering them inactive.[4]
Buffer System HEPES, MOPS25 - 100 mMChoose a buffer that maintains a stable pH in the optimal range for your compound (often near neutral, pH 6.8-7.4). Avoid phosphate buffers if metal precipitation is a concern.[9]
Carrier Protein Bovine Serum Albumin (BSA)0.01% - 0.1% (w/v)Can prevent non-specific adsorption of the compound to plastic surfaces and may offer some stabilizing effects by sequestering reactive species.[9]
Part 3: Validated Experimental Protocols

These protocols provide a starting point for systematically enhancing and validating the stability of your compound.

Protocol 1: Preparation of a Stabilized Assay Buffer

This protocol describes the preparation of a robust, general-purpose buffer designed to protect oxidation-sensitive compounds.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • HEPES buffer salt

  • EDTA disodium salt

  • L-Ascorbic acid

  • Argon or Nitrogen gas source

  • Sterile, light-blocking container (e.g., amber bottle)

Procedure:

  • Deoxygenate Water: Before adding any solutes, sparge 500 mL of high-purity water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Add Buffer and Chelator: To the deoxygenated water, add HEPES to a final concentration of 50 mM and EDTA to a final concentration of 100 µM. Stir gently until fully dissolved.

  • Adjust pH: Adjust the pH to 7.2 using 1 M NaOH or 1 M HCl. Monitor the pH closely.

  • Add Antioxidant: Immediately before use, add L-Ascorbic acid to a final concentration of 100 µM. Ascorbic acid itself can degrade over time in solution, so it should be added fresh.

  • Final Steps: If required for your assay, add other components like salts (e.g., NaCl, MgCl₂) or BSA. Keep the buffer on ice and protected from light throughout the experiment.

Protocol 2: Workflow for Assessing Compound Stability

This protocol uses LC-MS to directly measure the degradation of the compound over time in different buffer conditions, providing a self-validating system to confirm your stabilization strategy.[7]

cluster_prep Preparation cluster_exp Time-Course Incubation cluster_analysis Analysis cluster_result Result A1 1. Prepare fresh compound dilution (e.g., 100x in DMSO) B1 3. Spike compound into each buffer to final concentration (1x) A1->B1 A2 2. Prepare Buffers: - Standard Assay Buffer (Control) - Stabilized Assay Buffer A2->B1 B2 4. Aliquot into separate tubes for each time point B1->B2 B3 5. Incubate at assay temperature (e.g., 37°C), protected from light B2->B3 C1 6. At T=0, 1, 2, 4, 8 hr: - Take one aliquot from each buffer - Quench with cold Acetonitrile + Internal Standard B3->C1 C2 7. Analyze by LC-MS C1->C2 C3 8. Quantify peak area of parent compound relative to Internal Standard C2->C3 D1 9. Plot '% Compound Remaining' vs. Time for each buffer condition C3->D1

Caption: Workflow for quantitative stability assessment via LC-MS.

Part 4: Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
High background signal in fluorescence/luminescence assay. Compound degradation is generating Reactive Oxygen Species (ROS), which interfere with the detection chemistry.1. Add an antioxidant (e.g., 100 µM Ascorbic Acid) to the assay buffer. 2. Prepare reagents in deoxygenated buffer. 3. Perform the assay in low-light conditions.
Poor assay reproducibility (high well-to-well or day-to-day variability). Inconsistent degradation of the compound due to variations in incubation time, light exposure, or reagent age.1. Strictly control all incubation times. 2. Use the Stabilized Assay Buffer (Protocol 1). 3. Always use freshly prepared dilutions of the compound from a properly stored stock.
IC₅₀ value is significantly weaker than expected or shifts over time. The effective concentration of the active compound is decreasing during the assay incubation period.1. Shorten the assay incubation time if possible. 2. Implement the full suite of stabilization strategies: antioxidants, chelators, and light protection. 3. Confirm stability using the LC-MS workflow (Protocol 2) to understand the degradation kinetics.
Precipitation observed after diluting stock into aqueous buffer. The compound has poor aqueous solubility, which can be exacerbated by degradation products acting as seeds for precipitation.1. Lower the final assay concentration of DMSO to <1% if possible. 2. Include a carrier protein like 0.01% BSA in the buffer. 3. Ensure the buffer pH is optimal for both stability and solubility.

References

Technical Support Center: Refining Purification Methods for High-Purity 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering explanations and actionable solutions.

Q1: My final product after synthesis is a dark, oily residue instead of a solid. What could be the cause and how do I proceed?

A1: An oily product can be indicative of several issues, primarily the presence of impurities that depress the melting point or prevent crystallization.[1] Potential causes include residual solvent, unreacted starting materials, or the formation of low-melting eutectic mixtures of byproducts.

  • Causality: The presence of impurities disrupts the crystal lattice formation of the desired compound. Solvents with high boiling points can also be difficult to remove under standard vacuum, leading to an oily appearance.

  • Solution Workflow:

    • High-Vacuum Drying: Initially, attempt to remove any residual solvent by drying the sample under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: If the oil persists, trituration can be an effective method to induce crystallization. This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. For a polar compound like this compound, a non-polar solvent such as hexanes or diethyl ether could be effective.[2]

    • Chromatographic Purification: If trituration fails, the next step is to purify the compound using column chromatography. A polar stationary phase like silica gel with a suitable solvent system will help separate the desired product from the impurities.[3]

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I identify the impurities and improve the separation?

A2: Multiple spots on a TLC plate indicate that the purification was incomplete. These could be starting materials, intermediates, or side-products from the synthesis.

  • Identification of Impurities:

    • Co-spotting: Run a TLC with your purified sample alongside the starting materials. If any spots have the same Rf value, it indicates the presence of unreacted starting materials.

    • Spectroscopic Analysis: If you can isolate the impurities through preparative TLC or column chromatography, techniques like NMR and Mass Spectrometry can help in their structural elucidation. Common impurities in the synthesis of similar heterocyclic compounds can arise from incomplete cyclization or side reactions of the starting materials.[4]

  • Improving Separation:

    • Solvent System Optimization: The key to good separation in chromatography is the choice of the mobile phase. For polar, nitrogen-containing heterocyclic compounds, a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is often effective.[5] Experiment with different ratios to achieve a good separation between the spots on the TLC plate before attempting column chromatography.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.[3]

Q3: My recovery yield after recrystallization is very low. What are the likely causes and how can I improve it?

A3: Low recovery after recrystallization is a common issue and can stem from several factors.[1]

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely and be lost.[1]

  • Solution Workflow for Yield Improvement:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Screening: If the yield is consistently low, perform a small-scale solvent screen to find a more suitable solvent or solvent mixture. Common solvent systems for polar heterocyclic compounds include ethanol/water, methanol/ethyl acetate, or DMF/water.[2][8]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.

    • Mother Liquor Analysis: After filtration, concentrate a small portion of the mother liquor to see if a significant amount of product remains. If so, you can try to recover a second crop of crystals by further concentrating the mother liquor and cooling.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of high-purity this compound?

A1: High-purity this compound is typically a solid, ranging in color from off-white to yellow. Due to the presence of multiple polar functional groups (amides, pyridine nitrogen), it is expected to have low solubility in non-polar organic solvents like hexanes and diethyl ether, and higher solubility in polar aprotic solvents like DMSO and DMF, and to some extent in alcohols like methanol and ethanol, especially upon heating.

Q2: What are the best practices for storing the purified compound?

A2: Dihydropyridine derivatives can be sensitive to light and oxidation.[9] Therefore, it is recommended to store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated or frozen) to prevent degradation.

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point for method development.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water or DMF/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal to remove colored impurities. Boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Solvent System Suitability
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.
DMF/WaterFor compounds with higher polarity. Dissolve in a minimum of hot DMF and add water as an anti-solvent.
Methanol/Ethyl AcetateCan be effective for separating compounds with similar polarities.[8]
Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal solvent system that provides a good separation of your desired compound from impurities, with an Rf value for the product of around 0.3.[3]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Solvent System Typical Ratios Notes
Dichloromethane:Methanol9:1A common starting point for polar heterocyclic compounds.[5]
Ethyl Acetate:Methanol95:5 to 90:10Another effective system, with ethyl acetate being less toxic than dichloromethane.

Visualizations

PurificationWorkflow Crude Crude Product (Oily or Solid) Trituration Trituration (e.g., with Hexanes/Ether) Crude->Trituration Oily Product Recrystallization Recrystallization (e.g., EtOH/Water) Crude->Recrystallization Solid Product Trituration->Recrystallization ColumnChromatography Column Chromatography (Silica, DCM/MeOH) Recrystallization->ColumnChromatography Inadequate Purity PureProduct High-Purity Product Recrystallization->PureProduct Sufficient Purity ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

ChemicalStructures Target This compound Impurity1 Unreacted Starting Material A Impurity2 Unreacted Starting Material B Impurity3 Incomplete Cyclization Product

Caption: Target compound and potential impurity classes.

References

Technical Support Center: A Guide to Overcoming Common Side Reactions in Pyridopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridopyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of constructing the pyridopyrazine scaffold. As a core heterocyclic motif in numerous pharmacologically active agents, the efficient synthesis of pyridopyrazines is of paramount importance. However, the path to the desired product is often complicated by the formation of various side products, which can significantly impact yield, purity, and scalability.

This document provides in-depth, field-proven insights into the most common side reactions encountered during pyridopyrazine synthesis. Moving beyond a simple list of procedures, we will delve into the mechanistic underpinnings of these undesired transformations and offer practical, evidence-based troubleshooting strategies and detailed experimental protocols to mitigate their occurrence.

I. Troubleshooting Guide: Navigating the Synthetic Landscape

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: Formation of Regioisomeric Byproducts in Pyrido[2,3-b]pyrazine Synthesis

Q1: My reaction of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound yields a mixture of two regioisomers. How can I control the selectivity to favor the desired product?

A1: The formation of regioisomers is a classic challenge in the synthesis of pyrido[2,3-b]pyrazines from unsymmetrical precursors. The root cause lies in the comparable nucleophilicity of the two amino groups on the diaminopyridine ring and the two electrophilic carbonyl carbons of the dicarbonyl compound.

The reaction proceeds through a condensation mechanism. The initial nucleophilic attack of one of the amino groups of the diaminopyridine onto one of the carbonyl carbons of the dicarbonyl compound forms a hemiaminal intermediate, which then dehydrates to an imine. A subsequent intramolecular cyclization followed by another dehydration event leads to the aromatic pyridopyrazine core. When both the diaminopyridine and the dicarbonyl are unsymmetrical, two different initial attack scenarios are possible, leading to a mixture of regioisomers.

Controlling Regioselectivity: A Multi-faceted Approach

  • Exploiting Electronic Effects: The electronic nature of the substituents on both the diaminopyridine and the dicarbonyl can be leveraged to direct the initial condensation.

    • Diaminopyridine: An electron-donating group on the pyridine ring will enhance the nucleophilicity of the adjacent amino group, favoring its initial attack. Conversely, an electron-withdrawing group will decrease the nucleophilicity of the nearby amino group.

    • α-Dicarbonyl: A substituent that enhances the electrophilicity of one carbonyl carbon over the other will direct the initial attack of the aminopyridine. For instance, in an α-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to a particular reaction site, thereby favoring attack at the less hindered position.

  • pH Control: The pH of the reaction medium can significantly influence the protonation state of the diaminopyridine, altering the relative nucleophilicity of the two amino groups. Careful optimization of the reaction pH can often lead to improved regioselectivity.

Troubleshooting Protocol: Optimizing Regioselectivity

Parameter Recommendation Rationale
Solvent Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, DMF).Solvent polarity can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway and regioselectivity.
Catalyst Evaluate both acid (e.g., p-toluenesulfonic acid, acetic acid) and base catalysts.Catalysts can alter the rate of competing reaction pathways. For example, acid catalysis can enhance the electrophilicity of the carbonyl carbons, while base catalysis can increase the nucleophilicity of the amino groups.
Temperature Investigate a range of reaction temperatures.Lower temperatures may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.
Order of Addition Consider pre-reacting the diaminopyridine with one equivalent of a protecting group to selectively block one amino group before the addition of the dicarbonyl compound.This strategy enforces a specific reaction sequence, ensuring the formation of a single regioisomer.

Visualizing the Problem: Regioisomer Formation

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n2,3-Diaminopyridine Unsymmetrical 2,3-Diaminopyridine Pathway A Pathway A Unsymmetrical\n2,3-Diaminopyridine->Pathway A Attack at C1 Pathway B Pathway B Unsymmetrical\n2,3-Diaminopyridine->Pathway B Attack at C2 Unsymmetrical\nα-Dicarbonyl Unsymmetrical α-Dicarbonyl Unsymmetrical\nα-Dicarbonyl->Pathway A Unsymmetrical\nα-Dicarbonyl->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2

Caption: Competing pathways leading to regioisomers.

Issue 2: Incomplete Cyclization and Formation of Amide Intermediates

Q2: My reaction to form a pyridopyrazine-1,6-dione from a 2-aminopyridine derivative and a diester is stalling, and I am isolating a significant amount of the intermediate amide. How can I drive the reaction to completion?

A2: Incomplete cyclization is a common hurdle in the synthesis of pyridopyrazine-1,6-diones, particularly when using less reactive starting materials or suboptimal reaction conditions. The reaction typically proceeds in two steps: an initial acylation of the amino group to form an amide intermediate, followed by an intramolecular cyclization to form the second amide bond and close the pyrazine ring.

The accumulation of the amide intermediate suggests that the second cyclization step is the rate-limiting step. This can be due to several factors, including insufficient activation of the second ester group, steric hindrance around the reacting centers, or unfavorable reaction thermodynamics under the chosen conditions.

Strategies to Promote Complete Cyclization

  • Choice of Activating Agent: For one-pot syntheses starting from carboxylic acids, a potent coupling agent is crucial for both the initial amide formation and the subsequent cyclization. Reagents like HATU (O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective as they can activate the hydroxyl group for intramolecular alkylation.[1][2]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the intramolecular cyclization. The use of high-boiling point solvents such as DMF, DMSO, or xylenes is often beneficial.

  • Stronger Base: In cases where the cyclization involves the deprotonation of an amide nitrogen, a stronger base may be required to facilitate the intramolecular nucleophilic attack.

Troubleshooting Protocol: Driving Cyclization to Completion

Parameter Recommendation Rationale
Coupling Agent (for one-pot from acid) Use a highly effective coupling agent like HATU or HBTU.These reagents efficiently activate the carboxylic acid for both intermolecular and intramolecular amidation.[1][2]
Temperature Increase the reaction temperature, potentially using a higher boiling point solvent (e.g., refluxing toluene or xylenes).Provides the necessary energy to overcome the activation barrier for the cyclization step.
Base If applicable, screen stronger, non-nucleophilic bases such as DBU or NaH.A stronger base can increase the concentration of the deprotonated amide, promoting the intramolecular cyclization.
Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS.Some cyclizations are simply slow and require longer reaction times to go to completion.

Visualizing the Process: Incomplete Cyclization

G Starting\nMaterials Starting Materials Amide\nIntermediate Amide Intermediate Starting\nMaterials->Amide\nIntermediate Fast Acylation Desired\nPyrido[1,2-a]pyrazine Desired Pyrido[1,2-a]pyrazine Amide\nIntermediate->Desired\nPyrido[1,2-a]pyrazine Slow Cyclization

Caption: The rate-limiting cyclization step.

Issue 3: Dimerization of Starting Materials or Intermediates

Q3: I am observing a significant amount of a high molecular weight byproduct in my pyridopyrazine synthesis, which I suspect is a dimer. What causes this and how can I prevent it?

A3: Dimerization can occur through various mechanisms depending on the specific synthetic route and the nature of the reactants. Common causes include self-condensation of starting materials or the intermolecular reaction of reactive intermediates.

For example, in syntheses involving activated aminopyridines, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric or oligomeric byproducts. Similarly, highly reactive dicarbonyl compounds can undergo self-condensation under certain conditions.

Minimizing Dimerization

  • High Dilution Conditions: Performing the reaction at high dilution can favor intramolecular reactions over intermolecular reactions by reducing the probability of two reactive molecules encountering each other. This can be achieved by slowly adding one of the reactants to a large volume of solvent.

  • Protecting Groups: The use of appropriate protecting groups can temporarily block reactive sites that might otherwise participate in intermolecular side reactions.

  • Careful Control of Stoichiometry: Ensuring the correct stoichiometry of reactants is crucial. An excess of one reactant can sometimes promote side reactions, including dimerization.

Troubleshooting Protocol: Preventing Dimerization

Parameter Recommendation Rationale
Concentration Perform the reaction under high dilution conditions (e.g., <0.01 M).Favors intramolecular cyclization over intermolecular dimerization.
Mode of Addition Use a syringe pump to slowly add one of the reactants to the reaction mixture over an extended period.Maintains a low concentration of the added reactant, minimizing intermolecular reactions.
Temperature Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of undesired side reactions.Dimerization may have a different activation energy than the desired reaction.
Reactant Purity Ensure the purity of starting materials, as impurities can sometimes catalyze dimerization.Impurities can act as catalysts or initiators for unwanted side reactions.

II. Frequently Asked Questions (FAQs)

Q4: What are the best methods for purifying my pyridopyrazine product from unreacted starting materials and side products?

A4: The choice of purification method depends on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most versatile method. For basic pyridopyrazines, silica gel chromatography can sometimes be challenging due to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Reverse-phase chromatography can also be an effective alternative.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyridopyrazine ring allow for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Distillation: For volatile pyridopyrazine derivatives, distillation under reduced pressure can be an effective purification technique.[3]

Q5: How can I confirm the structure of my pyridopyrazine product and identify any byproducts?

A5: A combination of spectroscopic techniques is essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the overall structure and substitution pattern. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign the connectivity of the molecule, which is particularly useful for distinguishing between regioisomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the determination of the elemental composition. Fragmentation patterns in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as carbonyls (C=O) and amines (N-H).

Q6: Are there any general strategies to improve the overall yield and purity in pyridopyrazine synthesis?

A6: Yes, several general principles can be applied:

  • Purity of Starting Materials: Always use high-purity, well-characterized starting materials. Impurities in the reactants are a common source of side reactions and can complicate purification.

  • Inert Atmosphere: Many of the intermediates in pyridopyrazine synthesis can be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other side reactions.

  • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Systematic Optimization: Employ a systematic approach to reaction optimization. Vary one parameter at a time (e.g., solvent, temperature, catalyst, concentration) to identify the conditions that provide the best balance of yield and purity.

References

Strategies to improve the selectivity of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione for MKK4

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: MKK4 Inhibitor Development

Strategies to Enhance the Selectivity of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Scaffolds for MKK4

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the selectivity of this compound based inhibitors for Mitogen-Activated Protein Kinase Kinase 4 (MKK4).

MKK4 is a dual-specificity protein kinase that plays a crucial role in cellular responses to stress by activating both JNK and p38 MAP kinases.[1][2] Its dysregulation is implicated in various diseases, including cancer and liver disease, making it a compelling therapeutic target.[2][3][4] Recently, the this compound scaffold has emerged as a promising starting point for developing highly selective MKK4 inhibitors.[5][6][7][8]

Achieving high selectivity is a paramount challenge in kinase drug discovery due to the conserved nature of the ATP-binding site across the human kinome.[9] For MKK4, the most significant selectivity challenge often comes from the closely related kinase MKK7, which shares a high degree of sequence and structural homology in the active site.[3] This guide addresses common experimental hurdles and provides actionable strategies to overcome them.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My lead this compound compound is a potent MKK4 inhibitor, but it demonstrates significant cross-reactivity with MKK7. What are the foundational strategies to engineer selectivity?

This is a common and critical challenge. The high similarity between the MKK4 and MKK7 ATP-binding pockets necessitates a systematic approach to identify and exploit subtle differences.[3]

Answer:

Your initial focus should be on a two-pronged approach: systematic chemical modification guided by computational analysis.

Strategy A: Iterative Structure-Activity Relationship (SAR) Studies

The goal of SAR is to systematically modify the chemical structure of your lead compound and observe how these changes affect its activity and selectivity.[10][11]

Experimental Protocol: Establishing a Focused SAR Campaign

  • Scaffold Dissection: Mentally divide your lead compound into key regions (e.g., the pyridopyrazine core, and substituents at various positions).

  • Library Synthesis: Synthesize a focused library of analogs. For the this compound core, prioritize modifications at positions that project into distinct sub-pockets of the kinase active site.

  • Screening Cascade:

    • Primary Screen: Perform in vitro kinase assays to determine the IC50 values of your new analogs against MKK4.

    • Selectivity Screen: Immediately screen all active compounds (and even moderately active ones) against MKK7 to determine the selectivity ratio (IC50 MKK7 / IC50 MKK4).

    • Broad Kinome Panel: For promising candidates with good selectivity over MKK7, profile them against a broader panel of kinases to identify other potential off-targets.

  • Data Analysis & Iteration: Analyze the data to identify structural modifications that confer MKK4 selectivity. For example, you may find that a bulky hydrophobic group at one position is tolerated by MKK4 but creates a steric clash in MKK7. Use these insights to design the next generation of analogs.

Strategy B: Computational Modeling and In Silico Screening

Computational methods can rationalize your SAR data and predict modifications that are likely to improve selectivity, thereby saving significant synthetic effort.[12][13][14]

Workflow: Predictive Modeling for Selectivity

  • Homology Modeling: If a crystal structure of MKK7 is unavailable, build a high-quality homology model based on the MKK4 structure or other closely related kinases.

  • Molecular Docking: Dock your lead compound and its analogs into the ATP-binding sites of both MKK4 and your MKK7 model. Analyze the predicted binding poses.

  • Binding Site Analysis: Carefully compare the residues lining the binding pockets of MKK4 and MKK7. Even a single amino acid difference can create a unique sub-pocket that can be exploited. For instance, MKK4 possesses Leu180 and Ser182, while the corresponding residues in MKK2 are the charged Asp151 and His149, offering a clear path to selectivity.[3]

  • Hypothesis Generation: Use the docking results to generate hypotheses. For example: "Adding a hydrogen bond donor at position X should be favorable for MKK4's Ser182 but unfavorable for MKK7's corresponding residue." Synthesize the proposed compounds to test these hypotheses.

Question 2: How can I use structural biology to move beyond incremental improvements and rationally design a highly selective inhibitor?

Answer:

Obtaining a high-resolution co-crystal structure of your inhibitor bound to the MKK4 kinase domain is the most powerful tool for rational drug design. It provides an atomic-level map of the precise interactions driving potency and can reveal unique structural features to exploit for selectivity.

Experimental Workflow: Structure-Based Drug Design (SBDD)

Key Steps and Causality:

  • Obtain the Co-Crystal Structure: The first step is to successfully crystallize the MKK4 kinase domain in complex with your inhibitor. This structure is the foundation for all subsequent design efforts.

  • Analyze the Binding Mode:

    • Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between your inhibitor and MKK4.

    • Solvent Exposure: Note which parts of your inhibitor are exposed to the solvent. These are often ideal points for modification to improve properties without disrupting core binding interactions.

  • Exploit Structural Differences:

    • Overlay with MKK7 Model: Superimpose your MKK4-inhibitor structure with your MKK7 homology model.

    • Identify Selectivity Pockets: Look for regions where MKK4 and MKK7 differ. A classic strategy is to target the "gatekeeper" residue, which controls access to a hydrophobic pocket. A smaller gatekeeper in the target kinase allows for the design of inhibitors with bulky groups that will clash with a larger gatekeeper in off-target kinases.[9]

    • Design for Steric Hindrance: Design new analogs that introduce a bulky functional group aimed at a position where MKK4 has more space than MKK7. This creates a powerful steric impediment to binding in the off-target kinase.

Question 3: My SAR is flat, and I'm struggling to find a breakthrough. What alternative approaches can I use to discover a selective MKK4 inhibitor?

Answer:

When traditional SAR stalls, it's time to explore less conventional but highly effective strategies like fragment-based drug discovery and allosteric inhibition.

Strategy A: Fragment-Based Drug Discovery (FBDD)

FBDD begins by screening libraries of very small, low-molecular-weight compounds ("fragments") to find weak but efficient binders.[15][16] These hits then serve as starting points for building more potent and selective leads.

FBDD Conceptual Workflow

FBDD_Concept cluster_MKK4 MKK4 Protein cluster_Link Fragment Elaboration MKK4_Target Binding Site Frag1 Fragment A Frag1->MKK4_Target Weak Binding Link Fragment Linking or Growing Frag1->Link Frag2 Fragment B Frag2->MKK4_Target Weak Binding Frag2->Link Screening Fragment Screening (NMR, X-ray) Screening->Frag1 Screening->Frag2 Linked_Inhibitor Potent & Selective Inhibitor Linked_Inhibitor->MKK4_Target Strong, Selective Binding Link->Linked_Inhibitor

Protocol: Initiating an FBDD Campaign

  • Fragment Screening: Screen a library of fragments against the MKK4 kinase domain using highly sensitive biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.[17]

  • Hit Validation: Validate the binding of the identified fragments to confirm they are not artifacts. The advantage of X-ray crystallography is that it simultaneously validates the hit and shows its precise binding location.[17]

  • Fragment Elaboration: Once you have validated fragments binding to distinct spots, you can:

    • Fragment Growing: Synthetically elaborate a single fragment, adding functional groups to pick up additional interactions and increase potency.

    • Fragment Linking: If you find two fragments that bind in adjacent pockets, design a molecule that links them together to create a high-affinity ligand.

Strategy B: Targeting Allosteric Sites

Allosteric inhibitors bind to a site on the kinase distinct from the highly conserved ATP pocket.[18][19] This approach is a powerful strategy for achieving high selectivity, as allosteric sites are generally much more diverse across the kinome.[20]

  • Evidence for an MKK4 Allosteric Site: Crystal structures of MKK4 have revealed that a substrate peptide binds to an allosteric site, inducing an auto-inhibitory state.[21] This provides a validated, non-ATP-competitive site that could be targeted by small molecules.

MKK4 Signaling and Potential Inhibition Points

MKK4_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 phosphorylates JNK JNK MKK4->JNK phosphorylates p38 p38 MKK4->p38 phosphorylates Response Cellular Response (Apoptosis, Inflammation) JNK->Response p38->Response Inhibitor_ATP ATP-Competitive Inhibitor Inhibitor_ATP->MKK4 Binds ATP Pocket Inhibitor_Allo Allosteric Inhibitor Inhibitor_Allo->MKK4 Binds Allosteric Site

Experimental Approach:

  • Screening for Allosteric Binders: Design a biochemical or biophysical assay that can detect non-ATP-competitive inhibitors. This could involve measuring MKK4 activity at very high, saturating concentrations of ATP. A true allosteric inhibitor's potency will not be affected.

  • Structural Investigation: Use X-ray crystallography or cryo-EM to determine the binding site of any confirmed allosteric hits.

  • SAR and Optimization: Once an allosteric site is validated, you can perform SAR studies to optimize the potency and drug-like properties of your allosteric inhibitor series.

By systematically applying these advanced strategies, you can significantly increase the probability of developing a this compound derivative with superior selectivity for MKK4, a critical step toward a viable therapeutic candidate.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione and Other MKK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery, Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4, has emerged as a critical node in cellular signaling pathways, implicated in both oncogenesis and liver regeneration.[1][2] This guide provides a comprehensive comparison of the efficacy of a novel, highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitor with other known inhibitors of this therapeutically significant kinase. We will delve into the biochemical and cellular potency, selectivity, and the underlying experimental methodologies that form the basis of these comparisons.

The MKK4 Signaling Axis: A Dual-Faceted Regulator

MKK4 is a dual-specificity protein kinase that plays a pivotal role in the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling cascades.[2][3] These pathways are activated in response to a variety of cellular stresses, including inflammatory cytokines, growth factors, and environmental insults.[2] The activation of JNK and p38 by MKK4 orchestrates a wide array of cellular responses, from proliferation and differentiation to apoptosis.[3] The specific cellular outcome is context-dependent, highlighting the complexity of MKK4-mediated signaling.

MKK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects MAP3K MAP3Ks (e.g., MEKK1, ASK1) MKK4 MKK4 (MAP2K4) MAP3K->MKK4 Phosphorylates & Activates MKK7 MKK7 MAP3K->MKK7 Phosphorylates & Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates & Activates JNK JNK MKK4->JNK Phosphorylates & Activates p38 p38 MKK4->p38 Phosphorylates & Activates MKK7->JNK Phosphorylates & Activates MKK3_6->p38 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: The MKK4 signaling pathway illustrating its activation and downstream targets.

Comparative Efficacy of MKK4 Inhibitors: A Quantitative Analysis

The development of potent and selective MKK4 inhibitors is a key objective for therapeutic intervention. Below is a comparison of the in vitro half-maximal inhibitory concentration (IC50) values for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one and other notable MKK4 inhibitors. It is crucial to consider the assay conditions, particularly the ATP concentration, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[4]

InhibitorMKK4 IC50 (nM)Selectivity HighlightsReference(s)
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one Derivative 372-fold selective over RSK4.[5][5]
Darizmetinib (HRX215) 20>100-fold selective against JNK1, BRAF, and MKK7.[6][6][7][8]
Genistein 400Also inhibits other kinases.[2][2]
HWY336 6,000Dual inhibitor of MKK4 and MKK7 (IC50 for MKK7 = 10,000 nM).[2][2]
BSJ-04-122 4Covalent dual inhibitor of MKK4 and MKK7.[2][2]

Experimental Methodologies for Assessing MKK4 Inhibition

To ensure the reliability and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. Here, we detail the methodologies for two key assays used to characterize MKK4 inhibitors.

In Vitro MKK4 Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the enzymatic activity of MKK4 by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining inhibitor potency.

ADP_Glo_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction: - Recombinant MKK4 - JNK1 (substrate) - ATP - Test Inhibitor Start->Reaction_Setup Incubation1 Incubate at Room Temperature Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at Room Temperature Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubation2->Add_Detection_Reagent Incubation3 Incubate at Room Temperature Add_Detection_Reagent->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence Analysis Data Analysis: Calculate % Inhibition and IC50 Read_Luminescence->Analysis

Caption: Workflow for the in vitro MKK4 ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human MKK4 enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of the inactive JNK1 substrate in kinase buffer.

    • Prepare a solution of ATP at a concentration close to the Kₘ for MKK4 to ensure sensitivity to ATP-competitive inhibitors (typically in the low micromolar range).

    • Prepare serial dilutions of the test inhibitor (e.g., 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one) and control compounds in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor or vehicle (DMSO).

    • Add the MKK4 enzyme to all wells except for the negative control wells.

    • Initiate the reaction by adding the ATP and JNK1 substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the MKK4 activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive controls (known MKK4 inhibitors) and negative controls (no enzyme) is essential to validate the assay performance and ensure the reliability of the generated data.

Cell-Based MKK4 Phosphorylation Assay (Phospho-JNK ELISA)

This assay measures the ability of an inhibitor to block MKK4 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, JNK.

Phospho_JNK_ELISA_Workflow Start Start: Seed Cells Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Stimulate_Cells Stimulate MKK4 Pathway (e.g., with Anisomycin or UV) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells ELISA Perform Sandwich ELISA: 1. Capture Total JNK 2. Detect Phospho-JNK (p-JNK) Lyse_Cells->ELISA Add_Substrate Add Substrate & Develop Color ELISA->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Analysis Data Analysis: Normalize p-JNK to Total JNK, Calculate IC50 Read_Absorbance->Analysis

Caption: Workflow for the cell-based phospho-JNK ELISA.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and grow to confluency.

    • Pre-treat the cells with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the MKK4 pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or sorbitol) for a short period (e.g., 30 minutes) to induce JNK phosphorylation.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Use a sandwich ELISA kit with an antibody that captures total JNK coated on the plate.

    • Add the cell lysates to the wells and incubate to allow the capture of JNK protein.

    • Wash the wells to remove unbound material.

    • Add a primary antibody that specifically detects phosphorylated JNK (p-JNK).

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and add a TMB substrate to develop a colorimetric signal.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • To account for variations in cell number, normalize the p-JNK signal to the total JNK signal (determined in parallel wells using an antibody for total JNK).

    • Calculate the percentage of inhibition of JNK phosphorylation for each inhibitor concentration.

    • Determine the cellular IC50 value from the dose-response curve.

Trustworthiness: This protocol is self-validating by including unstimulated and stimulated vehicle-treated controls to define the assay window. A known MKK4 inhibitor should be used as a positive control to confirm the assay's responsiveness.

Conclusion and Future Directions

The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold represents a promising class of MKK4 inhibitors, demonstrating potent in vitro activity.[5] When compared to other known inhibitors, its efficacy is notable, although comprehensive selectivity profiling against the broader kinome, and particularly against other MAPKKs, is essential to fully characterize its therapeutic potential. The clinical development of highly selective MKK4 inhibitors like Darizmetinib (HRX215) for liver regeneration underscores the therapeutic promise of targeting this kinase.[6][9]

Future research should focus on obtaining head-to-head comparative data under standardized assay conditions, including consistent ATP concentrations, to allow for a more direct and accurate assessment of the relative potencies of different MKK4 inhibitors. Furthermore, detailed selectivity profiling and in vivo efficacy studies will be crucial in determining the translational potential of these compounds for the treatment of cancer and other diseases where the MKK4 signaling pathway is dysregulated.

References

Validating the Anticancer Activity of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, a novel compound from the promising pyridopyrazine class of potential anticancer agents.[1][2] We will move beyond rote protocol listing to explore the causal reasoning behind experimental design, ensuring a robust and self-validating study. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical animal model setting.

Introduction: The Therapeutic Potential of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as kinase inhibitors and cytotoxic agents against a range of human cancer cell lines.[1][3][4] Specifically, compounds like 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been investigated as potential KRAS inhibitors, targeting a notoriously difficult-to-drug oncogene.[5][6]

Before committing to costly and ethically significant in vivo studies, it is paramount to have established a strong preclinical rationale based on in vitro data. This typically includes determining the half-maximal inhibitory concentration (IC50) against a panel of relevant cancer cell lines, initial mechanism of action (MOA) studies, and preliminary safety profiling. This guide assumes such foundational work has been completed and the decision has been made to advance this compound (herein referred to as "PY-14") into a xenograft model.

Section 1: Mechanistic Hypothesis and Biomarker Selection

While the precise mechanism of PY-14 is under investigation, the broader class of heterocyclic compounds, including pyridopyrazines, often exerts anticancer effects by interfering with critical cellular processes like DNA repair or cell cycle progression.[7][8] A plausible hypothesis, given the structural motifs, is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand DNA break repair.[9][10]

Mechanism of Action Hypothesis: PARP Inhibition

PARP inhibitors exploit a concept known as "synthetic lethality."[10] In cancers with existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP prevents the repair of single-strand breaks. These unrepaired breaks escalate to more lethal double-strand breaks during DNA replication, leading to genomic instability and cancer cell death.[10][11] This targeted approach can be particularly effective and potentially less toxic to healthy cells.[12][13]

This hypothesis dictates the selection of key pharmacodynamic biomarkers to be assessed in vivo:

  • Tumor Cell Proliferation: To be measured by Ki-67 staining.

  • Angiogenesis: To be measured by CD31 staining for microvessel density.

dot graph "Proposed_Mechanism_of_Action" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Cell" { label="Cancer Cell"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} caption="Figure 1: Proposed PARP Inhibition Pathway for PY-14"; }

Section 2: In Vivo Model Selection and Comparative Experimental Design

The choice of an in vivo model is a critical decision that influences the translatability of the findings. For initial efficacy testing of a novel compound, the subcutaneous cell line-derived xenograft (CDX) model offers a balance of reproducibility, cost-effectiveness, and ease of monitoring.[14][15][16][17] This model involves implanting human cancer cell lines under the skin of immunodeficient mice.[18][19]

Rationale for Model Selection:

  • Cell Line: MCF-7 (human breast adenocarcinoma) is selected as it is a well-characterized line with moderate growth kinetics, and some breast cancers exhibit deficiencies in DNA repair pathways, making them suitable for testing PARP inhibitors.

  • Animal Model: Female athymic nude mice (e.g., NU/NU) are chosen as they lack a functional thymus and cannot mount an effective T-cell mediated rejection of the human tumor cells.[15]

  • Comparison Groups: A robust study requires proper controls for objective comparison.

    • Group 1: Vehicle Control: The formulation buffer without the active compound. This group establishes the baseline tumor growth rate.

    • Group 2: PY-14: The experimental compound. This is the primary test group.

    • Group 3: Positive Control (Doxorubicin): A well-established chemotherapeutic agent with known efficacy against breast cancer.[20][21][22] This group validates the sensitivity of the tumor model to a known anticancer drug.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Acclimatize\nAthymic Nude Mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Implantation" [label="Subcutaneous Implantation\nof MCF-7 Cells"]; "Tumor_Growth" [label="Monitor Tumor Growth\n(Target Volume: 100-150 mm³)"]; "Randomization" [label="Randomize Mice into\n3 Treatment Groups\n(n=8-10 per group)"]; "Treatment" [label="Administer Treatment\n(Vehicle, PY-14, Doxorubicin)\nfor 21 Days"]; "Monitoring" [label="Daily Health Checks\nTumor & Body Weight 2x/week"]; "Endpoint" [label="Humane Endpoint Reached\nor End of Study (Day 21)"]; "Analysis" [label="Euthanasia & Tumor Excision\nfor Ex Vivo Analysis"]; "Data_Output" [label="Data Analysis:\nTGI, Survival, IHC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Analysis"; "Analysis" -> "Data_Output"; caption="Figure 2: In Vivo Xenograft Study Workflow"; }

Section 3: Detailed Experimental Protocols

Adherence to validated and detailed protocols is essential for reproducibility and data integrity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]

Protocol 3.1: Subcutaneous Tumor Implantation[25][26]
  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mice. Shave and sterilize the right flank, which will be the site of injection.

  • Injection: Using a 27-gauge needle, slowly inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the prepared flank.[24] Monitor the mice until they have fully recovered from anesthesia.

Protocol 3.2: Dosing and Monitoring
  • Tumor Monitoring: Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[19]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into the three treatment groups (n=8-10 mice per group).[17]

  • Compound Preparation & Administration:

    • Vehicle: Prepare the appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

    • PY-14: Prepare at the desired concentration (e.g., 50 mg/kg) in the vehicle.

    • Doxorubicin: Prepare at a standard effective dose (e.g., 3 mg/kg) in saline.

    • Administer treatments via intraperitoneal (IP) injection according to the predetermined schedule (e.g., daily for PY-14, twice weekly for Doxorubicin) for 21 days.

  • Welfare Monitoring: Record body weight three times a week as an indicator of systemic toxicity.[17] Monitor animals daily for clinical signs of distress. Adhere strictly to humane endpoints, such as >20% body weight loss or tumor volume exceeding 2000 mm³.[25][26][27][28]

Protocol 3.3: Endpoint Analysis and Immunohistochemistry (IHC)
  • Sample Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix half of each tumor in 10% neutral buffered formalin for 24 hours for IHC analysis.

  • IHC Staining for Ki-67 and CD31: [29]

    • Embed fixed tissues in paraffin and cut 5 µm sections.[30]

    • Deparaffinize and rehydrate the tissue sections.[31]

    • Perform heat-induced epitope retrieval (e.g., using a sodium citrate buffer, pH 6.0).[32]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding using a suitable blocking serum.

    • Incubate with primary antibodies (anti-Ki-67 and anti-CD31) overnight at 4°C.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB chromogen and counterstain with hematoxylin.

  • Quantification: For Ki-67, calculate the proliferation index as the percentage of Ki-67-positive nuclei in at least five high-power fields per tumor. For CD31, quantify the microvessel density by counting the number of CD31-positive vessels in representative areas.

Section 4: Data Analysis and Comparative Performance

Tumor Growth Inhibition (TGI) Calculation: TGI is a measure of the treatment's efficacy in slowing tumor growth compared to the control group. It is calculated at the end of the study using the following formula[33]:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Median tumor volume of the treated group at the end) - (Median tumor volume of the treated group at the start)

  • ΔC = (Median tumor volume of the control group at the end) - (Median tumor volume of the control group at the start)

Table 1: Comparative Efficacy of PY-14 In Vivo (Representative Data)
GroupTreatment & DoseMedian Final Tumor Volume (mm³)% TGIMedian Body Weight Change (%)
1Vehicle Control1450 ± 180N/A+5%
2PY-14 (50 mg/kg) 650 ± 110 63% -4%
3Doxorubicin (3 mg/kg)520 ± 9573%-12%

Data are presented as median ± standard error of the mean (SEM).

Table 2: Comparative Biomarker Analysis (Representative Data)
GroupTreatmentKi-67 Proliferation Index (%)Microvessel Density (vessels/field)
1Vehicle Control85 ± 725 ± 4
2PY-14 (50 mg/kg) 35 ± 5 18 ± 3
3Doxorubicin (3 mg/kg)28 ± 415 ± 2

Data are presented as mean ± SEM.

Interpretation of Results:

The representative data in Table 1 shows that PY-14 exhibits significant antitumor activity, achieving 63% tumor growth inhibition. While this is slightly less than the standard-of-care agent Doxorubicin (73% TGI), PY-14 demonstrates a more favorable toxicity profile, with only a minor impact on body weight compared to the significant weight loss observed in the Doxorubicin group.

The biomarker data in Table 2 supports the efficacy findings and aligns with the proposed mechanism of action. The marked reduction in the Ki-67 proliferation index in the PY-14 treated group confirms a potent anti-proliferative effect. The moderate decrease in CD31-positive vessels suggests a potential secondary anti-angiogenic effect, which is a common feature of drugs that disrupt tumor growth.

Section 5: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer activity of this compound (PY-14). The experimental design emphasizes direct comparison against both a negative (vehicle) and a positive (Doxorubicin) control, allowing for an objective assessment of the compound's performance.

Based on the hypothetical data, PY-14 emerges as a promising preclinical candidate. It demonstrates substantial efficacy in a human tumor xenograft model, coupled with a superior safety profile compared to a conventional chemotherapeutic agent. The biomarker analysis provides evidence of a strong anti-proliferative effect, consistent with the proposed PARP inhibition mechanism.

Future studies should aim to:

  • Confirm the PARP inhibition mechanism directly through ex vivo analysis of tumor lysates.

  • Evaluate PY-14 in other cancer models, particularly those with known DNA repair deficiencies (e.g., BRCA-mutant cell lines).

  • Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize the dosing schedule and correlate drug exposure with efficacy.

  • Explore combination therapies, as PARP inhibitors have shown significant synergy with other agents like chemotherapy and immunotherapy.[11]

By following a structured, hypothesis-driven, and comparative approach, researchers can generate the high-quality, reproducible data necessary to advance novel anticancer compounds like PY-14 through the drug development pipeline.

References

Navigating the Kinome: A Comparative Guide to the Kinase Cross-Reactivity of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The success of a kinase inhibitor, however, hinges not only on its potency against the intended target but also on its selectivity across the broader kinome.[1][2] Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[2] This guide provides an in-depth analysis of the kinase cross-reactivity profile of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, a promising heterocyclic scaffold, offering a comparative perspective against a panel of therapeutically relevant kinases.

The 1,4-dihydropyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[3][4] A notable example is the recent development of a highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key regulator of hepatocyte regeneration.[5][6] This precedent underscores the potential of this chemical class to achieve high target specificity. Understanding the broader selectivity profile of the parent 2,3-dione derivative is therefore a critical step in assessing its therapeutic potential and guiding future drug development efforts.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[2] This conservation presents a formidable challenge in the design of selective inhibitors.[7][8] A promiscuous inhibitor, while potent against its primary target, may interact with numerous other kinases, leading to a complex and often unpredictable pharmacological profile. Kinase selectivity profiling has thus become an indispensable tool in modern drug discovery, enabling researchers to:

  • Identify and mitigate potential off-target toxicities.

  • Elucidate the molecular mechanisms underlying a compound's cellular effects.

  • Guide lead optimization efforts to enhance selectivity and potency.

  • Discover novel therapeutic applications for existing compounds.

This guide will delve into the experimental framework for assessing kinase cross-reactivity and present a comparative analysis of this compound's inhibitory activity against a diverse panel of kinases.

Experimental Design for Kinase Cross-Reactivity Profiling

To generate a comprehensive understanding of a compound's selectivity, a multi-pronged approach is essential. This typically involves screening the compound against a broad panel of kinases at a fixed concentration, followed by dose-response studies for any identified off-target hits.

Kinase Panel Selection

The choice of kinases for the screening panel is critical and should be guided by several factors, including:

  • Structural homology to the primary target: Kinases from the same family or with similar ATP-binding site architectures are more likely to be off-targets.

  • Therapeutic relevance: The panel should include kinases implicated in relevant disease pathways and those known to be associated with adverse drug reactions.

  • Representation of the kinome: A diverse panel covering different branches of the human kinome provides a broader view of selectivity.

Based on the known activity of the related MKK4 inhibitor, our hypothetical screening panel for this compound would include a diverse set of serine/threonine and tyrosine kinases.

Assay Technology

Several robust and high-throughput assay technologies are available for kinase profiling.[9][10] For this study, we will utilize the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. This format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds.[11]

Comparative Analysis of Kinase Inhibition

The following table summarizes the hypothetical inhibitory activity of this compound against a representative panel of 10 kinases. The compound was initially screened at a concentration of 10 µM, and IC50 values were determined for kinases showing greater than 50% inhibition. For the purpose of this guide, we will assume the primary target of this scaffold is a hypothetical kinase, "Target Kinase A," with a potent IC50 value.

Kinase TargetKinase Family% Inhibition at 10 µMIC50 (nM)
Target Kinase A Serine/Threonine 98% 50
MKK4Serine/Threonine75%850
RSK4Serine/Threonine62%1,200
ROCK1Serine/Threonine45%>10,000
PKASerine/Threonine15%>10,000
CDK2Serine/Threonine8%>10,000
EGFRTyrosine5%>10,000
SRCTyrosine12%>10,000
ABL1Tyrosine9%>10,000
VEGFR2Tyrosine22%>10,000

Interpretation of Results:

The data clearly illustrates a promising selectivity profile for this compound. With a potent IC50 of 50 nM against its primary target, "Target Kinase A," the compound exhibits significantly weaker activity against other kinases in the panel. The most notable off-target interactions are with MKK4 and RSK4, with IC50 values of 850 nM and 1,200 nM, respectively. This represents a greater than 15-fold selectivity for the primary target over these off-targets. The minimal inhibition of other serine/threonine and tyrosine kinases at 10 µM further underscores the compound's specificity.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase inhibitor selectivity, highlighting the desired interaction with the primary target and the avoidance of off-target kinases.

G cluster_0 This compound cluster_1 Kinome Inhibitor Inhibitor PrimaryTarget Primary Target (e.g., Target Kinase A) Inhibitor->PrimaryTarget High Affinity (Therapeutic Effect) OffTarget1 Off-Target 1 (e.g., MKK4) Inhibitor->OffTarget1 Lower Affinity (Potential Side Effects) OffTarget2 Off-Target 2 (e.g., RSK4) Inhibitor->OffTarget2 Lower Affinity (Potential Side Effects) OtherKinases Other Kinases Inhibitor->OtherKinases Minimal Interaction

Caption: Desired selectivity profile of a kinase inhibitor.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol provides a step-by-step guide for performing a kinase cross-reactivity screen using the ADP-Glo™ Kinase Assay in a 384-well format.[11][12]

Materials:
  • This compound (test compound)

  • Kinase panel (recombinant enzymes)

  • Substrate peptides/proteins for each kinase

  • ATP

  • Kinase buffer (specific to each kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

G A 1. Compound Preparation (Serial Dilutions) B 2. Kinase Reaction Setup (Add Kinase, Substrate, ATP, and Compound) A->B C 3. Kinase Reaction Incubation (e.g., 60 min at room temperature) B->C D 4. Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) C->D E 5. Incubation (40 min at room temperature) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luciferin) E->F G 7. Incubation (30 min at room temperature) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Data Analysis (% Inhibition, IC50 Calculation) H->I

References

A Comparative Guide to the Synthetic Pathways of Pyridopyrazinones: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyridopyrazinones represent a class of fused heterocyclic scaffolds of significant interest to the pharmaceutical and medicinal chemistry communities. Their rigid, bicyclic core serves as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. The inherent structural features of pyridopyrazinones allow for diverse functionalization, enabling the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comparative analysis of the primary synthetic pathways for constructing the pyridopyrazinone core, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each strategy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Condensation-Based Strategies: The Classical Approach to Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, and their application to pyridopyrazinone construction remains a prevalent and effective strategy. These methods typically involve the intramolecular or intermolecular reaction of appropriately functionalized pyridine and pyrazine precursors, or their acyclic counterparts, to form the fused bicyclic system.

One-Pot Coupling and Cyclization of Picolinic Acids

A highly efficient and convergent approach involves the one-pot reaction of 6-hydroxypicolinic acids with β-amino alcohols. This method leverages a coupling agent to facilitate both amide bond formation and subsequent intramolecular cyclization.

Causality of Experimental Choices: The use of a potent coupling agent like O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is critical. HATU serves a dual role: it activates the carboxylic acid of the picolinic acid for amide bond formation with the β-amino alcohol, and it is also thought to activate the hydroxyl group of the picolinic acid, facilitating the final intramolecular nucleophilic substitution to yield the pyridopyrazinone ring system. The one-pot nature of this reaction is highly advantageous, minimizing purification steps and improving overall efficiency.

Experimental Protocol: Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones [1][2]

  • To a solution of the desired 6-hydroxypicolinic acid (1.0 equiv) and β-amino alcohol (1.2 equiv) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.5 equiv) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3.0 equiv).

  • The reaction mixture is stirred at room temperature for a specified duration, typically ranging from 12 to 24 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-dione.

Data Summary: One-Pot Synthesis of Pyridopyrazinones

Starting MaterialsReagentsSolventTime (h)Yield (%)Reference
6-Hydroxypicolinic acid, 2-aminoethanolHATU, DIPEADMF1285[1][2]
6-Hydroxy-4-methylpicolinic acid, (R)-2-aminopropan-1-olHATU, DIPEADMF1878[1][2]

Cycloaddition Reactions: Building the Core Through Pericyclic Chemistry

Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of cyclic systems. In the context of pyridopyrazinone synthesis, [4+2] cycloaddition (Diels-Alder) reactions are particularly relevant, allowing for the rapid assembly of the fused heterocyclic core.

Causality of Experimental Choices: The choice of diene and dienophile is paramount in determining the success and regioselectivity of the cycloaddition. For instance, the use of Danishefsky's diene with an imine generated on a solid support provides a versatile route to functionalized pyridones, which can be further elaborated to pyridopyrazinones.[3] The solid-phase approach facilitates purification by simple filtration and washing, making it amenable to library synthesis. Transition metal catalysis, particularly with cobalt, has also been effectively employed in [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring, which can then be incorporated into a pyridopyrazinone structure.[4][5]

Experimental Workflow: [4+2] Cycloaddition for Pyridone Synthesis

Caption: Workflow for pyridone synthesis via solid-phase [4+2] cycloaddition.

Multicomponent Reactions (MCRs): Efficiency Through Convergence

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.

Synthesis of Pyrazolo[3,4-b]pyridin-6-ones

A notable example is the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones.[6][7][8][9] This reaction proceeds through a cascade of events, including Michael addition, cyclization, and elimination.

Causality of Experimental Choices: The reaction is typically performed under solvent-free conditions at elevated temperatures, which accelerates the initial reaction between the 5-aminopyrazole and the azlactone. The subsequent addition of a strong base, such as potassium tert-butoxide (t-BuOK), in a high-boiling solvent like dimethyl sulfoxide (DMSO) is crucial for promoting the elimination of a benzamide molecule, leading to the aromatization of the pyridine ring and the formation of the final product.[6][7]

Experimental Protocol: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [10]

  • A mixture of the appropriate 5-aminopyrazole (1.0 equiv) and 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (1.0 equiv) is heated under solvent-free conditions at 150 °C for approximately 40 minutes.

  • After cooling, a solution of potassium tert-butoxide (1.5 equiv) in DMSO is added to the reaction mixture.

  • The resulting suspension is heated at 150 °C for 1.5 hours.

  • The reaction mixture is then cooled to room temperature, poured into water, and acidified with 10% hydrochloric acid.

  • The precipitated solid is collected by filtration, dried, and purified by column chromatography on silica gel to yield the desired 4-arylpyrazolo[3,4-b]pyridin-6-one.

Data Summary: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridin-6-ones

5-AminopyrazoleAzlactoneBase/SolventTemperature (°C)Yield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine4-Benzylidene-2-phenyloxazol-5(4H)-onet-BuOK/DMSO15073[7]
3-Methyl-1H-pyrazol-5-amine4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-onet-BuOK/DMSO15068[7]

Modern Synthetic Technologies: Enhancing Efficiency and Yield

Modern synthetic methodologies, such as microwave-assisted synthesis, offer significant advantages over traditional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity.

Microwave-Assisted Synthesis of Pyridophenoxazinones

Microwave irradiation has been successfully applied to the synthesis of pyridophenoxazinone derivatives, which are important intermediates for antiproliferative compounds.[11][12] This method involves the reaction of quinoline-5,8-dione with substituted 2-aminophenols.

Causality of Experimental Choices: The use of microwave irradiation provides rapid and efficient heating of the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating.[13][14] Glacial acetic acid is often used as the solvent, as it facilitates the reaction by protonating the carbonyl groups of the quinoline-5,8-dione, thereby increasing their electrophilicity, while not excessively protonating the aminophenol nucleophile.[11]

Experimental Protocol: Microwave-Assisted Synthesis of 5H-pyrido[2,3-a]phenoxazin-5-ones [11]

  • A mixture of quinoline-5,8-dione (1.0 equiv) and the substituted 2-aminophenol (1.0 equiv) in glacial acetic acid is placed in a sealed microwave vessel.

  • The reaction mixture is subjected to microwave irradiation at a constant power (e.g., 50 W) to maintain a temperature of 80 °C for a short duration, typically around 30 minutes.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then purified by recrystallization or column chromatography to afford the pure pyridophenoxazinone product.

Data Summary: Microwave-Assisted vs. Conventional Synthesis

ReactantsMethodTimeYield (%)Reference
Quinoline-5,8-dione, 2-aminophenolConventional24 h45[11]
Quinoline-5,8-dione, 2-aminophenolMicrowave30 min85[11]

Named Reactions in Pyridopyrazinone Synthesis

Several classic named reactions in organic chemistry can be strategically employed for the synthesis of pyridopyrazinone precursors or the core structure itself.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new ring.[15] This reaction is particularly useful for the synthesis of tetrahydro-β-carbolines, which can be precursors to certain pyridopyrazinone analogues.

Mechanistic Rationale: The reaction proceeds via the initial formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion to effect cyclization. The choice of acid catalyst and solvent can significantly influence the reaction rate and yield.

Reaction Mechanism: The Pictet-Spengler Reaction

Pictet_Spengler_Mechanism Tryptamine Tryptamine Iminium Iminium ion Tryptamine->Iminium + Aldehyde, -H2O Aldehyde Aldehyde Proton H+ Spiro Spirocyclic intermediate Iminium->Spiro Intramolecular electrophilic attack Product Tetrahydro-β-carboline Spiro->Product Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.[16][17]

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is widely used for the formation of carbon-nitrogen and carbon-oxygen bonds.[18][19] In the context of pyridopyrazinone synthesis, it can be employed for the N-arylation of pyridones or related nitrogen heterocycles, which are key intermediates.

Key Considerations: Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper). However, modern modifications using ligands such as diamines can facilitate the reaction under milder conditions with catalytic amounts of copper.[20] The choice of the copper source, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance.[21]

Comparative Analysis and Conclusion

The choice of a synthetic pathway for a particular pyridopyrazinone target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Synthetic PathwayAdvantagesDisadvantagesKey Applications
Condensation Reactions Convergent, often high-yielding, utilizes readily available starting materials.May require harsh conditions for some substrates.Synthesis of a wide range of substituted pyridopyrazinones.
Cycloaddition Reactions Rapid construction of the bicyclic core, often with good stereocontrol.Can have limitations in regioselectivity, starting materials may be complex.Access to complex and polycyclic pyridopyrazinone analogues.
Multicomponent Reactions Highly efficient, atom-economical, suitable for library synthesis.Optimization can be challenging, may produce complex product mixtures.Rapid generation of diverse pyridopyrazinone libraries for screening.
Microwave-Assisted Synthesis Dramatically reduced reaction times, often higher yields and purity.Requires specialized equipment, scalability can be a concern.Rapid optimization of reaction conditions and synthesis of small libraries.
Named Reactions (Pictet-Spengler, Ullmann) Well-established and reliable methods for specific bond formations.May not be directly applicable to all pyridopyrazinone scaffolds, can require specific precursors.Synthesis of specific classes of pyridopyrazinone precursors and analogues.

References

A Head-to-Head Comparison of KRAS Inhibitors: Evaluating a Novel Class of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-diones in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its status as one of the most frequently mutated oncogenes in human cancers. The tide has turned with the recent clinical success of covalent inhibitors targeting the KRAS G12C mutation, ushering in a new era of direct KRAS inhibition. This guide provides a comprehensive, head-to-head comparison of prominent KRAS inhibitors, setting the stage for the evaluation of emerging chemical scaffolds, such as the novel 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione series, which have been identified as potential covalent KRAS inhibitors[1][2][3].

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for comparing KRAS inhibitors. We will delve into the mechanisms of action, comparative preclinical efficacy, and the detailed experimental protocols required for a rigorous evaluation.

The KRAS Signaling Pathway: A Central Node in Oncogenesis

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. Oncogenic mutations, most commonly at codons G12, G13, and Q61, impair the intrinsic GTPase activity, locking KRAS in a constitutively active state and driving downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, leading to uncontrolled cell proliferation and survival[4][5].

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP/GDP Cycling RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS Inhibitor (e.g., Covalent G12C, Non-covalent, Pan-KRAS) Inhibitor->SOS1 Pan-KRAS (SOS1 disruptor) Inhibitor->KRAS_GDP Inhibitor->KRAS_GTP

Figure 1: Simplified KRAS signaling pathway and points of therapeutic intervention.

The Landscape of KRAS Inhibitors: A Comparative Overview

The direct inhibition of KRAS has been approached through several distinct strategies, each with its own advantages and limitations. Here, we compare representatives from three major classes.

Inhibitor ClassRepresentative Compound(s)Target(s)Mechanism of Action
Covalent G12C Sotorasib (AMG 510), Adagrasib (MRTX849)KRAS G12CIrreversibly binds to the mutant cysteine-12, locking KRAS in an inactive, GDP-bound state.[6][7]
Non-covalent G12D MRTX1133KRAS G12DBinds non-covalently and with high selectivity to the switch-II pocket of KRAS G12D, inhibiting its activity.[4][8]
Pan-KRAS (SOS1 Disruptor) BI-2852, BAY-293SOS1-KRAS InteractionBinds to SOS1, preventing it from catalyzing the exchange of GDP for GTP on KRAS, thus inhibiting activation of both wild-type and mutant KRAS.[9][10]
Emerging Covalent This compound DerivativesPutative KRASDisclosed as covalent inhibitors, likely targeting a specific KRAS mutant via an electrophilic warhead.[1][2][3]

Head-to-Head Performance: Preclinical Data Synopsis

A direct comparison of inhibitor potency is critical for preclinical evaluation. The following tables summarize key performance metrics from biochemical and cellular assays for our selected representative inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Activity of KRAS Inhibitors

CompoundAssay TypeTargetIC50 / KDReference(s)
Sotorasib Cell ViabilityKRAS G12C10 - 50 nM[7]
Nucleotide Exchange (TR-FRET)KRAS G12C8.88 nM[11]
Adagrasib Cell ViabilityKRAS G12C10 - 50 nM[7]
Binding Affinity (SPR)KRAS G12C9.59 nM (KD)[11]
MRTX1133 pERK InhibitionKRAS G12D2 nM[12]
Cell ViabilityKRAS G12D6 nM[12]
Nucleotide Exchange (TR-FRET)KRAS G12D0.14 nM[11]
BI-2852 SOS1 Interaction (AlphaScreen)KRAS G12D490 nM[7]
Binding Affinity (ITC)KRAS G12D740 nM (KD)[7]
BAY-293 SOS1 InteractionKRAS21 nM[13]
Cell Viability (KRAS G12C)Calu-1 cells200 nM[14]

Experimental Methodologies: A Guide to Core Assays

Rigorous and reproducible experimental design is the bedrock of trustworthy drug comparison. The following section details the protocols for key assays used to characterize KRAS inhibitors.

Biochemical Assays: Quantifying Direct Target Engagement

These assays measure the direct interaction of an inhibitor with the KRAS protein or its regulators.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay is a gold standard for quantifying an inhibitor's ability to prevent the activation of KRAS. It measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog.

TR_FRET_Workflow cluster_steps TR-FRET Nucleotide Exchange Workflow Step1 1. Incubate GDP-loaded KRAS with Inhibitor Step2 2. Add SOS1 and Tb-labeled GTP to initiate exchange Step1->Step2 Step3 3. Add Effector (e.g., RBD-cRAF) and Acceptor Dye Step2->Step3 Step4 4. Incubate to allow complex formation Step3->Step4 Step5 5. Read TR-FRET signal (665nm / 620nm) Step4->Step5

Figure 2: Workflow for a TR-FRET based KRAS nucleotide exchange assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., RBD-RAS Binding Buffer). Dilute GDP-loaded KRAS, SOS1, GTP, and the effector protein (RBD-cRAF) to their working concentrations.[12]

  • Inhibitor Incubation: Add diluted GDP-loaded KRAS to a 384-well plate. Add serial dilutions of the test inhibitor or control (e.g., DMSO). Incubate for 30 minutes at room temperature to allow for binding.[12]

  • Nucleotide Exchange Initiation: Add a mix of SOS1 and GTP to initiate the nucleotide exchange reaction. Incubate for 30 minutes at room temperature.[12]

  • Effector Binding and Detection: Add the effector protein (RBD-cRAF). This is followed by the addition of the TR-FRET detection reagents (e.g., Tb-labeled donor and a dye-labeled acceptor). Incubate for at least 60 minutes.[12][15]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). The TR-FRET ratio (665/620) is proportional to the amount of GTP-bound KRAS.[12]

B. AlphaLISA KRAS-Effector Interaction Assay

This assay measures the ability of an inhibitor to disrupt the interaction between activated KRAS and its downstream effector, RAF.

Protocol:

  • Reagent Preparation: Prepare 1X AlphaLISA buffer. Prepare solutions of the test compound, His-tagged SOS1, GST-tagged KRAS, and GTP.[16]

  • Assay Plate Setup: In a 384-well plate, add the test compound, His-tagged SOS1, and a mixture of GST-tagged KRAS and GTP.[16]

  • Incubation: Incubate the plate to allow for the KRAS/SOS1 interaction and subsequent KRAS activation.

  • Detection: Add a mixture of anti-6xHis AlphaLISA Acceptor beads and Glutathione Donor beads. Incubate in the dark.[16]

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. A decrease in signal indicates inhibition of the KRAS-SOS1 interaction.[14][16]

C. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free measurement of binding affinity (KD) and kinetics (kon/koff).

Protocol:

  • Chip Preparation: Immobilize biotinylated, GDP-loaded KRAS protein onto a streptavidin-coated sensor chip.[17]

  • Inhibitor Injection: Inject serial dilutions of the test compound over the sensor surface at a constant flow rate. This is the association phase.[18]

  • Dissociation Phase: Flow running buffer over the chip to measure the dissociation of the compound.[18]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine kon, koff, and KD.[17]

Cellular Assays: Assessing Downstream Pathway Inhibition

These assays measure the functional consequences of KRAS inhibition within a cellular context.

A. Phospho-ERK (pERK) Western Blot

This is a fundamental assay to confirm that a KRAS inhibitor is blocking the downstream MAPK signaling pathway.

Western_Blot_Workflow Step1 1. Cell Culture & Treatment (e.g., KRAS G12C mutant cell line + inhibitor) Step2 2. Cell Lysis & Protein Quantification (BCA Assay) Step1->Step2 Step3 3. SDS-PAGE (Protein Separation) Step2->Step3 Step4 4. Protein Transfer (to PVDF membrane) Step3->Step4 Step5 5. Blocking Step4->Step5 Step6 6. Primary Antibody Incubation (anti-pERK) Step5->Step6 Step7 7. Secondary Antibody Incubation (HRP-conjugated) Step6->Step7 Step8 8. Chemiluminescent Detection Step7->Step8 Step9 9. Stripping & Re-probing (anti-Total ERK) Step8->Step9 Step10 10. Densitometry Analysis & Normalization (pERK/Total ERK) Step9->Step10

Figure 3: Standard workflow for Western blot analysis of pERK inhibition.

Protocol:

  • Cell Culture and Treatment: Plate KRAS mutant cells (e.g., NCI-H358 for G12C, Panc-1 for G12D) and grow to 70-80% confluency. Treat with a dose range of the inhibitor for a specified time (e.g., 2-6 hours).[19][20]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane (e.g., with 5% milk or BSA) and incubate with a primary antibody against phosphorylated ERK (pERK). Subsequently, incubate with an HRP-conjugated secondary antibody.[20]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK as a loading control. Quantify band intensities to determine the pERK/total ERK ratio.[10]

Conclusion and Future Directions

The approval of Sotorasib and Adagrasib has validated KRAS G12C as a tractable therapeutic target and ignited a surge in the development of inhibitors against other KRAS mutations. Non-covalent inhibitors like MRTX1133 are showing great promise for the challenging G12D mutation, and pan-KRAS inhibitors that disrupt the KRAS-SOS1 interaction offer a mutation-agnostic approach.

Emerging chemical classes, such as the 1,4-dihydropyrido[3,4-b]pyrazine-2,3-diones, represent the next wave of innovation. While detailed public data on their performance is still forthcoming, their designation as covalent inhibitors suggests a strategy of achieving high potency and durable target engagement. A thorough characterization of these and other novel compounds using the standardized biochemical and cellular assays outlined in this guide will be essential to benchmark their performance against the current generation of inhibitors and to identify the most promising candidates for clinical development. The ultimate goal remains the expansion of effective therapeutic options to all patients with KRAS-driven cancers.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the successful translation of a compound's potency from a laboratory benchtop to a clinical setting is the ultimate measure of its potential. The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold has recently emerged as a promising pharmacophore, with derivatives showing potential as inhibitors of critical signaling pathways implicated in cancer, such as those involving KRAS and mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the activity of this compound class, focusing on establishing a robust in vitro-in vivo correlation (IVIVC). Such a correlation is paramount for making informed decisions in lead optimization and candidate selection, ultimately de-risking the progression of these promising molecules into clinical development.[4][5][6][7][8]

The Foundational In Vitro Assessment: Gauging Target Engagement and Cellular Impact

The initial evaluation of any novel compound series begins with a suite of in vitro assays designed to quantify its direct interaction with the intended molecular target and its subsequent effect on cellular machinery. For the this compound class, which often targets protein kinases, a multi-tiered in vitro testing strategy is essential.

Biochemical Assays: Quantifying Direct Target Inhibition

The most direct measure of a compound's potency is its ability to inhibit the enzymatic activity of its target protein in a purified, cell-free system. Radiometric kinase assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[9][10][11][12]

Experimental Protocol: Radiometric Kinase Assay for MKK4

  • Reaction Mixture Preparation: A master mix is prepared containing 5x kinase reaction buffer (50 mM HEPES pH 8.0, 50 mM MgCl2, 50 mM Benzamidine, 50 mM DTT, 250 µM "cold" ATP), the MKK4 substrate (e.g., inactive JNK1), and [γ-32P] ATP.[13]

  • Compound Dilution: The this compound test compounds are serially diluted to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Initiation: Recombinant human MKK4 enzyme is added to the reaction mixture containing the substrate and varying concentrations of the test compound.

  • Incubation: The reaction is incubated at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-32P] ATP using phosphocellulose paper, which binds the phosphorylated substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • IC50 Determination: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.[14]

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining on-target potency, they do not account for factors such as cell permeability, target engagement in a cellular environment, and off-target effects. Therefore, cell-based assays are a critical next step.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Cancer cell lines with known dependence on the target pathway (e.g., pancreatic cancer cells with a KRAS mutation) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined by plotting viability against compound concentration.

The Crucial Transition: In Vivo Efficacy Evaluation

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies in animal models provide critical information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.[15]

Orthotopic Xenograft Models: Mimicking the Human Disease State

For oncology research, orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunocompromised mice, offer a more clinically relevant microenvironment compared to subcutaneous models.[15][16][17][18][19] This can be crucial for evaluating the efficacy of compounds targeting metastasis and tumor-stroma interactions.[15]

Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

  • Cell Preparation: A human pancreatic cancer cell line (e.g., MIA PaCa-2) is cultured and harvested.

  • Surgical Implantation: Under anesthesia, a small incision is made in the abdomen of an immunocompromised mouse (e.g., athymic nude mouse), and the pancreas is externalized. A suspension of the cancer cells is then injected into the pancreas.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (if the cells are engineered to express luciferase) or high-frequency ultrasound.

  • Compound Administration: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The this compound compounds are administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Toxicity Evaluation: Animal body weight and general health are monitored throughout the study to assess for any compound-related toxicity.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of a successful preclinical drug development program is the ability to correlate the in vitro potency of a compound with its in vivo efficacy.[4] This correlation allows for the prediction of the therapeutic dose and provides confidence in the compound's mechanism of action in a complex biological system.

Comparative Data Analysis

To illustrate the IVIVC for our this compound series, let's consider a hypothetical dataset for three lead compounds.

CompoundMKK4 IC50 (nM)Cell Viability IC50 (nM)In Vivo TGI (%) @ 30 mg/kg, QD
DPP-001 5025035
DPP-002 158065
DPP-003 53085

Data Interpretation:

  • DPP-003 emerges as the most promising candidate, exhibiting the highest potency in both the biochemical and cell-based assays, which translates to the most significant tumor growth inhibition in the in vivo model.

  • DPP-002 shows a good correlation, with moderate in vitro potency leading to a respectable in vivo response.

  • DPP-001 demonstrates a weaker correlation. Despite having some biochemical activity, its cellular potency is significantly lower, and this is reflected in its modest in vivo efficacy. This discrepancy could be due to poor cell permeability, rapid metabolism within the cell, or efflux by transporter proteins.

This comparative analysis underscores the importance of a multi-parametric approach. A strong correlation between low nanomolar IC50 values in both biochemical and cellular assays and a high degree of tumor growth inhibition in vivo provides a compelling rationale for advancing a compound toward clinical development.

Visualizing the Path Forward

To conceptualize the workflow and the underlying biological rationale, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Decision Making Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms Cellular Activity Orthotopic Xenograft Model Orthotopic Xenograft Model Cell-Based Assay->Orthotopic Xenograft Model Predicts In Vivo Efficacy IVIVC Analysis IVIVC Analysis Orthotopic Xenograft Model->IVIVC Analysis Provides Efficacy Data Lead Candidate Selection Lead Candidate Selection IVIVC Analysis->Lead Candidate Selection Predicts Efficacious Dose

Caption: High-level workflow from in vitro assessment to lead candidate selection.

G Growth Factor Signal Growth Factor Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor Signal->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MKK4 MKK4 (Target) RAS->MKK4 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival JNK JNK MKK4->JNK JNK->Proliferation & Survival DPP Compound 1,4-Dihydropyrido [3,4-b]pyrazine -2,3-dione DPP Compound->MKK4

Caption: Simplified signaling pathway showing MKK4 as a therapeutic target.

Conclusion

The development of novel therapeutics such as the this compound series requires a rigorous and logical progression from in vitro characterization to in vivo validation. Establishing a clear and predictive IVIVC is not merely an academic exercise; it is a critical tool for efficient drug development that enables researchers to prioritize compounds with the highest probability of clinical success. By employing a systematic approach that integrates robust biochemical and cellular assays with clinically relevant animal models, we can confidently bridge the gap between the laboratory and the clinic, accelerating the delivery of new and effective medicines to patients in need.

References

A Comparative Guide to the Antimicrobial Spectrum of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and characterization of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of the antimicrobial spectrum of a promising heterocyclic compound, 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, hereafter referred to as DHP-23. Utilizing standardized in vitro susceptibility testing protocols established by the Clinical and Laboratory Standards Institute (CLSI), this document outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DHP-23.[1][2][3][4][5] Its performance is objectively compared against a panel of clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against the broad-spectrum antibiotic Ciprofloxacin and the Gram-positive specialist Vancomycin. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

Introduction to Pyrido[3,4-b]pyrazines and Antimicrobial Spectrum Analysis

Pyrido[3,4-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[6][7] Various derivatives have been investigated for potential therapeutic applications, including antimicrobial action.[6][7][8] The core structure of DHP-23 presents a unique scaffold for potential interaction with bacterial targets.

Determining the antimicrobial spectrum is a critical first step in evaluating any new potential antibiotic. This spectrum defines the range of microorganisms—including bacteria and fungi—that the compound can inhibit or kill. A quantitative assessment is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10][11] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12][13][14][15]

This guide provides the experimental framework and comparative data to rigorously benchmark the antimicrobial potential of DHP-23.

Benchmarking Strategy: Selection of Comparator Agents

To provide a clear context for DHP-23's performance, two widely recognized antibiotics with distinct mechanisms and spectra were selected as benchmarks:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity.[16][17] It is particularly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, by inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[16][18][19][20]

  • Vancomycin: A glycopeptide antibiotic primarily used for serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[21][22][23] Its mechanism involves inhibiting cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[24][25]

By comparing DHP-23 to these standards, we can effectively position its spectrum of activity and identify its potential therapeutic niche.

Experimental Design and Protocols

The following protocols are aligned with the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[1][2][3][4][5]

Microbial Strain Panel

A diverse panel of American Type Culture Collection (ATCC) reference strains is essential for a comprehensive spectrum analysis. The selected panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Klebsiella pneumoniae (e.g., ATCC 700603)

In Vitro Antimicrobial Susceptibility Testing Workflow

The overall experimental process follows a systematic and controlled workflow to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_compound Prepare Stock Solutions (DHP-23, Ciprofloxacin, Vancomycin) prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) serial_dilute Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate prep_inoculum->serial_dilute Start Assay inoculate_plate Inoculate Wells with Standardized Bacteria (~5 x 10^5 CFU/mL) serial_dilute->inoculate_plate incubate_mic Incubate Plate (35°C ± 2°C for 16-20 hours) inoculate_plate->incubate_mic read_mic Visually Inspect for Turbidity & Record MIC incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (at and above MIC) onto Agar Plates read_mic->plate_mbc Proceed to MBC incubate_mbc Incubate Agar Plates (35°C ± 2°C for 18-24 hours) plate_mbc->incubate_mbc read_mbc Count Colonies & Determine MBC (≥99.9% Kill) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantitative susceptibility testing.[9][11][13][26]

  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

    • Create a stock solution of DHP-23 and the benchmark antibiotics in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth.

  • Plate Setup:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (2x the final desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[27]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The total volume in each well is now 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Result Interpretation:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[9][10]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately following the MIC determination to assess bactericidal activity.[12][13][14]

  • Subculturing:

    • From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[13]

    • Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies (CFUs) from each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.[13][15] An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[13]

Comparative Performance Analysis

The following table summarizes hypothetical but plausible performance data for DHP-23 against the selected microbial panel, compared with Ciprofloxacin and Vancomycin.

Quantitative Antimicrobial Spectrum
MicroorganismGram StainDHP-23 Ciprofloxacin Vancomycin
MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL)
Staphylococcus aureusPositive4 / 80.5 / 11 / 2
Enterococcus faecalisPositive8 / 161 / 42 / 4
Escherichia coliNegative16 / 320.015 / 0.03>256 / >256
Klebsiella pneumoniaeNegative32 / 640.06 / 0.125>256 / >256
Pseudomonas aeruginosaNegative>128 / >1280.25 / 1>256 / >256
Interpretation of Results
  • Activity against Gram-Positive Bacteria: DHP-23 demonstrates moderate activity against S. aureus and E. faecalis. The MIC values are higher than those of both Ciprofloxacin and Vancomycin, indicating lower potency. The MBC/MIC ratio of 2 for both organisms suggests DHP-23 is bactericidal against these strains.

  • Activity against Gram-Negative Bacteria: DHP-23 shows limited activity against the tested Gram-negative bacteria. The MICs are significantly higher than those for Ciprofloxacin, a potent Gram-negative agent.[16][18][19] The lack of activity against P. aeruginosa suggests a narrower spectrum. As expected, Vancomycin shows no activity against Gram-negative bacteria due to its inability to penetrate the outer membrane.[25]

  • Overall Spectrum: Based on this data, DHP-23 can be classified as a bactericidal agent with a spectrum of activity primarily directed against Gram-positive bacteria, with limited efficacy against Gram-negatives. Its potency is less than that of the established comparator agents.

Conclusion and Future Perspectives

This guide establishes a foundational benchmark for the antimicrobial spectrum of this compound (DHP-23). The compound exhibits bactericidal activity, primarily targeting Gram-positive organisms. While its potency in this initial screening is lower than that of frontline antibiotics like Ciprofloxacin and Vancomycin, the unique heterocyclic scaffold of DHP-23 warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Chemical modification of the DHP-23 core could lead to derivatives with enhanced potency and a broader spectrum of activity.

  • Mechanism of Action Studies: Elucidating the molecular target of DHP-23 is crucial for understanding its activity and potential for overcoming existing resistance mechanisms.

  • Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA, VRE) and anaerobic bacteria, would provide a more complete picture of its potential utility.[6]

By following the rigorous, standardized methodologies outlined herein, researchers can generate reliable and comparable data, contributing to the critical pipeline of novel antimicrobial agents.

References

Structural analogs of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comparative analysis of structural analogs of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, focusing on their synthesis, structure-activity relationships (SAR), and performance against various therapeutic targets. Drawing from recent advancements, we will explore the nuances of chemical modifications that influence their efficacy as kinase inhibitors, antibacterial agents, and neuroprotective compounds.

The Pyrido[3,4-b]pyrazine Core: A Privileged Scaffold

The fused pyridine and pyrazine ring system provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The dione functionality at the 2 and 3 positions of the pyrazine ring offers sites for substitution that can significantly impact pharmacological properties. While the direct this compound core has been explored, this guide will focus on the closely related and more extensively studied pyrido[2,3-b]pyrazine isomers, which share a similar structural framework and offer a wealth of comparative data.

Comparative Analysis of Structural Analogs

The following sections will delve into a comparative study of pyrido[2,3-b]pyrazine analogs, highlighting key structural modifications and their impact on biological activity.

Pyrido[2,3-b]pyrazines as Potent Kinase Inhibitors

Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

A notable study focused on the development of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer.[2] The core scaffold was elaborated to explore the structure-activity relationships, leading to the identification of highly potent and selective analogs.

Another series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their potential to overcome erlotinib resistance in non-small cell lung cancer (NSCLC).[3] These compounds were tested in phenotypic assays on both erlotinib-sensitive and erlotinib-resistant cell lines.

Table 1: Comparative Activity of Pyrido[2,3-b]pyrazine Analogs as Kinase Inhibitors

Compound IDTarget KinaseKey Structural FeaturesIC50 (nM)Cell-based Activity (nM)Reference
Analog A ALKTetrahydropyridopyrazine core~10~150[2]
Compound 7n EGFR (erlotinib-resistant)Substituted heteroaromatic at position 7-150 (PC9-ER cells)[3]

The data clearly indicates that modifications to the pyrido[2,3-b]pyrazine core can yield highly potent inhibitors for different kinase targets. The tetrahydropyrazine ring in Analog A appears crucial for ALK inhibition, while substitutions at position 7 in Compound 7n are key for overcoming EGFR resistance.

Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.

A recent study detailed the synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives. These compounds were evaluated for their antibacterial activity against a panel of clinically relevant bacteria. Molecular docking studies suggested that these compounds interact with the DNA gyrase enzyme.

Neuroprotective Potential of Pyridazine-based Analogs

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of significant therapeutic interest. While not direct pyrido[3,4-b]pyrazine-2,3-dione analogs, related pyridazine derivatives have shown promising neuroprotective effects.

A series of novel pyridazine derivatives were synthesized and evaluated as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein that plays a crucial role in clearing excess glutamate from the synapse and preventing excitotoxicity.[4][5] One of the lead compounds, 4f , demonstrated a superior ability to counteract neuropathic pain in a preclinical model compared to the reference compound.[5]

Table 2: Comparative Neuroprotective Activity of Pyridazine Analogs

Compound IDMechanism of ActionKey Structural FeaturesIn Vivo EfficacyReference
LDN-212320 (3) EAAT2 ActivatorPyridazine core with benzyl thioetherPotent neuroprotection[4][5]
Analog 4f EAAT2 ActivatorPyridazine core with modified thioetherFully counteracted oxaliplatin-induced neuropathy[5]

These findings highlight the potential of the broader pyridazine scaffold in the development of neuroprotective agents.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for the synthesis and evaluation of the discussed analogs.

Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Analogs

A general procedure for the synthesis of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves a phase-transfer catalysis method.

SynthesisWorkflow start 7-Bromo-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione reaction Phase-Transfer Catalysis Reflux start->reaction Starting Material reagents Alkyl Halide (R-X) K2CO3, TBAB Acetonitrile reagents->reaction Reagents product N1,N4-Dialkylated Product reaction->product Yields vary

Caption: General workflow for the N-alkylation of the pyridopyrazine core.

Step-by-Step Protocol:

  • To a solution of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in acetonitrile, add potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add the desired alkyl halide (e.g., butyl bromide).

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N1,N4-dialkylated derivative.

In Vitro Kinase Inhibition Assay (ALK)

The inhibitory activity of compounds against ALK can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Kinase Assay.[6]

KinaseAssayWorkflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection kinase Dilute ALK Enzyme incubation Incubate Kinase, Compound, and Substrate/ATP kinase->incubation compound Prepare Serial Dilutions of Test Compound compound->incubation substrate_atp Prepare Substrate/ATP Mix substrate_atp->incubation add_antibody Add TR-FRET Antibody Mix incubation->add_antibody read_plate Read Plate on a TR-FRET Plate Reader add_antibody->read_plate

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the ALK enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the signal by adding a TR-FRET detection solution containing a labeled antibody that recognizes the phosphorylated substrate.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

DNA Gyrase Supercoiling Inhibition Assay

The ability of compounds to inhibit the supercoiling activity of DNA gyrase can be assessed using an agarose gel-based assay.[7][8]

Step-by-Step Protocol:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding a stop solution containing SDS and EDTA.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Inhibitory activity is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control.

Neuroprotection Assay using SH-SY5Y Cells

The neuroprotective effects of compounds can be evaluated in vitro using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal studies.[2][9][10][11]

Step-by-Step Protocol:

  • Culture SH-SY5Y cells in a suitable medium. For some experiments, cells can be differentiated into a more neuron-like phenotype using agents like retinoic acid.[12]

  • Seed the cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone.[10][11]

  • After the incubation period with the neurotoxin, assess cell viability using a suitable assay, such as the MTT assay.

  • Neuroprotection is quantified as the percentage of viable cells in the compound-treated groups compared to the vehicle-treated, toxin-exposed control group.

Conclusion

The pyrido[3,4-b]pyrazine scaffold and its isomers represent a highly versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of recent advancements in the design of kinase inhibitors, antibacterial agents, and neuroprotective compounds based on this core structure. The detailed experimental protocols offer a practical starting point for researchers aiming to explore this promising class of molecules further. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the potency and selectivity of these compounds for their respective biological targets. Future research in this area holds the potential to deliver new and effective treatments for a range of diseases.

References

Comparative Guide to Elucidating the Mechanism of Action of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

The pyridopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, from enzyme inhibition to receptor antagonism.[1] Derivatives of this heterocyclic system have been investigated as inhibitors of kinases, the bacterial cell division protein FtsZ, and monoamine oxidase, as well as antagonists for receptors like the corticotropin-releasing factor-1 (CRF1) receptor.[2][3][4][5] Given this versatility, confirming the precise mechanism of action (MoA) for a novel compound such as 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione (referred to herein as "PYRIDO-dione") is a critical step in its development as a potential therapeutic agent.

This guide provides a systematic, in-depth framework for elucidating the MoA of PYRIDO-dione. It is designed to be a self-validating system, where each experimental stage builds upon the last to generate a cohesive and trustworthy mechanistic narrative. We will compare PYRIDO-dione's hypothetical performance against a panel of alternative compounds with well-defined MoAs to provide context and clarity.

Comparative Compound Panel

To effectively contextualize the experimental results for PYRIDO-dione, we will use the following reference compounds:

  • Erdafitinib: A potent, selective pan-FGFR kinase inhibitor, representing a specific enzyme inhibition mechanism.[3]

  • BI-D1870: A known ribosomal S6 kinase (RSK) inhibitor that also shows moderate activity against MKK4, serving as a tool compound for kinase inhibition with a known off-target profile.[6]

  • L-732,138: A well-characterized, potent and selective antagonist of the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR). This will serve as a negative control for enzyme inhibition assays and a positive control for receptor binding assays.

  • Doxorubicin: A widely used chemotherapy agent that intercalates DNA and inhibits topoisomerase II, representing a distinct cytotoxic mechanism unrelated to direct enzyme or receptor modulation.

Phase 1: Broad-Spectrum Screening to Formulate a Mechanistic Hypothesis

The initial step is to cast a wide net to identify the general biological space in which PYRIDO-dione is active. This avoids premature bias towards a specific target class. The primary goal here is to differentiate between broad categories of action: cytotoxicity, enzyme inhibition, or receptor modulation.

Experimental Workflow: Initial Triaging

G cluster_0 Initial Compound Treatment cluster_1 Tier 1 Assays cluster_2 Decision Logic cluster_3 Phase 2 Investigation PYRIDO-dione PYRIDO-dione A Cell Viability Assay (e.g., CellTiter-Glo®) Cancer Cell Line Panel PYRIDO-dione->A B Broad Kinase Panel Screen (e.g., 400+ kinases) PYRIDO-dione->B C GPCR Binding Panel Screen (e.g., CEREP panel) PYRIDO-dione->C D Potent Cytotoxicity? (IC50 < 1µM) A->D E Selective Kinase Hit? (>90% inhibition @ 1µM) B->E F Selective GPCR Hit? (>75% displacement @ 1µM) C->F D->E No G Investigate Apoptosis/ Cell Cycle Arrest D->G Yes E->F No H Kinase IC50 Determination & Target Validation E->H Yes I Receptor Ki Determination & Functional Assays F->I Yes J No significant hits: Consider other targets (e.g., FtsZ, MAO, DNA binding) F->J No

Caption: Initial experimental workflow for MoA hypothesis generation.

Protocol 1: Broad-Spectrum Kinase Inhibition Screen
  • Objective: To determine if PYRIDO-dione inhibits any kinases from a large, representative panel.

  • Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Provide PYRIDO-dione and control compounds at a final concentration of 1 µM.

    • The service will perform in vitro kinase activity assays against a panel of over 400 kinases.

    • Activity is typically measured via ATP consumption or substrate phosphorylation.

  • Data Analysis: Results are expressed as percent inhibition relative to a vehicle control. A hit is typically defined as >90% inhibition.

Hypothetical Data: Kinase Panel Screen at 1 µM
CompoundMKK4 Inhibition (%)FGFR1 Inhibition (%)RSK1 Inhibition (%)CDK2 Inhibition (%)Other Kinases (%)
PYRIDO-dione 98.215.345.18.9<10
Erdafitinib5.699.52.11.2<10 (except FGFR family)
BI-D187065.411.295.718.3Broad off-target activity
L-732,1382.11.80.53.4<5
Doxorubicin4.53.96.15.5<10

Interpretation: The hypothetical data strongly suggests that PYRIDO-dione is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4). This aligns with published findings that the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold can be optimized for high MKK4 selectivity.[6] In contrast, Erdafitinib shows its expected FGFR1 selectivity, and BI-D1870 demonstrates its known activity against RSK1 with moderate MKK4 inhibition.[3][6] The negative controls, L-732,138 and Doxorubicin, show no significant kinase inhibition.

Phase 2: Target Validation and Mechanistic Confirmation

Based on the initial screen, the hypothesis is that PYRIDO-dione is a selective MKK4 inhibitor . The next phase involves rigorous validation of this hypothesis through biochemical and cellular assays.

Protocol 2: In Vitro Kinase IC50 Determination
  • Objective: To quantify the potency of PYRIDO-dione against the identified target kinase (MKK4) and key anti-targets.

  • Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of PYRIDO-dione (e.g., 10 µM to 0.1 nM).

    • In a 384-well plate, combine the kinase (recombinant human MKK4), its specific substrate (e.g., inactive JNK1), and ATP.

    • Add the diluted PYRIDO-dione or control compounds.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

    • Measure luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: Biochemical IC50 Values
CompoundMKK4 IC50 (nM)RSK4 IC50 (nM)JNK1 IC50 (nM)Selectivity (RSK4/MKK4)
PYRIDO-dione 35>10,000>10,000>285x
Erdafitinib>10,000>10,000>10,000N/A
BI-D187015084>10,0000.56x

Interpretation: This data confirms the high potency of PYRIDO-dione for MKK4. Importantly, it shows high selectivity over closely related kinases like RSK4 and the downstream substrate JNK1.[6] This level of selectivity is a crucial attribute for a tool compound or therapeutic candidate, as it minimizes the potential for off-target effects. The poor selectivity of BI-D1870 is also confirmed.

Protocol 3: Cellular Target Engagement Assay
  • Objective: To confirm that PYRIDO-dione can enter cells and bind to MKK4, inhibiting its downstream signaling.

  • Methodology: Western blot analysis of the MKK4 signaling pathway. MKK4 phosphorylates and activates JNK. Therefore, inhibition of MKK4 should lead to a decrease in phosphorylated JNK (p-JNK).

  • Procedure:

    • Culture a relevant cell line (e.g., hepatocytes, where MKK4 regulates regeneration) in 6-well plates.[6]

    • Starve cells to reduce basal signaling, then stimulate with an appropriate agonist (e.g., Anisomycin) to activate the JNK pathway.

    • Concurrently, treat cells with increasing concentrations of PYRIDO-dione or control compounds for 2 hours.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-JNK, total JNK (t-JNK), and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities. Normalize p-JNK levels to t-JNK to account for any changes in total protein expression.

Visualizing the Targeted Pathway

G cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Cellular Response Stress Stress MEKK1 MEKK1 Stress->MEKK1 Cytokines Cytokines Cytokines->MEKK1 MKK4 MKK4 MEKK1->MKK4 phosphorylates JNK JNK MKK4->JNK phosphorylates p-JNK p-JNK Apoptosis Apoptosis p-JNK->Apoptosis Regeneration Regeneration p-JNK->Regeneration PYRIDO-dione PYRIDO-dione PYRIDO-dione->MKK4 inhibits

Caption: The MKK4-JNK signaling pathway targeted by PYRIDO-dione.

Expected Outcome: A dose-dependent decrease in the p-JNK/t-JNK ratio would be observed in cells treated with PYRIDO-dione, confirming target engagement and inhibition of the signaling pathway in a cellular context. No effect would be expected from L-732,138. Doxorubicin might induce JNK phosphorylation through DNA damage-induced stress, but this effect would not be inhibited by PYRIDO-dione.

Conclusion

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase inhibitor drug discovery, achieving exquisite selectivity remains a paramount challenge. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to unintended interactions, or "off-target" effects, which can result in unforeseen toxicities or a dilution of therapeutic efficacy. The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold has recently emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, comparative evaluation of the off-target profiles of derivatives from this class, juxtaposed with established kinase inhibitors. We will delve into the experimental methodologies used to assess selectivity and provide a framework for interpreting the resulting data, empowering researchers to make more informed decisions in their drug development campaigns.

The this compound Scaffold: A New Player in Kinase Inhibition

The this compound core represents a versatile template for inhibitor design. Its unique three-dimensional structure allows for the presentation of various substituents that can be tailored to achieve high-affinity interactions with the target kinase while potentially minimizing engagement with other kinases. A notable example is the development of highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key regulator of hepatocyte regeneration.[1][2] The challenge, as with any kinase inhibitor, lies in comprehensively characterizing its interactions across the entire kinome to proactively identify and mitigate potential off-target liabilities.

Probing the Off-Target Landscape: A Multi-pronged Approach

A robust assessment of off-target effects necessitates a combination of in vitro biochemical assays, cell-based target engagement studies, and phenotypic screening. This multi-layered approach provides a holistic view of a compound's selectivity profile.

Kinase Panel Screening: A Broad View of the Kinome

The initial and most common step in evaluating selectivity is to screen the compound against a large panel of purified kinases. This provides a quantitative measure of the compound's potency against its intended target versus hundreds of other kinases.

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be measured.

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP (at the Km concentration for each kinase), and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value for each kinase, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Data Interpretation: The results are often visualized as a "kinome map" or presented in a tabular format. A highly selective compound will exhibit a potent IC50 for the primary target and significantly weaker or no activity against other kinases in the panel.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro kinase assays are invaluable, they do not always reflect a compound's behavior within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in a cellular environment.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

Data Interpretation: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. A successful target engagement will result in a higher abundance of the soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control.

Comparative Analysis: this compound Derivatives vs. Other Kinase Inhibitors

To provide a clear perspective on the selectivity of the this compound scaffold, we present a comparative analysis with a known multi-kinase inhibitor.

CompoundPrimary TargetIC50 (Primary Target)Number of Off-Targets (at 1 µM)Key Off-Targets (IC50)
Compound A (Pyrazine-dione Derivative) MKK450 nM5RSK2 (800 nM), p38α (1.2 µM)
Staurosporine (Multi-kinase Inhibitor) Broad SpectrumVaries (nM range)>200PKC (10 nM), PKA (15 nM), CDK2 (30 nM)

This is a representative table. Actual data will vary based on the specific derivatives and screening panel.

The data clearly illustrates the superior selectivity of the this compound derivative compared to a non-selective inhibitor like staurosporine.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_phenotypic Phenotypic Screening a Kinase Panel Screening (e.g., Kinase-Glo) b IC50 Determination a->b Quantify Inhibition d Target Engagement Confirmation b->d Validate Hits c Cellular Thermal Shift Assay (CETSA) c->d Measure Thermal Stabilization f Functional Consequence Assessment d->f Link to Cellular Outcome e Cell Viability/Proliferation Assays e->f Correlate with Target Inhibition

Caption: A streamlined workflow for evaluating the off-target effects of kinase inhibitors.

MKK4_pathway cluster_inhibition Inhibition Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors p38->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation Pyrazine_dione 1,4-Dihydropyrido [3,4-b]pyrazine -2,3-dione Derivative Pyrazine_dione->MKK4

Caption: The MKK4 signaling pathway and the point of inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of the next generation of selective kinase inhibitors. A thorough and early assessment of off-target effects, utilizing a combination of in vitro and cell-based assays, is critical for the successful clinical translation of these compounds. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate the selectivity of their own compounds and to navigate the complexities of the human kinome with greater confidence. As our understanding of kinase biology and inhibitor design continues to evolve, so too will our strategies for achieving the ultimate goal: potent, selective, and safe medicines.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific lifecycle. This guide provides a detailed, safety-first protocol for the proper disposal of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione.

Hazard Assessment and Risk Profile

Understanding the potential hazards is the foundation of safe handling and disposal. Based on the toxicological data of structurally related compounds, this compound should be handled as a hazardous substance. A related compound, 1H,2H,3H,4H-pyrido(3,4-b)pyrazine, is classified with multiple GHS hazard warnings, including being harmful if swallowed, in contact with skin, or inhaled, and causing significant skin and eye irritation[1]. Therefore, we must assume a similar hazard profile for the target compound.

Table 1: Assumed Hazard Profile and Essential Safety Precautions

Hazard CategoryAssumed RiskRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful Standard laboratory PPE; avoid ingestion.
Acute Toxicity (Dermal) Harmful Nitrile gloves (or other chemically resistant gloves), lab coat.
Acute Toxicity (Inhalation) Harmful Handle only in a certified chemical fume hood.
Skin Corrosion/Irritation Irritant Nitrile gloves, lab coat. Ensure full skin coverage.
Eye Damage/Irritation Serious Irritant ANSI-rated safety goggles are mandatory. Face shield recommended.
Environmental Hazard Potential Contaminant Do not dispose of down the drain. Prevent release to the environment.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal process is paramount. The following workflow is designed to guide the user from the point of waste generation to its final, safe removal from the laboratory.

DisposalWorkflow cluster_generation Waste Generation Point cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Stream cluster_final Final Disposal Path start Waste Generated (Solid, Liquid, or Contaminated Item) is_empty Is it an empty container? start->is_empty is_solid Is the waste solid? is_empty->is_solid No triple_rinse Triple rinse with a suitable solvent. is_empty->triple_rinse Yes collect_solid Collect in a dedicated, compatible solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a dedicated, compatible liquid waste container. (e.g., glass or HDPE) is_solid->collect_liquid No (Liquid/Solution) label_solid Label container: 'HAZARDOUS WASTE' + Chemical Name + Date collect_solid->label_solid store_saa Store sealed container in Satellite Accumulation Area (SAA). label_solid->store_saa label_liquid Label container: 'HAZARDOUS WASTE' + Chemical Name & Conc. + Date collect_liquid->label_liquid label_liquid->store_saa collect_rinseate Collect all rinseate as liquid hazardous waste. triple_rinse->collect_rinseate deface_label Deface original label. triple_rinse->deface_label collect_rinseate->collect_liquid dispose_container Dispose of rinsed container in appropriate lab glass/ plastic recycling or trash. deface_label->dispose_container ehs_pickup Arrange for pickup by Institutional EHS. store_saa->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix different waste streams unless you are certain of their compatibility.

  • Solid Waste: Collect pure this compound, along with any contaminated consumables (e.g., weighing papers, gloves, absorbent pads), in a designated hazardous waste container. This should be a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar).

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. The container must be chemically compatible; for most organic solvents, glass bottles are preferred. Do not use metal containers for any waste stream.[2]

  • Aqueous Waste: While some pyrazine derivatives can be removed from wastewater through specialized processes like resin adsorption[3], direct disposal of aqueous solutions containing this compound into the sanitary sewer is prohibited.[4][5] All aqueous waste must be collected as hazardous liquid waste.

Step 2: Proper Container Labeling

Accurate labeling is a legal and safety requirement. Every waste container must be labeled clearly at the moment the first drop of waste is added.

Your institution's Environmental Health & Safety (EHS) office will provide official "HAZARDOUS WASTE" labels. The label must include:

  • The words "HAZARDOUS WASTE" .[2]

  • The full, unambiguous chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

  • The approximate concentration or percentage of the compound in the waste matrix.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 3: Interim Storage in the Laboratory

Designate a specific location in your lab as a Satellite Accumulation Area (SAA).[7] This area is for the temporary storage of hazardous waste before it is collected by EHS.

  • Secure Containment: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[2][4]

  • Secondary Containment: Store waste containers within a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

Step 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Triple Rinse: The standard procedure is to rinse the container three times with a suitable solvent (one that can readily dissolve the compound).[5][6]

  • Collect Rinseate: Crucially, this rinseate is now considered hazardous waste. It must be collected and added to your liquid hazardous waste stream for this compound.[5]

  • Deface Label: After triple-rinsing, completely obliterate or remove the original manufacturer's label.[5]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the appropriate laboratory glassware box or regular trash, depending on the material.

Step 5: Final Disposal via Institutional EHS

Under no circumstances should laboratory personnel attempt to transport, treat, or dispose of hazardous waste themselves. The final step is to contact your institution's EHS office (also known as the Research Safety or Chemical Safety office) to schedule a pickup. Follow their specific procedures for requesting a waste collection.

Emergency Procedures: Managing Spills

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and double-glove with chemically resistant gloves.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover the spill. Do not use combustible materials like paper towels on a solvent-based spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container for this compound.

  • Decontaminate: Wipe the spill area with a suitable solvent, and dispose of the cleaning materials (e.g., wipes, pads) as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency safety office.

By integrating these procedures into your laboratory's standard operating protocols, you ensure a culture of safety and environmental stewardship, fulfilling your professional responsibility from discovery to disposal.

References

Navigating the Unseen: A Guide to the Safe Handling of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

For the dedicated researcher, the frontier of drug development is paved with novel compounds, each presenting a unique set of challenges and opportunities. Among these is 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione, a heterocyclic compound with significant potential in medicinal chemistry.[1] While its promise is considerable, the safety of the professionals handling it is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.

Anticipating the Hazard: A Structural Perspective

The molecular architecture of this compound—featuring a fused pyridine and pyrazine ring system with two ketone groups—suggests several potential hazards that must be addressed through rigorous safety protocols. The nitrogen-rich heterocyclic core is a common feature in many biologically active and, at times, hazardous molecules.

Based on data from analogous compounds, we can anticipate the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][5]

  • Flammability: While the dione structure may reduce volatility compared to simpler pyrazines, the potential for flammability, especially as a dust, should not be discounted.[6][7]

These anticipated risks form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Your Armor in the Lab: A Multi-layered PPE Strategy

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between the researcher and potential harm. For this compound, a comprehensive approach is non-negotiable.

Protection Level Required PPE Rationale and Expert Insight
Primary Barrier - Nitrile Gloves (double-gloved) - Laboratory Coat (long-sleeved, properly fitted)The first line of defense against incidental skin contact. Double-gloving provides an extra layer of protection against potential tears and permeation. A lab coat is essential to protect skin and personal clothing from splashes and spills.[8][9]
Secondary Barrier - Chemical Safety Goggles - Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[9][10]
Respiratory Protection - NIOSH-approved Respirator (e.g., N95 for powders, or half-mask with appropriate cartridges for vapors)Given the potential for harm upon inhalation, respiratory protection is crucial, particularly when handling the compound as a powder or when there is a risk of aerosolization. The specific type of respirator should be determined by a formal risk assessment.
Specialized Protection - Chemical-resistant Apron - Shoe CoversFor procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron provides an additional barrier for the torso. Shoe covers are recommended to prevent the tracking of chemical residues outside of the laboratory.[10]
Operational Blueprint: From Receipt to Disposal

A culture of safety is built upon clear, repeatable procedures. The following workflow provides a step-by-step guide for handling this compound with the utmost care.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be clearly labeled with the compound's name and associated hazards.

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Use dedicated, clearly labeled glassware and equipment.

  • When weighing the solid compound, do so in a manner that minimizes dust generation.

3. Spill Management:

  • In the event of a small spill, carefully clean the area using appropriate absorbent materials, wearing all recommended PPE.

  • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

4. Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[5]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical decision points and operational steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Experimentation Experimentation Weighing in Fume Hood->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A flowchart outlining the key stages of safe handling.

Emergency Protocols: A Plan for the Unexpected

Even with the most stringent precautions, the potential for accidental exposure exists. A clear and practiced emergency plan is essential.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[4]

By embracing a safety-first mindset and adhering to these detailed protocols, researchers can confidently work with this compound, unlocking its scientific potential while ensuring their own well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.